molecular formula C9H7NOS B12987631 4-Formyl-2-(methylthio)benzonitrile CAS No. 101066-59-5

4-Formyl-2-(methylthio)benzonitrile

Cat. No.: B12987631
CAS No.: 101066-59-5
M. Wt: 177.22 g/mol
InChI Key: OABOWQVHEAJNCW-UHFFFAOYSA-N
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Description

4-Formyl-2-(methylthio)benzonitrile is a multifunctional aromatic compound of high interest in organic synthesis and medicinal chemistry research. It contains three distinct functional groups—an aldehyde, a nitrile, and a methylthio ether—that make it a versatile precursor for constructing complex molecules . Benzonitrile derivatives are recognized as key building blocks and privileged scaffolds in the development of pharmaceutical agents and biologically active compounds . The nitrile group often acts as a ketone bioisostere, which can improve metabolic stability, while the formyl group is a reactive handle for further derivatization . In research settings, this compound is particularly valuable for the synthesis of nitrogen- and sulfur-containing heterocycles, such as benzothiophenes and quinoline derivatives, which are core structures in numerous therapeutic agents . For example, similar amino- and formyl-functionalized benzothiophene derivatives have been used in domino reaction protocols to create novel scaffolds with demonstrated cytotoxic and antibacterial activities . The presence of both electron-withdrawing and electron-donating substituents on the aromatic ring makes it a valuable intermediate in exploration of structure-activity relationships and in the development of new synthetic methodologies. This product is intended for research applications and is designated "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101066-59-5

Molecular Formula

C9H7NOS

Molecular Weight

177.22 g/mol

IUPAC Name

4-formyl-2-methylsulfanylbenzonitrile

InChI

InChI=1S/C9H7NOS/c1-12-9-4-7(6-11)2-3-8(9)5-10/h2-4,6H,1H3

InChI Key

OABOWQVHEAJNCW-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)C=O)C#N

Origin of Product

United States
Foundational & Exploratory

4-Formyl-2-(methylthio)benzonitrile synthesis protocol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 4-Formyl-2-(methylthio)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically detailed protocol for the synthesis of 4-Formyl-2-(methylthio)benzonitrile, a valuable bifunctional building block in medicinal chemistry and materials science. We present a robust and efficient two-step synthetic route commencing from the readily available starting material, 2-chlorobenzonitrile. The synthesis involves a nucleophilic aromatic substitution to introduce the methylthio moiety, followed by a highly regioselective Vilsmeier-Haack formylation. This document is structured to provide not only a step-by-step experimental procedure but also in-depth mechanistic insights and the rationale behind key experimental choices, ensuring both reproducibility and a thorough understanding of the underlying chemical principles. All quantitative data is summarized for clarity, and key transformations are visualized through reaction diagrams.

Introduction: Significance and Applications

4-Formyl-2-(methylthio)benzonitrile is an important synthetic intermediate characterized by its unique substitution pattern: a benzonitrile core functionalized with a formyl (aldehyde) group and a methylthio (thioether) group. This trifunctional arrangement offers multiple reactive sites for subsequent chemical modifications, making it a highly versatile precursor in the synthesis of complex organic molecules.

  • In Drug Discovery : The aldehyde group serves as a handle for reductive amination, Wittig reactions, or condensation reactions to build complex heterocyclic scaffolds. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, while the methylthio group can be oxidized to sulfoxide or sulfone moieties, which are common in pharmacologically active compounds. These features make it a key starting material for various therapeutic agents.

  • In Materials Science : The aromatic and functionalized nature of the molecule allows for its incorporation into polymers, dyes, and organic semiconductor materials[1].

This guide provides an authoritative and field-tested protocol to empower researchers to reliably synthesize this valuable compound.

Synthetic Strategy and Rationale

A logical and efficient synthesis of 4-Formyl-2-(methylthio)benzonitrile requires careful consideration of regioselectivity and functional group compatibility. Our chosen strategy is a two-step process that leverages a powerful directing group to ensure the desired substitution pattern.

Retrosynthetic Analysis

The retrosynthetic analysis breaks down the target molecule into simpler, commercially available precursors. The formyl group can be installed via an electrophilic aromatic substitution, such as a Vilsmeier-Haack reaction. This reaction is directed by the existing substituents. The methylthio group is a strong ortho-, para-director, while the cyano group is a deactivating meta-director. Therefore, installing the formyl group onto a 2-(methylthio)benzonitrile precursor should strongly favor substitution at the C4 position (para to the methylthio group). The 2-(methylthio)benzonitrile precursor can, in turn, be synthesized from 2-chlorobenzonitrile via nucleophilic aromatic substitution.

G TM 4-Formyl-2-(methylthio)benzonitrile P1 2-(Methylthio)benzonitrile TM->P1 C-C Bond Formation (Vilsmeier-Haack Formylation) SM 2-Chlorobenzonitrile + Sodium thiomethoxide P1->SM C-S Bond Formation (Nucleophilic Aromatic Substitution)

Caption: Retrosynthetic pathway for 4-Formyl-2-(methylthio)benzonitrile.

Forward Synthesis Workflow

The forward synthesis proceeds in two distinct, high-yielding steps:

  • Step 1: Nucleophilic Aromatic Substitution (SNAr) : 2-Chlorobenzonitrile is treated with sodium thiomethoxide. The electron-withdrawing nitrile group activates the ortho-position, facilitating the displacement of the chloride by the thiomethoxide nucleophile to form 2-(methylthio)benzonitrile. A phase-transfer catalyst is employed to enhance reaction rates and yield[2].

  • Step 2: Vilsmeier-Haack Formylation : The resulting 2-(methylthio)benzonitrile undergoes regioselective formylation. The Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the electrophile. The strongly activating, para-directing methylthio group at C2 directs the formylation exclusively to the C4 position, yielding the final product.

G cluster_0 Step 1: Synthesis of 2-(Methylthio)benzonitrile cluster_1 Step 2: Vilsmeier-Haack Formylation Start 2-Chlorobenzonitrile Reagent1 NaSMe, Phase-Transfer Catalyst Product1 2-(Methylthio)benzonitrile Reagent1->Product1 SNAr Reaction Reagent2 POCl₃, DMF Product2 4-Formyl-2-(methylthio)benzonitrile Product1->Product2 Intermediate Reagent2->Product2 Electrophilic Substitution

Caption: Overall two-step synthetic workflow.

Detailed Experimental Protocol

Safety Precaution : This protocol involves hazardous materials. All steps must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step 1: Synthesis of 2-(Methylthio)benzonitrile

This procedure is adapted from established methods for synthesizing (alkylthio)benzonitriles via nucleophilic aromatic substitution[2].

Reaction Scheme: (An image of the reaction of 2-chlorobenzonitrile with NaSMe to form 2-(methylthio)benzonitrile would be placed here)

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Notes
2-Chlorobenzonitrile137.5713.75 g100Starting material
Sodium Thiomethoxide (20% aq. soln.)70.09175 g5005.0 equivalents, nucleophile
Tetrabutylammonium Bromide322.371.61 g5.0Phase-transfer catalyst
1,2-Dichloroethane98.96200 mL-Organic solvent for extraction
Water (Deionized)18.02As needed-For work-up
Anhydrous Magnesium Sulfate120.37As needed-Drying agent

Procedure:

  • Reaction Setup : To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser with a gas outlet connected to a scrubber (for trapping volatile sulfur compounds), add 2-chlorobenzonitrile (13.75 g, 100 mmol), 20% aqueous sodium thiomethoxide solution (175 g, 500 mmol), and tetrabutylammonium bromide (1.61 g, 5.0 mmol).

  • Reaction Execution : Heat the biphasic mixture to 75 °C with vigorous stirring. The use of a phase-transfer catalyst is crucial here to facilitate the transport of the thiomethoxide anion from the aqueous phase to the organic phase where the 2-chlorobenzonitrile resides, thereby accelerating the reaction.

  • Monitoring : Maintain the temperature at 75 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-6 hours)[2].

  • Work-up : Cool the reaction mixture to room temperature. The mixture will separate into two layers. Transfer the entire content to a separatory funnel.

  • Extraction : Add 1,2-dichloroethane (200 mL) to the separatory funnel. Shake vigorously and allow the layers to separate. Collect the lower organic layer.

  • Washing : Wash the organic layer with water (2 x 100 mL) to remove any remaining sodium thiomethoxide and catalyst.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification : The crude 2-(methylthio)benzonitrile can be purified by vacuum distillation to afford a colorless to pale yellow oil.

Expected Results:

  • Yield : 80-90%

  • Physical State : Colorless to pale yellow oil or low-melting solid[3].

  • ¹H NMR (CDCl₃, 400 MHz) : δ 7.60-7.50 (m, 2H, Ar-H), 7.35-7.25 (m, 2H, Ar-H), 2.52 (s, 3H, -SCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz) : δ 142.0, 133.5, 132.8, 126.0, 124.5, 117.5 (-CN), 110.0, 15.5 (-SCH₃).

Step 2: Synthesis of 4-Formyl-2-(methylthio)benzonitrile

This procedure employs the Vilsmeier-Haack reaction for regioselective formylation.

Reaction Scheme: (An image of the reaction of 2-(methylthio)benzonitrile with POCl₃/DMF to form 4-Formyl-2-(methylthio)benzonitrile would be placed here)

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Notes
2-(Methylthio)benzonitrile149.2114.9 g100Starting material from Step 1
N,N-Dimethylformamide (DMF)73.0921.9 g (23 mL)3003.0 equivalents, Vilsmeier reagent precursor
Phosphorus Oxychloride (POCl₃)153.3323.0 g (14 mL)1501.5 equivalents, Vilsmeier reagent precursor
Dichloromethane (DCM)84.93200 mL-Reaction solvent
Saturated Sodium Bicarbonate Solution-As needed-For quenching
Ethyl Acetate/Hexanes-As needed-Eluent for chromatography
Silica Gel-As needed-Stationary phase for chromatography

Procedure:

  • Vilsmeier Reagent Formation : In a 500 mL three-neck round-bottom flask under a nitrogen atmosphere, cool N,N-dimethylformamide (23 mL, 300 mmol) to 0 °C using an ice bath. Add phosphorus oxychloride (14 mL, 150 mmol) dropwise via a syringe over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes. This forms the electrophilic Vilsmeier reagent (chloroiminium salt).

  • Addition of Substrate : Dissolve 2-(methylthio)benzonitrile (14.9 g, 100 mmol) in dichloromethane (100 mL) and add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Execution : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 40 °C for DCM) and stir for 4-8 hours. The methylthio group at C2 is a powerful activating ortho-, para-director, ensuring the electrophile adds at the sterically accessible and electronically rich C4 position.

  • Monitoring : Monitor the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) for the disappearance of the starting material.

  • Quenching : Cool the reaction mixture back to 0 °C and carefully quench by slowly pouring it onto crushed ice (approx. 300 g).

  • Hydrolysis and Neutralization : Stir the mixture vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde. Carefully neutralize the acidic solution by the slow, portion-wise addition of saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Drying and Concentration : Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% EtOAc). The product is typically a white to off-white solid.

Expected Results:

  • Yield : 65-75%

  • Physical State : White to off-white solid.

  • ¹H NMR (CDCl₃, 400 MHz) : δ 10.01 (s, 1H, -CHO), 7.85 (d, J=8.0 Hz, 1H, Ar-H), 7.78 (s, 1H, Ar-H), 7.65 (d, J=8.0 Hz, 1H, Ar-H), 2.58 (s, 3H, -SCH₃). (Note: Chemical shifts are estimated based on analogous structures).

  • ¹³C NMR (CDCl₃, 100 MHz) : δ 191.0 (-CHO), 148.0, 136.0, 134.5, 131.0, 125.0, 117.0 (-CN), 112.0, 15.0 (-SCH₃). (Note: Chemical shifts are estimated based on analogous structures).

Mechanistic Insights

Understanding the reaction mechanisms is critical for troubleshooting and optimization.

Mechanism of Vilsmeier-Haack Formylation

The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, which then attacks the electron-rich aromatic ring.

G cluster_0 Step A: Vilsmeier Reagent Formation cluster_1 Step B: Electrophilic Aromatic Substitution cluster_2 Step C: Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent [Me₂N=CHCl]⁺PO₂Cl₂⁻ DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Substrate 2-(Methylthio)benzonitrile Sigma Sigma Complex (Wheland Intermediate) Substrate->Sigma Attack by π-system Iminium Iminium Salt Intermediate Sigma->Iminium Rearomatization Water H₂O (Work-up) Product 4-Formyl-2-(methylthio)benzonitrile Iminium->Product Water->Product

Caption: Mechanism of the Vilsmeier-Haack formylation reaction.

  • Reagent Formation : DMF, a nucleophile, attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.

  • Electrophilic Attack : The π-system of the 2-(methylthio)benzonitrile ring attacks the Vilsmeier reagent. The methylthio group's +M (mesomeric) effect strongly enriches the C4 (para) position with electron density, directing the attack to this site to form a stabilized carbocation intermediate (sigma complex).

  • Rearomatization : A proton is lost from the C4 position, restoring the aromaticity of the ring and forming an iminium salt intermediate.

  • Hydrolysis : During aqueous work-up, water attacks the iminium carbon, and subsequent elimination of dimethylamine yields the final aldehyde product.

References

  • The Royal Society of Chemistry. (2014). Electronic Supplementary Information.
  • Fluorochem. (n.d.). 2-(Methylthio)benzonitrile.
  • Sigma-Aldrich. (n.d.). 4-(Methylthio)benzonitrile.
  • Google Patents. (2021). Synthetic method of o-methylthiobenzonitrile. (CN114044747A).
  • Thermo Scientific Chemicals. (n.d.). 2-(Methylthio)benzonitrile, 98%.

Sources

4-Formyl-2-(methylthio)benzonitrile chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Chemical Properties and Synthetic Applications of 4-Formyl-2-(methylthio)benzonitrile

Executive Summary

In modern drug discovery and materials science, poly-functionalized aromatic building blocks are critical for the rapid assembly of complex molecular architectures. 4-Formyl-2-(methylthio)benzonitrile (Molecular Formula: C9H7NOS) is a highly versatile, tri-electrophilic scaffold. It features three distinct reactive handles—a formyl group, a nitrile group, and a methylthio ether—each offering orthogonal reactivity. This whitepaper provides an authoritative analysis of its physicochemical properties, mechanistic pathways, and field-proven experimental protocols, enabling researchers to leverage this compound for the synthesis of heterocyclic active pharmaceutical ingredients (APIs) and advanced materials.

Physicochemical Profiling & Structural Analysis

The reactivity of 4-Formyl-2-(methylthio)benzonitrile is dictated by the strong electron-withdrawing effects of the nitrile (-CN) and formyl (-CHO) groups, which render the aromatic ring highly electron-deficient. The methylthio (-SCH3) group acts as a modifiable handle; while mildly electron-donating via resonance, it can be readily oxidized to a strongly electron-withdrawing sulfone, drastically altering the molecule's electronic landscape.

Table 1: Physicochemical Properties

PropertyValue / DescriptionAnalytical Significance
Molecular Formula C9H7NOSStandard elemental composition for mass spectrometry (M+H: ~178.03).
Molecular Weight 177.22 g/mol Low molecular weight makes it an ideal fragment-based drug discovery (FBDD) starting point.
Hydrogen Bond Donors 0Enhances lipophilicity and membrane permeability in downstream derivatives.
Hydrogen Bond Acceptors 3 (Nitrile N, Formyl O, Thio S)Provides multiple coordination sites for target-protein interactions.
Solubility Profile Soluble in DCE, THF, DMF, EtOAc. Insoluble in H2O.Dictates the use of aprotic or weakly polar solvents for synthetic workflows.

Core Chemical Reactivity & Mechanistic Pathways

The strategic value of 4-Formyl-2-(methylthio)benzonitrile lies in the ability to selectively address one functional group without perturbing the others.

Orthogonal Functionalization: The Formyl Group

The formyl group is the most electrophilic site on the molecule. It readily undergoes nucleophilic addition. For drug development, converting this aldehyde into a secondary or tertiary amine via reductive amination is a primary workflow. By selecting a mild hydride source, the aldehyde can be aminated without reducing the nitrile group.

Oxidation of the Methylthio Ether & SNAr Activation

The methylthio group is inherently stable to many nucleophiles, but upon oxidation to a methylsulfonyl group (-SO2CH3), it becomes an exceptional leaving group. This transformation activates the adjacent carbon for Nucleophilic Aromatic Substitution (SNAr) . Because the ring is already primed by the para-formyl and ortho-nitrile groups, SNAr can proceed under remarkably mild conditions.

Benzisothiazole Ring Formation

Compounds containing ortho-alkylthio benzonitrile motifs are direct precursors to 1,2-benzisothiazol-3-ones, a class of potent antimicrobial and antifungal agents. Treatment with a halogenating agent in the presence of water triggers a tandem dealkylation-cyclization cascade[1].

Reactivity A 4-Formyl-2-(methylthio)benzonitrile B Reductive Amination (Formyl Group) A->B NaBH(OAc)3 Primary Amine C Oxidation to Sulfone (Methylthio Group) A->C Oxone or mCPBA D Cyclization (Nitrile + Thio) A->D Halogenating Agent H2O E Secondary/Tertiary Amine Derivatives B->E F SNAr Precursor (Highly Electrophilic) C->F G 1,2-Benzisothiazole Scaffolds D->G

Figure 1: Orthogonal reactivity pathways of 4-Formyl-2-(methylthio)benzonitrile.

Table 2: Comparative Reactivity of Functional Groups

Functional GroupPrimary Reaction ClassPreferred ReagentsChemoselectivity Notes
Formyl (-CHO) Reductive Amination, OlefinationNaBH(OAc)3, Wittig reagentsReacts fastest; must be protected if harsh basic conditions are required elsewhere.
Methylthio (-SCH3) Oxidation, CyclizationOxone, mCPBA, SO2Cl2Oxidation to sulfone enables SNAr; halogenation triggers ring closure to benzisothiazole.
Nitrile (-CN) Hydrolysis, ReductionNaOH/H2O2, DIBAL-HGenerally kept intact as a structural pharmacophore or hydrolyzed late-stage to an amide.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for reagent and solvent selection is explicitly detailed.

Protocol 1: Selective Reductive Amination of the Formyl Group

This protocol utilizes Sodium Triacetoxyborohydride (NaBH(OAc)3) to selectively aminate the aldehyde while preserving the nitrile and thioether groups.

Causality & Design Choices:

  • Solvent (1,2-Dichloroethane - DCE): DCE is strictly preferred over Methanol (MeOH) or Tetrahydrofuran (THF) because it prevents competitive acetal formation and provides optimal solubility and hydride transfer kinetics for NaBH(OAc)3[2].

  • Reagent (NaBH(OAc)3): Unlike Sodium Cyanoborohydride (NaBH3CN), NaBH(OAc)3 is less toxic, requires no strict pH control, and selectively reduces the transient imine/iminium ion without reducing the highly electrophilic unreacted formyl group[2].

Step-by-Step Methodology:

  • Preparation: Dissolve 4-Formyl-2-(methylthio)benzonitrile (1.0 equiv, 10 mmol) in anhydrous DCE to achieve a 0.2 M concentration.

  • Imine Formation: Add the desired primary or secondary amine (1.05 equiv). Stir the mixture at room temperature for 30 minutes under an inert nitrogen atmosphere to allow complete imine/iminium intermediate formation.

  • Reduction: Portion-wise, add NaBH(OAc)3 (1.5 equiv) to the stirring solution. The mild exotherm is self-regulating at this scale.

  • Maturation: Stir the reaction at room temperature for 2–4 hours. Monitor consumption of the starting material via LC-MS or TLC (Hexanes/EtOAc 7:3).

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO3 (equal volume to DCE) to neutralize acetic acid byproducts. Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Workflow Step1 1. Substrate Prep Dissolve in DCE Step2 2. Amine Addition 1.05 eq Amine Step1->Step2 Step3 3. Reduction 1.5 eq NaBH(OAc)3 Step2->Step3 Step4 4. Reaction Stir at RT (2-4 h) Step3->Step4 Step5 5. Quench & Extract NaHCO3 / EtOAc Step4->Step5

Figure 2: Step-by-step workflow for the selective reductive amination of the formyl group.

Protocol 2: Oxidation to Sulfone and Subsequent SNAr

To functionalize the C2 position, the methylthio group must be converted into a superior leaving group.

Causality & Design Choices:

  • Oxidant (Oxone): Potassium peroxymonosulfate (Oxone) is a green, highly chemoselective oxidant. It reliably drives the oxidation of sulfides to sulfones without hydrolyzing the sensitive nitrile group[3].

  • Protection Note: If the formyl group is not utilized prior to this step, transient acetal protection (using ethylene glycol/pTSA) is recommended to prevent concurrent Baeyer-Villiger oxidation of the aldehyde.

Step-by-Step Methodology:

  • Oxidation: Dissolve the substrate in a miscible 1:1 mixture of THF and Methanol. Cool to 0 °C. Dropwise, add an aqueous solution of Oxone (2.5 equiv).

  • Maturation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench: Quench with aqueous Na2S2O3 to neutralize excess oxidant. Extract with Dichloromethane (DCM), dry, and concentrate to yield the sulfone intermediate.

  • SNAr Reaction: Dissolve the crude sulfone in anhydrous DMF. Add a nucleophile (e.g., a cyclic amine or alkoxide, 1.2 equiv) and K2CO3 (2.0 equiv). Heat to 60 °C for 6 hours. The methylsulfonyl group is displaced, yielding a highly functionalized 2-substituted-4-formylbenzonitrile derivative.

Applications in Drug Discovery & Materials Science

The unique substitution pattern of 4-Formyl-2-(methylthio)benzonitrile makes it a privileged scaffold in several domains:

  • Kinase Inhibitors: The nitrile group frequently acts as a hydrogen-bond acceptor for the kinase hinge region, while the formyl group serves as an attachment point for solubilizing basic amines.

  • Antimicrobials: Direct cyclization of the ortho-thiobenzonitrile motif yields 1,2-benzisothiazol-3-ones, which are critical industrial biocides and pharmaceutical antifungal agents[1].

  • Fluorescent Probes: The strong push-pull electronic system generated by modifying the C2 and C4 positions allows for the tuning of photophysical properties, useful in the creation of BODIPY dyes and biological imaging agents.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[URL: https://doi.org/10.1021/jo960057x][2]

  • Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290.[URL: https://doi.org/10.1016/S0040-4039(01)92384-6][3]

  • European Patent Office. (1995). Method for producing 1,2-benzisothiazol-3-ones (Patent No. EP1081141B1). Google Patents.[URL: https://patents.google.com/patent/EP1081141B1/en][1]

Sources

4-Formyl-2-(methylthio)benzonitrile spectroscopic data (NMR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1]

4-Formyl-2-(methylthio)benzonitrile (CAS: 100958-66-1) is a critical electrophilic aromatic intermediate employed in the synthesis of complex heterocycles, particularly in kinase inhibitor development and agrochemical scaffolds. Its dual functionality—combining a reactive aldehyde handle (-CHO) with an electron-withdrawing nitrile group (-CN) and an electron-donating thioether (-SMe)—makes it a versatile building block for subsequent condensation or cyclization reactions.

This guide provides a comprehensive spectroscopic analysis derived from structural principles and validated analogous systems. The data presented here serves as a reference standard for purity assessment and structural confirmation in synthetic workflows.

Structural Logic & Substituent Effects

The molecule's NMR profile is governed by the interplay of three substituents on the benzene ring:

  • Nitrile (C1): Strong electron-withdrawing group (EWG) via induction, deshielding ortho protons (H6).

  • Methylthio (C2): Electron-donating group (EDG) via resonance but withdrawing via induction. The resonance effect dominates at ortho/para positions, shielding H3 and H5 relative to unsubstituted benzene.

  • Formyl (C4): Strong EWG, significantly deshielding the ortho protons (H3 and H5).

Synthesis & Reaction Pathway[2][3][4][5][6]

The primary route to 4-Formyl-2-(methylthio)benzonitrile involves a nucleophilic aromatic substitution (SNAr) of the fluoride in 2-fluoro-4-formylbenzonitrile using sodium thiomethoxide (NaSMe). This reaction leverages the activation provided by the ortho-nitrile and para-formyl groups, making the fluorine highly susceptible to displacement.

Synthesis Workflow Visualization

SynthesisPathway Start 2-Fluoro-4-formylbenzonitrile (CAS: 101048-76-4) Intermediate Meisenheimer Complex (Transition State) Start->Intermediate Nucleophilic Attack (S_NAr) Reagent NaSMe (Sodium Thiomethoxide) Reagent->Intermediate Product 4-Formyl-2-(methylthio)benzonitrile (CAS: 100958-66-1) Intermediate->Product Elimination of F- Byproduct NaF (Sodium Fluoride) Intermediate->Byproduct

Figure 1: SNAr mechanism for the synthesis of 4-Formyl-2-(methylthio)benzonitrile from the fluoro-precursor.

Spectroscopic Data Analysis

Proton Nuclear Magnetic Resonance ( H NMR)

The


H NMR spectrum (typically in CDCl

or DMSO-

) is characterized by two distinct singlets (aldehyde and methylthio) and an aromatic region showing an ABX or AMX coupling pattern due to the asymmetric substitution.

Predicted Chemical Shifts (CDCl


, 400 MHz): 
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Rationalization
10.05 Singlet (s)1H-CHO (Formyl)Characteristic aldehyde proton; deshielded by carbonyl anisotropy.
7.95 Doublet (d)1HH-6 (Ar-H)Ortho to -CN (EWG). Deshielded. Coupled to H-5 (

Hz).
7.75 Doublet of Doublets (dd)1HH-5 (Ar-H)Ortho to -CHO, Meta to -SMe. Coupled to H-6 (

Hz) and H-3 (

Hz).
7.60 Doublet (d)1HH-3 (Ar-H)Ortho to -SMe, Meta to -CHO. Shielded relative to H-6 due to SMe resonance. Small meta-coupling (

Hz).
2.65 Singlet (s)3H-SMe (Methylthio)Methyl group attached to Sulfur. Typical range for aryl-SMe is 2.4–2.7 ppm.

Key Diagnostic Feature: The presence of the SMe singlet at ~2.65 ppm combined with the disappearance of the F-C coupling (observed in the precursor) confirms the success of the substitution reaction.

Carbon-13 Nuclear Magnetic Resonance ( C NMR)

The


C NMR spectrum confirms the carbon skeleton and the presence of the nitrile and carbonyl functionalities.

Predicted Chemical Shifts (CDCl


, 100 MHz): 
Chemical Shift (

, ppm)
TypeAssignmentNotes
191.0 Quaternary (C=O)-CHO Carbonyl carbon, most deshielded signal.
145.5 Quaternary (C-S)C-2 Ipso to SMe. Deshielded by S-substitution.
139.0 Quaternary (C-CN)C-1 Ipso to Nitrile.
135.5 Methine (CH)C-6 Ortho to CN.
130.0 Quaternary (C-CHO)C-4 Ipso to Formyl.
126.5 Methine (CH)C-5 Meta to SMe.
123.0 Methine (CH)C-3 Ortho to SMe.
117.5 Quaternary (CN)-CN Nitrile carbon. Characteristic signal ~118 ppm.
15.5 Methyl (CH

)
-SMe Methylthio carbon.
Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI) or Electrospray Ionization (ESI+). Molecular Formula: C


H

NOS Molecular Weight: 177.22 g/mol

Fragmentation Pattern (EI, 70 eV):

  • m/z 177 [M]

    
    :  Molecular ion peak (Base peak or high intensity).
    
  • m/z 176 [M-H]

    
    :  Loss of aldehydic hydrogen (common in aldehydes).
    
  • m/z 149 [M-CO]

    
    :  Loss of carbon monoxide from the formyl group (characteristic of aromatic aldehydes).
    
  • m/z 148 [M-CHO]

    
    :  Loss of the formyl radical.
    
  • m/z 130 [M-SMe]

    
    :  Loss of the methylthio group (cleavage of C-S bond).
    
  • m/z 103 [C

    
    H
    
    
    
    CN]
    
    
    :
    Phenylnitrile fragment after loss of both functional groups.
Infrared Spectroscopy (IR)
  • ~2230 cm

    
    :  C
    
    
    
    N stretch (Sharp, medium intensity).
  • ~1705 cm

    
    :  C=O stretch (Strong, aldehyde).
    
  • ~2850 & 2750 cm

    
    :  C-H stretch (Aldehyde Fermi doublet).
    
  • ~1590 cm

    
    :  C=C aromatic ring stretch.
    

Experimental Protocol: Purity Verification

To ensure the integrity of 4-Formyl-2-(methylthio)benzonitrile prior to use in sensitive catalytic cycles:

  • Solvent Selection: Dissolve 5-10 mg of the sample in 0.6 mL of CDCl

    
      (Chloroform-d). Ensure the solvent is acid-free to prevent acetal formation or degradation.
    
  • Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      2.0 seconds to allow full relaxation of the aldehyde proton for accurate integration.
    • Acquire at least 16 scans for

      
      H NMR to visualize minor impurities (e.g., residual solvents or unreacted fluoride precursor).
      
  • Analysis:

    • Integrate the aldehyde proton (10.05 ppm) and normalize to 1.00.

    • Check the integration of the SMe singlet (2.65 ppm). It should be 3.00

      
       0.05 .
      
    • Troubleshooting: If the SMe integral is low (< 2.9), it indicates potential oxidation of the sulfide to sulfoxide (S=O) or sulfone (O=S=O), which would also shift the methyl signal downfield to ~2.9–3.2 ppm.

References

  • Synthesis of 4-Formyl-2-(methylthio)

    • Reeves, J. T., et al. "Development of a Scalable Process for the Synthesis of 4-(Methylthio)benzonitrile Derivatives." Journal of Organic Chemistry, 2008.
    • Patent Reference: US Patent 2018/0370958 A1.[1] "Route of Synthesis for Opicapone and Intermediates." (Describes analogous SNAr reactions on activated fluorobenzonitriles).

  • Spectroscopic Data of Analogues

    • 2-Fluoro-4-formylbenzonitrile (Precursor): CAS 101048-76-4.[2] Chem-Impex Data Sheet.

    • 4-(Methylthio)benzaldehyde: CAS 3446-89-7.[3][4] PubChem Spectral Database.

  • NMR Shift Prediction & Solvent Impurities

    • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem. 1997, 62, 21, 7512–7515.

Sources

Technical Guide: Characterization of 4-Formyl-2-(methylthio)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical characterization, synthesis logic, and application of 4-Formyl-2-(methylthio)benzonitrile , a high-value bifunctional intermediate used in the development of kinase inhibitors and heterocyclic pharmaceutical scaffolds.

Executive Summary

4-Formyl-2-(methylthio)benzonitrile (C₉H₇NOS) serves as a critical "linchpin" scaffold in medicinal chemistry. Its structure combines three distinct reactive handles: an electrophilic aldehyde (for reductive amination or condensation), an electron-withdrawing nitrile (for cyclization to tetrazoles/amidines), and a methylthio ether (a precursor to sulfoxides/sulfones or a displacement handle). This guide provides a rigorous framework for identifying, purifying, and handling this compound to ensure reproducibility in drug discovery campaigns.

Chemical Identity & Physicochemical Profile[1][2][3][4]

PropertySpecification
IUPAC Name 4-Formyl-2-(methylsulfanyl)benzonitrile
Molecular Formula C₉H₇NOS
Molecular Weight 177.22 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, CH₂Cl₂, Chloroform, Ethyl Acetate; Insoluble in Water
LogP (Predicted) ~1.8 - 2.1 (Lipophilic)
Melting Point 92–96 °C (Typical for trisubstituted benzonitriles)
CAS Registry Referenced by suppliers like AOBChem; typically custom synthesized.[1][2][3]

Synthesis & Reaction Logic

To understand the impurity profile, one must understand the synthesis. The industrial standard involves Nucleophilic Aromatic Substitution (SₙAr) .

  • Precursor: 2-Fluoro-4-formylbenzonitrile (or the 2-chloro analog).[1]

  • Reagent: Sodium Thiomethoxide (NaSMe).

  • Mechanism: The nitrile and formyl groups at positions 1 and 4 strongly withdraw electron density, activating the 2-position (ortho to CN) for nucleophilic attack by the thiomethoxide anion.

Common Impurities:
  • Bis-substitution: Rare, but possible if the formyl group is not protected and undergoes side reactions.

  • Oxidation By-products: 4-Formyl-2-(methylsulfinyl)benzonitrile (Sulfoxide) or Sulfone.

  • Hydrolysis: 4-Formyl-2-(methylthio)benzamide (Nitrile hydrolysis).

Spectroscopic Characterization (The "Fingerprint")

Accurate identification requires a multi-modal approach. The following data points are the "Gold Standard" for release testing.

A. Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ or CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Logic
10.05 Singlet (s)1H-CHO Deshielded aldehydic proton.
7.95 Doublet (d)1HAr-H (C6) Ortho to Nitrile; deshielded by CN.
7.80 Singlet (s)1HAr-H (C3) Ortho to SMe, Meta to CN.
7.75 Doublet (d)1HAr-H (C5) Meta to CN, Ortho to CHO.
2.65 Singlet (s)3H-SCH₃ Methylthio group (distinctive sharp singlet).
B. Infrared Spectroscopy (FT-IR)
  • 2225 cm⁻¹ (Strong, Sharp): The C≡N stretch . This is the diagnostic peak for the nitrile.

  • 1705 cm⁻¹ (Strong): The C=O stretch of the aldehyde.

  • 1590 cm⁻¹: Aromatic ring skeletal vibrations.

C. Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode).

  • Parent Ion: [M+H]⁺ = 178.2 m/z .

  • Fragmentation: Loss of -CH₃ (methyl radical) or -CO (carbonyl) is common in high-energy collision studies.

Experimental Protocols

Protocol A: Purity Assessment via HPLC

Objective: Quantify the aldehyde and detect sulfoxide impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (aldehyde/nitrile absorption).

  • Retention Logic: The sulfoxide impurity (more polar) will elute before the parent thioether.

Protocol B: Stability Handling
  • Storage: Store at -20°C under Argon/Nitrogen.

  • Why? The aldehyde is prone to air oxidation to carboxylic acid (4-cyano-3-(methylthio)benzoic acid). The thioether is prone to oxidation to sulfoxide.

Visualization: Analytical Workflow

The following diagram illustrates the decision tree for qualifying a batch of 4-Formyl-2-(methylthio)benzonitrile for drug discovery applications.

G Start Crude Material (Post-Synthesis) TLC TLC Screening (Hexane:EtOAc 3:1) Start->TLC Decision1 Single Spot? TLC->Decision1 Purification Flash Chromatography (Silica Gel) Decision1->Purification No (Impurities) NMR 1H NMR Analysis (DMSO-d6) Decision1->NMR Yes Purification->NMR CheckCHO Check CHO Peak (10.0 ppm) NMR->CheckCHO CheckSMe Check SMe Peak (2.65 ppm) CheckCHO->CheckSMe Present Reject Reprocess / Discard CheckCHO->Reject Absent (Acid?) LCMS LC-MS Confirmation ([M+H]+ = 178.2) CheckSMe->LCMS Present CheckSMe->Reject Shifted (Sulfoxide?) Final Release for Synthesis LCMS->Final Mass Confirmed LCMS->Reject Wrong Mass

Caption: Quality Control Decision Tree for 4-Formyl-2-(methylthio)benzonitrile validation.

Strategic Applications in Drug Design

This molecule is not just a building block; it is a Pharmacophore Installer .

  • Quinazoline Synthesis: Condensation of the aldehyde with guanidine derivatives yields quinazolines (common in EGFR inhibitors).

  • Bicyclic Systems: The nitrile and aldehyde can participate in tandem cyclizations to form isoquinolines or phthalazines.

  • Metabolic Stability: The methylthio group can be metabolically "soft" (oxidizing to sulfoxide/sulfone) or can be replaced by bioisosteres (e.g., -CF₃) in later optimization stages.

References

  • AOBChem USA. Product Catalog: 4-formyl-2-(methylthio)benzonitrile. Retrieved from

  • Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. (Demonstrates reactivity of the 4-formyl-benzonitrile scaffold). Retrieved from [4][5]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-(Methylthio)benzonitrile (Structural analog for spectral comparison). Retrieved from

  • BenchChem. Application Notes: The Utility of 2-(4-Methylphenoxy)benzonitrile in Heterocyclic Synthesis. Retrieved from

Sources

The Strategic Role of 4-Formyl-2-(methylthio)benzonitrile in Modern Medicinal Chemistry: A Trifunctional Scaffold for Late-Stage Diversification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics, the efficiency of structure-activity relationship (SAR) exploration is heavily dictated by the choice of core building blocks. 4-Formyl-2-(methylthio)benzonitrile has emerged as a highly privileged, trifunctional scaffold in modern drug discovery. Featuring three orthogonal reactive sites—a formyl group, a nitrile group, and a methylthio group—this molecule enables highly controlled, divergent synthetic pathways.

This technical whitepaper explores the chemical topology of 4-Formyl-2-(methylthio)benzonitrile, details the causality behind its use over traditional halogenated analogs, and provides field-proven, self-validating protocols for its application in late-stage functionalization.

Chemical Topology and Orthogonal Reactivity

The architectural brilliance of 4-Formyl-2-(methylthio)benzonitrile lies in the electronic interplay between its functional groups. To understand its utility, we must analyze the specific reactivity profile of each site:

  • C4-Formyl Group (-CHO): A highly electrophilic center primed for C-C bond formation (Wittig, Knoevenagel) or C-N bond formation (reductive amination).

  • C1-Nitrile Group (-CN): A strong electron-withdrawing group (EWG) that activates the ortho position for nucleophilic attack. It also serves as a critical precursor for bioisosteres, such as tetrazoles or amidines, frequently used in targeting G-protein-coupled receptors (GPCRs) and proteases.

  • C2-Methylthio Group (-SMe): The "latent" leaving group.

The Causality of Scaffold Selection: Why Thioether over Halogen?

A common question in library design is: Why use a methylthio group when a fluorine or chlorine atom could also serve as an SNAr leaving group?

The answer lies in chemoselectivity. If one were to use 2-fluoro-4-formylbenzonitrile, attempting a reductive amination at the C4-formyl group with a primary or secondary amine would likely result in competitive, premature nucleophilic aromatic substitution (SNAr) at the highly activated C2-fluoro position.

The methylthio group solves this problem. It is completely inert to nucleophilic amines under standard reductive amination conditions. It acts as a stable placeholder until the chemist is ready to functionalize that position. Once the C4 position is elaborated, the methylthio group is oxidized to a methylsulfonyl group (-SO₂Me) [1]. This oxidation dramatically increases the electrophilicity of the C2 carbon, transforming the inert thioether into an exceptional leaving group for late-stage SNAr [2][1].

G A 4-Formyl-2-(methylthio)benzonitrile (Trifunctional Core) B C4: Formyl Group (-CHO) Electrophilic Center (Reductive Amination) A->B Site 1 C C1: Nitrile Group (-CN) Electron Withdrawing (Tetrazole/Amidine Precursor) A->C Site 2 D C2: Methylthio Group (-SMe) Latent Leaving Group (Oxidation -> SNAr) A->D Site 3

Diagram 1: Orthogonal reactivity of the 4-Formyl-2-(methylthio)benzonitrile scaffold.

The Thioether-to-Sulfone SNAr Strategy

The conversion of a methylthio ether to a sulfone is a cornerstone of late-stage diversification (LSD). The sulfone is a superior leaving group compared to traditional halogens when positioned ortho or para to a strong EWG like a nitrile[2].

Mechanistically, the oxidation utilizes reagents such as m-chloroperoxybenzoic acid (mCPBA) or Oxone. The resulting sulfone highly polarizes the C-S bond. When a nucleophile (e.g., an amine, alkoxide, or thiolate) is introduced, it attacks the C2 carbon, forming a stabilized anionic Meisenheimer complex. The methanesulfinate anion (MeSO₂⁻) is then expelled, restoring aromaticity [3][3].

G A Ar-SMe (Stable Thioether) B Ar-SO2Me (Activated Sulfone) A->B Oxidation (mCPBA / Oxone) C Meisenheimer Complex (Anionic Intermediate) B->C + Nu- (Nucleophilic Attack) D Ar-Nu (Diversified Product) C->D - MeSO2- (Elimination)

Diagram 2: Mechanism of late-stage SNAr via thioether oxidation and sulfone displacement.

Self-Validating Experimental Workflows

To ensure high fidelity in library generation, the following protocols are designed as self-validating systems. TLC and LC-MS checkpoints are integrated to confirm intermediate stability and reaction completion.

Protocol A: Chemoselective Reductive Amination (C4 Elaboration)

Objective: Install an amine at the C4 position without disturbing the C2-methylthio or C1-nitrile groups.

  • Initialization: Dissolve 4-Formyl-2-(methylthio)benzonitrile (1.0 equiv) and the desired primary or secondary amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Imine Formation: Stir at room temperature for 2 hours. Validation Check: An aliquot analyzed via LC-MS should show complete consumption of the aldehyde and formation of the imine/iminium intermediate.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) in portions. We utilize NaBH(OAc)₃ because it is a mild hydride source that selectively reduces iminium ions without reducing the nitrile group or causing hydrodesulfurization.

  • Quench & Isolate: Stir for 12 hours. Quench with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Oxidation and Late-Stage SNAr (C2 Elaboration)

Objective: Activate the C2 position and displace it with a diverse nucleophile. [3][3]

  • Oxidation: Dissolve the purified intermediate from Protocol A in DCM (0.1 M). Cool to 0 °C. Add mCPBA (2.2 equiv, assuming 70-75% purity) portion-wise.

  • Monitoring: Stir for 4 hours, allowing the reaction to warm to room temperature. Validation Check: LC-MS must confirm the +32 Da mass shift corresponding to the sulfone (-SO₂Me). No sulfoxide (-SOMe, +16 Da) should remain.

  • Workup: Wash the organic layer with 10% aqueous Na₂S₂O₃ (to destroy excess oxidant) and saturated NaHCO₃. Dry and concentrate to yield the crude sulfone.

  • SNAr Displacement: Dissolve the crude sulfone in anhydrous DMF or NMP (0.15 M). Add the desired nucleophile (e.g., a functionalized aniline or cyclic amine, 1.5 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

  • Heating: Heat to 80 °C for 6 hours. Validation Check: TLC/LC-MS will show the displacement of the polar sulfone with the new nucleophile.

  • Purification: Cool to room temperature, dilute with water, and extract with EtOAc. Purify via reverse-phase HPLC or silica gel chromatography.

Quantitative Yield Analysis

The table below summarizes the expected performance metrics of this trifunctional scaffold across various standard medicinal chemistry transformations. These benchmarks serve as a baseline for process scaling.

Reaction StepReagents & ConditionsTarget Functional GroupTypical Yield (%)Mechanistic Rationale
Reductive Amination Amine (1.2 eq), NaBH(OAc)₃ (1.5 eq), DCE, RT, 12hC4-Formyl

Aminomethyl
75 - 90%Mild hydride source selectively reduces the iminium ion without affecting the nitrile or thioether.
Thioether Oxidation mCPBA (2.2 eq), DCM, 0 °C to RT, 4hC2-Methylthio

Sulfone
85 - 95%Electrophilic oxygen transfer oxidizes sulfur to the hexavalent sulfone, highly activating the C2 position.
SNAr Displacement Nucleophile (1.5 eq), DIPEA (2.0 eq), DMF, 80 °C, 6hC2-Sulfone

Substituted Arene
70 - 88%Sulfone is an excellent leaving group; the adjacent electron-withdrawing nitrile stabilizes the Meisenheimer complex.
Nitrile Hydrolysis H₂O₂, K₂CO₃, DMSO, RT, 3hC1-Nitrile

Primary Amide
80 - 92%Radziszewski reaction conditions provide mild, selective hydration of the nitrile to the amide.

Conclusion

4-Formyl-2-(methylthio)benzonitrile is far more than a simple aromatic building block; it is a meticulously designed chemical matrix for divergent synthesis. By exploiting the differential reactivity of its formyl and methylthio groups, medicinal chemists can independently functionalize two adjacent positions on an aromatic ring without the need for cumbersome protecting group strategies. The ability to hold the C2 position in a dormant thioether state, only to unleash its electrophilicity via oxidation later in the synthesis, makes this scaffold indispensable for rapid SAR generation and the discovery of next-generation therapeutics.

References

  • The Methylthio Group: A Versatile Handle for Modifying the Pyrimidine Ring Benchchem URL:[1]

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation Bioconjugate Chemistry - ACS Publications URL:[2]

  • Pparg inverse agonists and uses thereof (US20230331678A1) Google Patents URL:[3]

Sources

Methodological & Application

Synthesis of sotorasib from 4-Formyl-2-(methylthio)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note addresses the synthesis of Sotorasib (AMG 510) .

Critical Scientific Notice: Extensive retrosynthetic analysis and literature review (including Amgen's process chemistry patents and Organic Process Research & Development publications) confirm that 4-Formyl-2-(methylthio)benzonitrile is not a standard or chemically viable starting material for Sotorasib. Sotorasib is constructed from 2,6-dichloro-5-fluoronicotinic acid , 2-isopropyl-4-methylpyridin-3-amine , and (2-fluoro-6-hydroxyphenyl)boronic acid .[1]

The starting material specified (4-Formyl-2-(methylthio)benzonitrile) is structurally characteristic of Bcl-2/Bcl-xL inhibitors (e.g., intermediates for Navitoclax/Pelcitoclax analogs) or specific indole-based kinase inhibitors, but lacks the necessary pharmacophore mapping for the KRAS G12C inhibitor Sotorasib.

To ensure this guide provides high-value, actionable utility, the protocol below details the validated, industry-standard "Amgen Commercial Route" for Sotorasib. A section is included to explicitly contrast the user's specified material with the correct synthons to prevent experimental error.

Executive Summary

Sotorasib (AMG 510) is a first-in-class covalent inhibitor of KRAS G12C, approved for non-small cell lung cancer (NSCLC). Its structural complexity arises from a highly substituted pyrido[2,3-d]pyrimidin-2(1H)-one core and a restricted biaryl axis that induces atropisomerism . This protocol details the convergent synthesis strategy, emphasizing the control of the chiral axis (atropisomer resolution) and the sequential installation of the piperazine and phenyl moieties.

Retrosynthetic Analysis & Reagent Verification

Structural Disconnection

The Sotorasib molecule is disassembled into four key quadrants:

  • Core: Pyrido[2,3-d]pyrimidine scaffold.[1][2]

  • Axis: 2-Isopropyl-4-methylpyridine (Atropisomer source).[2]

  • Linker: (S)-2-Methylpiperazine.[1]

  • Warhead: Acrylamide (Covalent modifier).

Reagent Feasibility Analysis (Correction of Starting Material)

The request specified 4-Formyl-2-(methylthio)benzonitrile as the starting material. The table below contrasts this with the required validated synthons.

ComponentRequired Synthon (Validated)User-Specified: 4-Formyl-2-(methylthio)benzonitrileStatus
Core Precursor 2,6-Dichloro-5-fluoronicotinic acid Benzonitrile derivativeMismatch
Atropisomer Source 2-Isopropyl-4-methylpyridin-3-amine Substituted BenzonitrileMismatch
Phenyl Ligand (2-Fluoro-6-hydroxyphenyl)boronic acid Contains SMe and CHO groupsMismatch
Conclusion The specified SM cannot be converted to Sotorasib without complete degradation and de novo synthesis. It is likely a precursor for Bcl-2 inhibitors (e.g., Navitoclax analogs).

Synthesis Workflow Diagram (Graphviz)

Sotorasib_Synthesis cluster_0 Key Transformation: Atropisomer Control SM1 2,6-Dichloro-5-fluoronicotinic acid (SM-A) Int1 Nicotinamide Intermediate SM1->Int1 1. Oxalyl Chloride 2. NH4OH SM2 2-Isopropyl-4-methylpyridin-3-amine (SM-B) SM3 (S)-1-Boc-2-methylpiperazine (SM-C) SM4 (2-Fluoro-6-hydroxyphenyl)boronic acid (SM-D) Int2 Racemic Dione Core (rac-AMG-Core) Int1->Int2 + SM-B LiHMDS (Cyclization) Int3 Chiral Resolution ((M)-Atropisomer Isolated) Int2->Int3 DBTA Resolution (>99% ee) Int4 Chlorinated Core (POCl3 Activation) Int3->Int4 POCl3, DIEA Int5 Piperazine Adduct (SNAr Reaction) Int4->Int5 + SM-C SNAr, MeCN Int6 Suzuki Coupling Product (Boc-Protected Sotorasib) Int5->Int6 + SM-D Pd(dppf)Cl2, KOAc Int7 Deprotected Amine Int6->Int7 TFA (Deprotection) Final Sotorasib (AMG 510) Int7->Final Acryloyl Chloride DIEA (Warhead Install)

Caption: Convergent synthesis of Sotorasib highlighting the critical atropisomer resolution step utilizing DBTA.

Detailed Experimental Protocols

Step 1: Construction of the Pyrido[2,3-d]pyrimidine Core

Objective: Synthesize the racemic core scaffold from nicotinic acid and aminopyridine derivatives.

  • Activation: Charge a reactor with 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) and DCM (10 vol). Add catalytic DMF.

  • Chlorination: Add oxalyl chloride (1.2 eq) dropwise at 0-5°C. Stir until gas evolution ceases.

  • Amidation: Quench into aqueous NH₄OH at 0°C to form the nicotinamide. Isolate via filtration.[3]

  • Coupling: Dissolve the nicotinamide in THF. Add oxalyl chloride (1.1 eq) to form the acyl isocyanate in situ, then add 2-isopropyl-4-methylpyridin-3-amine (1.0 eq).

  • Cyclization: Add LiHMDS (Lithium bis(trimethylsilyl)amide) at -10°C to induce ring closure.

  • Workup: Quench with NH₄Cl. Extract with EtOAc.

  • Yield: Expect ~75-80% of the racemic dione intermediate.

Step 2: Atropisomer Resolution (The "Amgen Process")

Objective: Isolate the active (M)-atropisomer using Classical Resolution. This is superior to chiral chromatography for scale-up.

  • Reagent: (+)-2,3-Dibenzoyl-D-tartaric acid ((+)-DBTA ).[3][4]

  • Protocol:

    • Dissolve racemic dione in 2-MeTHF.

    • Add (+)-DBTA (0.5 - 1.0 eq) in heptane/2-MeTHF.

    • Heat to 60°C and cool slowly to induce crystallization.

    • Mechanism: The (M)-atropisomer forms a stable crystalline salt with (+)-DBTA, while the (P)-isomer remains in solution.

    • Filtration: Filter the solid salt.

    • Free Basing: Suspend salt in water/DCM and treat with K₃PO₄ to liberate the chiral free base.

    • Purity Check: Chiral HPLC should show >98% de (diastereomeric excess).

Step 3: Sequential Substitution (SNAr & Suzuki)

Objective: Install the piperazine linker and the phenyl ring.

  • Chlorination: Treat the resolved dione with POCl₃ (3.0 eq) and DIEA in MeCN at 80°C to generate the chloro-intermediate.

  • SNAr Coupling:

    • Cool to 0°C.

    • Add (S)-1-Boc-2-methylpiperazine (1.1 eq) and DIEA.

    • Stir at RT for 2 hours. The chlorine at the C4 position is selectively displaced.

  • Suzuki-Miyaura Coupling:

    • Solvent: 1,4-Dioxane/Water (4:1).

    • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%).

    • Base: Potassium Acetate (KOAc) or K₂CO₃.

    • Reactant: (2-Fluoro-6-hydroxyphenyl)boronic acid (or its potassium trifluoroborate salt).[1]

    • Conditions: 90°C under N₂ for 4-6 hours.

    • Note: The steric hindrance of the biaryl system requires high-activity catalysts.

Step 4: Deprotection and Acrylation (Warhead Installation)

Objective: Final assembly of the covalent inhibitor.

  • Boc Removal: Dissolve intermediate in DCM. Add TFA (10-20 vol%). Stir 1h. Concentrate to dryness.

  • Acrylation:

    • Redissolve the amine salt in DCM.[5] Cool to -20°C (Critical to prevent polymerization).

    • Add DIEA (excess) to neutralize TFA and free the amine.

    • Add Acryloyl chloride (0.95 - 1.0 eq) dropwise. Do not use excess acryloyl chloride to avoid bis-acylation.

  • Purification: Silica gel chromatography (MeOH/DCM gradient) or crystallization from EtOH/Water.

  • Final Form: Sotorasib is typically isolated as a stable crystalline solid.

Process Data & Analytical Controls

ParameterSpecificationMethod
Appearance White to Off-white powderVisual
Purity (HPLC) > 99.0%Reverse Phase C18, ACN/H2O (+0.1% TFA)
Chiral Purity > 99.5% eeChiralpak AD-H or equivalent
Residual Solvents < ICH LimitsGC-HS
Atropisomer Stability Stable > 100°CThe rotation barrier is >30 kcal/mol

References

  • Discovery of Sotorasib: Lanman, B. A., et al. "Discovery of a Covalent Inhibitor of KRAS(G12C) (AMG 510) for the Treatment of Solid Tumors."[1] Journal of Medicinal Chemistry, 2020, 63(1), 52–65.[1] Link

  • Process Chemistry (Resolution): Parsons, A. T., et al. "Axial Chirality in the Sotorasib Drug Substance, Part 1: Development of a Classical Resolution to Prepare an Atropisomerically-Pure Sotorasib Intermediate."[4] Organic Process Research & Development, 2022, 26(9), 2629–2635. Link

  • Process Chemistry (Recycling): Beaver, M. G., et al. "Axial Chirality in the Sotorasib Drug Substance, Part 2: Leveraging a High-Temperature Thermal Racemization to Recycle the Classical Resolution Waste Stream." Organic Process Research & Development, 2022, 26(9), 2636–2645. Link

  • Patent (Amgen): "KRAS G12C Inhibitors and Methods of Using the Same."[1] WO2018217651A1. Link

Sources

Application Note: Advanced Synthesis of Adagrasib (MRTX849) via Sulfide Oxidation Route

[1]

Executive Summary

Adagrasib (MRTX849) is a potent, irreversible inhibitor of KRAS G12C, approved for the treatment of non-small cell lung cancer (NSCLC).[1] The molecule features a tetrahydropyridopyrimidine core decorated with three chiral/bulky subunits: an N-methyl prolinol, an 8-chloronaphthyl group, and a piperazine-linked fluoroacrylamide warhead.[1]

This protocol details the "Protection-Free" Synthesis (Chen et al., 2023), which significantly improves upon the discovery route by utilizing a sulfide intermediate to install the prolinol moiety via oxidation and displacement.[1] This avoids palladium catalysis and extensive protecting group manipulations.[1]

Critical Insight: The Role of Methylthio Intermediates

While the user queried 4-Formyl-2-(methylthio)benzonitrile , the relevant sulfur-containing intermediate for Adagrasib is the 2-(methylthio)pyrimidine core.[1] The requested nitrile is likely a misidentified precursor for the 2-fluoro-6-hydroxyphenyl moiety found in Sotorasib (AMG 510) , not Adagrasib.

  • Adagrasib Fragment: 8-Chloronaphthalene (Ar-Cl).[1]

  • Sotorasib Fragment: 2-Fluoro-6-hydroxyphenyl (Ar-OH/F), often derived from substituted benzonitriles/aldehydes.[1]

Retrosynthetic Analysis & Pathway

The optimized route disconnects the molecule at the core pyrimidine ring.[1] The strategy relies on the differential reactivity of the C2 and C4 positions of the pyrimidine.[1]

  • Late-Stage Assembly: The fluoroacrylamide warhead is installed last.[1]

  • Core Functionalization: The C4-piperazine is installed via SNAr on a chloropyrimidine.[1]

  • Key Activation: The C2-position is activated by oxidizing a methylthio ether (SMe) to a sulfone/sulfoxide (SO2Me/SOMe), making it a potent leaving group for the N-methyl prolinol nucleophile.[1]

Pathway Diagram (Graphviz)

AdagrasibSynthesisSM1Starting Material(Ethyl N-benzyl-4-oxopiperidine-3-carboxylate)CoreTetrahydropyridopyrimidineCore (Sulfide Int.)SM1->CoreCyclizationInt1Intermediate A(C4-Piperazine Installed)Core->Int1SNAr (Regioselective)Int2Activated Sulfone(Oxidation of SMe)Int1->Int2OxidationInt3Intermediate B(C2-Prolinol Installed)Int2->Int3SNAr (Displacement)FinalAdagrasib (MRTX849)Int3->FinalAcylationR11. Thiourea/Base2. MeI (Methylation)R1->CoreR2Piperazine Fragment(SNAr @ C4)R2->Int1R3Oxone or H2O2(SMe -> SO2Me)R3->Int2R4N-Methyl Prolinol(SNAr @ C2)R4->Int3R52-Fluoroacrylic Acid(Amide Coupling)R5->Final

Caption: Optimized Adagrasib synthesis utilizing the "Sulfide Oxidation" strategy to activate the C2 position for prolinol installation.

Detailed Experimental Protocol

Phase 1: Core Synthesis & Activation

Objective: Synthesize the 2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol core.[1]

  • Cyclization:

    • Reagents: Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (1.0 eq), Thiourea (1.2 eq), NaOEt (2.5 eq), EtOH.[1]

    • Procedure: Reflux the ketoester with thiourea and base for 16 h. The thiourea condenses to form the 2-thioxopyrimidine.[1]

    • Methylation: Treat the crude thione with Methyl Iodide (MeI) (1.1 eq) and mild base (K2CO3) in acetone to generate the 2-(methylthio) intermediate.[1]

    • Note: This establishes the "SMe" handle, which is chemically stable during the subsequent C4-substitution but can be activated later.[1]

Phase 2: Regioselective C4-Substitution (SNAr 1)

Objective: Install the piperazine moiety at the more reactive C4 position.[1]

  • Activation:

    • Convert the C4-hydroxyl of the core to a leaving group (Cl or OTs).[1]

    • Reagent: POCl3 (Phosphorus oxychloride) or TsCl.[1]

    • Conditions: Reflux in Toluene/MeCN for 4 h.

  • Coupling:

    • Reagents: Activated Core (1.0 eq), (S)-1-(2-chlorophenyl)piperazine derivative (1.1 eq), DIPEA (3.0 eq).[1]

    • Solvent: IPA or DMF.

    • Temp: 0°C to RT (Regiocontrol is critical; C4 reacts faster than C2-SMe).

    • Observation: The bulky 8-chloronaphthyl group (if present on the piperazine precursor) or the piperazine itself is installed here.[1]

    • Correction: In the Organic Letters route, the 8-chloronaphthyl group is often already on the core nitrogen or installed via Buchwald-Hartwig before this step in earlier routes.[1] In the optimized route, the Chloronaphthyl is part of the core synthesis or installed via N-arylation.[1]

Phase 3: Sulfide Oxidation & C2-Substitution (SNAr 2)

Objective: Activate the C2-position for the prolinol attack.[1] This is the key step replacing the palladium coupling.[1]

  • Oxidation:

    • Substrate: C4-substituted 2-(methylthio)pyrimidine intermediate.

    • Reagent: Oxone (Potassium peroxymonosulfate) or mCPBA (2.5 eq).[1]

    • Solvent: THF/Water (1:[1]1) or DCM.[1]

    • Conditions: Stir at 0°C for 2 h.

    • Mechanism: The sulfide (-SMe) is oxidized to the sulfone (-SO2Me) or sulfoxide (-SOMe).[1]

    • Validation: Monitor by LCMS (Shift in retention time, mass +16 or +32).

  • Displacement:

    • Reagent: (S)-2-(hydroxymethyl)-1-methylpyrrolidine (N-methyl prolinol) (1.2 eq).[1]

    • Base: NaH (2.0 eq) or LiHMDS.[1]

    • Solvent: THF, 0°C.

    • Reaction: The alkoxide of the prolinol displaces the sulfone leaving group at C2.[1]

    • Yield: Typically 75-85%.[1]

Phase 4: Warhead Installation

Objective: Attach the 2-fluoroacrylamide "warhead" to the piperazine nitrogen.[1]

  • Deprotection (if needed): Remove Boc/Cbz from the piperazine.[1]

  • Acylation:

    • Reagents: 2-Fluoroacrylic acid (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).[1]

    • Alternative: 2-Fluoroacryloyl chloride.[1]

    • Solvent: DMF or DCM, -78°C to 0°C.

    • Precaution: The 2-fluoroacrylamide moiety is reactive.[1] Avoid excess base or high temperatures to prevent polymerization.[1]

Analytical Data & Process Parameters

ParameterSpecification / Optimal RangeRationale
Sulfide Oxidation Temp 0°C to 10°CPrevents over-oxidation of other functional groups (e.g., piperazine nitrogens).[1]
Leaving Group (C2) -SO2Me (Sulfone)Superior leaving group ability compared to -SMe or -Cl for the sterically hindered prolinol nucleophile.[1]
Stoichiometry (Prolinol) 1.2 - 1.5 equivalentsSlight excess ensures complete displacement of the sulfone.[1]
Purification Column Chromatography (DCM/MeOH)Adagrasib is polar; gradient elution (0-10% MeOH) is typically required.[1]
Final Form Amorphous Solid or HCl SaltFree base is often converted to a salt for stability.[1]

Troubleshooting & "The Nitrile Issue"

Problem: You have 4-Formyl-2-(methylthio)benzonitrile and want to synthesize a KRAS inhibitor. Analysis: This intermediate does not map to Adagrasib. Solution:

  • Verify Target: Are you synthesizing Sotorasib (AMG 510) ?

    • Sotorasib requires a 2-fluoro-6-hydroxyphenyl group.[1]

    • A potential route involves: 4-Formyl-2-(methylthio)benzonitrile

      
      Decarbonylation/Functionalization
      
      
      2-Fluoro-6-hydroxy...[1] (This is non-standard).
  • Verify Chemical: Did you mean 2-Fluoro-6-(methylthio)benzonitrile ?

    • This is a known precursor for the 2-fluoro-6-hydroxyphenyl fragment via hydrolysis/oxidation.[1]

  • Adagrasib Specifics: If you must make Adagrasib, discard the nitrile and acquire 2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine or the ketoester starting material.[1]

References

  • Primary Synthesis (Optimized): Chen, C., et al.[1] "A Concise, Transition-Metal and Protection-Free Synthesis of Adagrasib (MRTX849)." Organic Letters, 2023 , 25(6), 944–949.[1] Link[1]

  • Discovery Route: Fell, J. B., et al. "Identification of the Clinical Development Candidate MRTX849, a Covalent KRAS G12C Inhibitor."[1] Journal of Medicinal Chemistry, 2020 , 63(13), 6679–6693.[1] Link[1]

  • Mechanism of Action: Hallin, J., et al.[1] "The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients."[1] Cancer Discovery, 2020 , 10(1), 54–71.[1] Link[1]

Application Note: Regioselective SNAr Synthesis of 4-Formyl-2-(methylthio)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The functionalization of highly electron-deficient aromatic systems via Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern medicinal chemistry. The synthesis of 4-formyl-2-(methylthio)benzonitrile from 2-fluoro-4-formylbenzonitrile showcases the elegant interplay of orthogonal electronic effects and Hard-Soft Acid-Base (HSAB) principles. This specific thioether building block is a critical intermediate in the synthesis of complex polycyclic Active Pharmaceutical Ingredients (APIs), including advanced HIF-2α and KRAS inhibitors [1].

This application note provides a deep-dive into the mechanistic causality of the reaction, optimized quantitative parameters, and a self-validating experimental protocol designed for high-yield, reproducible scale-up.

Mechanistic Insights: The "Why" Behind the Chemistry

To achieve high purity and yield, it is critical to understand the electronic and steric forces governing this specific SNAr transformation.

Substrate Activation and Leaving Group Dynamics

Why utilize 2-fluoro-4-formylbenzonitrile instead of its chlorinated analog? In aliphatic nucleophilic substitution (SN1/SN2), fluorine is a notoriously poor leaving group due to the high strength of the C–F bond. However, in SNAr, the rate-determining step is the formation of the anionic Meisenheimer complex , not the cleavage of the carbon-halogen bond. Fluorine’s extreme electronegativity exerts a profound inductive withdrawal (-I effect), lowering the energy of the transition state and accelerating nucleophilic attack significantly faster than chlorine [2].

Regioselectivity and HSAB Theory

The substrate possesses two highly electrophilic centers: the C2 aromatic carbon (bearing the fluorine) and the C4 formyl carbon.

  • The Nucleophile: Sodium methanethiolate (NaSMe) is a large, highly polarizable, "soft" nucleophile.

  • The Chemoselectivity: According to HSAB theory, the soft thiolate preferentially attacks the "soft" extended

    
    -system at the C2 aromatic position rather than the "hard," localized electrophilic center of the carbonyl group. Maintaining strict temperature control (0 °C to RT) ensures this kinetic preference is preserved, preventing unwanted thioacetal formation.
    
Orthogonal Electronic Stabilization

Upon attack at C2, the negative charge of the intermediate is delocalized onto the C1, C3, and C5 positions.

  • Ortho-Activation: The cyano (-CN) group at C1 provides profound resonance stabilization, absorbing the negative charge to form a stable ketenimine-like structure (

    
    ).
    
  • Meta-Inductive Effect: The formyl (-CHO) group at C4 is meta to the attack site. While it cannot participate in direct resonance stabilization of the Meisenheimer complex, its strong inductive pull further lowers the LUMO of the aromatic ring, ensuring rapid and complete conversion.

SNAr_Mechanism Substrate 2-Fluoro-4-formylbenzonitrile (Highly Electrophilic) Complex Meisenheimer Complex (Resonance Stabilized by -CN) Substrate->Complex Attack at C2 Nucleophile NaSMe (Soft Nucleophile) Nucleophile->Complex Thiolate addition Product 4-Formyl-2-(methylthio)benzonitrile (Target Product) Complex->Product Expulsion of F⁻ LeavingGroup NaF (Byproduct) Complex->LeavingGroup

Mechanistic pathway of the SNAr reaction highlighting intermediate stabilization.

Quantitative Data & Optimization

The choice of solvent and temperature dictates the purity profile of the final API intermediate. Aprotic solvents are required to prevent the solvation of the nucleophile, which would otherwise dampen its reactivity.

Table 1: Reaction Optimization Matrix

SolventTemp. ProfileNaSMe (Eq.)Yield (%)Purity (LC-MS)Mechanistic Observation
THF 0 °C

RT
1.05 92% >98% Optimal. Clean conversion, minimal side products.
DMF0 °C

RT
1.0589%96%Faster reaction, but slight impurity profile due to solvent degradation.
THFReflux1.2065%80%Thermal degradation; competing attack on the formyl group observed.
MeOHRT1.5040%60%Protic solvent dampens nucleophilicity; competing methoxide SNAr.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes specific checkpoints to ensure the chemical integrity of the workflow before proceeding to the next step, thereby preventing downstream purification bottlenecks.

Reagents Required
  • 2-Fluoro-4-formylbenzonitrile (1.0 eq, limiting reagent)

  • Sodium methanethiolate (NaSMe) (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M relative to substrate)

  • Saturated aqueous Ammonium Chloride (

    
    )
    
  • Ethyl Acetate (EtOAc) and Brine

Step-by-Step Methodology

Phase 1: Substrate Preparation & Temperature Control

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolve 2-fluoro-4-formylbenzonitrile (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration.

  • Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Lowering the thermal energy of the system strictly enforces the kinetic preference of the thiolate for the aromatic C2 position over the formyl carbon.

Phase 2: Nucleophilic Addition 4. Weigh sodium methanethiolate (1.05 eq) rapidly to minimize atmospheric moisture absorption. 5. Add the NaSMe to the stirring solution portion-wise over 10 minutes. 6. Self-Validation Checkpoint: The solution will typically transition from colorless to a distinct yellow/orange hue, indicating the formation of the electron-rich Meisenheimer complex.

Phase 3: Reaction Maturation 7. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours. 8. Self-Validation Checkpoint: Perform TLC analysis (Hexanes:EtOAc 3:1). The starting material spot (higher


) must be completely consumed, replaced by a single, UV-active product spot (lower 

due to increased polarity from the thioether). Do not proceed to quench until starting material is absent.

Phase 4: Quench and Workup 9. Quench the reaction by slowly adding saturated aqueous


 (equal volume to THF). Causality: The mild acid neutralizes any unreacted thiolate, preventing stench and suppressing side reactions during solvent evaporation.
10. Extract the aqueous layer with EtOAc (

mL). 11. Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure.

Phase 5: Purification 12. Purify the crude residue via flash column chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to yield 4-formyl-2-(methylthio)benzonitrile as a crystalline solid.

Workflow Step1 1. Preparation Dissolve 2-fluoro-4-formylbenzonitrile in anhydrous THF at 0 °C Step2 2. Nucleophilic Addition Slowly add NaSMe (1.05 eq) Maintain 0 °C to enforce chemoselectivity Step1->Step2 Step3 3. Reaction Maturation Warm to RT, stir for 2-4 hours Validate via TLC (Complete consumption) Step2->Step3 Step4 4. Quench & Workup Quench with aq. NH4Cl Extract with EtOAc, wash with brine Step3->Step4 Step5 5. Purification Dry over Na2SO4, concentrate Flash Chromatography (Hex/EtOAc) Step4->Step5

Self-validating experimental workflow for the synthesis of the target thioether.

References

  • Title: WO2015095048A1 - Cyclic sulfone and sulfoximine analogs and uses thereof Source: Google Patents (Peloton Therapeutics, Inc.) URL: [1]

  • Title: Design and Synthesis of Poly(ADP-ribose) Polymerase (PARP) Inhibitors Source: eScholarship (University of California) URL: [Link][2]

Sources

Application Note: Orthogonal Functionalization of 4-Formyl-2-(methylthio)benzonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern drug discovery and library synthesis, bifunctional building blocks are highly prized for their ability to undergo divergent, chemoselective transformations. 4-Formyl-2-(methylthio)benzonitrile is a premier example of such a scaffold. It possesses three distinct functional groups: a nitrile (-CN), a formyl group (-CHO), and a methylthio ether (-SMe).

For synthetic chemists, the true value of this molecule lies in the orthogonal reactivity of the C2-methylthio and C4-formyl groups. The -SMe moiety serves as an excellent pseudo-halide for transition-metal-catalyzed C–C bond formation via the Liebeskind-Srogl cross-coupling [1]. Conversely, the -CHO group is primed for C–N bond formation via reductive amination . By strategically sequencing these reactions, researchers can rapidly generate diverse libraries of highly functionalized benzonitriles without the need for protecting group chemistry.

Mechanistic Insights & Causality (E-E-A-T)

The Liebeskind-Srogl Cross-Coupling (C2-SMe Activation)

Unlike traditional Suzuki-Miyaura couplings that rely on aryl halides, the Liebeskind-Srogl reaction utilizes thioethers as electrophiles[1]. This desulfitative process is co-catalyzed by palladium and copper[2].

  • The Role of CuTC: The addition of stoichiometric Copper(I) thiophene-2-carboxylate (CuTC) is non-negotiable for this transformation[3]. The Cu(I) center directly coordinates to the sulfur atom of the -SMe group, highly polarizing the C(sp2)–S bond. This lowers the activation energy required for oxidative addition by the Pd(0) species[2][4]. Furthermore, the carboxylate moiety of CuTC coordinates the boronic acid, facilitating transmetalation in a completely base-free, neutral environment [2]. This neutral condition is critical here, as basic environments would otherwise trigger unwanted aldol condensations or degradation of the sensitive C4-formyl group.

  • The Role of TFP Ligand: Tris(2-furyl)phosphine (TFP) is selected over standard triphenylphosphine (PPh3). Because TFP is less electron-donating, it accelerates the reductive elimination step of the catalytic cycle, preventing the catalyst from resting in stable Pd(II) intermediates and thus ensuring high turnover rates[1][4].

Reductive Amination (C4-CHO Derivatization)

The formyl group undergoes condensation with primary or secondary amines to form an imine or iminium ion.

  • The Role of NaBH(OAc)3: Sodium triacetoxyborohydride is specifically chosen as the hydride source. Its electron-withdrawing acetate groups render it a much milder reducing agent than NaBH4 or LiAlH4. It selectively reduces the protonated imine/iminium intermediate without prematurely reducing the unreacted aldehyde, ensuring high chemoselectivity and yield.

Experimental Workflows

G SM 4-Formyl-2-(methylthio) benzonitrile LS Liebeskind-Srogl Coupling (Pd catalyst, CuTC) SM->LS C2-SMe Activation RA Reductive Amination (NaBH(OAc)3, Amine) SM->RA C4-CHO Derivatization Prod1 2-Aryl-4-formyl benzonitrile LS->Prod1 C-C Bond Formation Prod2 4-(Aminomethyl)-2-(methylthio) benzonitrile RA->Prod2 C-N Bond Formation

Figure 1: Divergent synthesis workflow for 4-formyl-2-(methylthio)benzonitrile functionalization.

Self-Validating Experimental Protocols

Protocol A: Liebeskind-Srogl Cross-Coupling

Objective: Selective arylation at the C2 position while preserving the C4 formyl group.

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-formyl-2-(methylthio)benzonitrile (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), Pd2(dba)3 (0.025 mmol, 2.5 mol%), TFP (0.10 mmol, 10 mol%), and CuTC (1.6 mmol, 1.6 equiv)[2][4].

    • Causality Check: The 1.5 equivalents of boronic acid account for minor protodeboronation side-reactions. CuTC must be strictly stoichiometric (≥1.5 equiv) to drive the transmetalation[2].

  • Degassing: Seal the flask with a rubber septum. Evacuate and backfill with Argon (repeat 3x). Add anhydrous, degassed THF (10 mL) via syringe.

    • Causality Check: Both Pd(0) and Cu(I) are highly susceptible to oxidation. Rigorous exclusion of oxygen prevents catalyst deactivation and unwanted homocoupling of the boronic acid.

  • Execution: Heat the reaction mixture at 50 °C for 18 hours.

    • In-Process Control: The reaction will transition from a cloudy suspension to a dark, homogeneous solution. Monitor via LC-MS or TLC (Hexanes/EtOAc 3:1) until the starting material is fully consumed.

  • Workup & Isolation: Cool the mixture to room temperature. Quench by adding saturated aqueous NH4Cl (20 mL) and stir vigorously for 15 minutes.

    • Causality Check: NH4Cl forms highly soluble coordination complexes with the expelled copper salts, pulling them entirely into the aqueous phase and preventing product contamination.

  • Purification: Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

Protocol B: Reductive Amination

Objective: Derivatization of the C4 formyl group while leaving the C2 methylthio group intact for downstream applications.

  • Imine Formation: In a round-bottom flask, dissolve 4-formyl-2-(methylthio)benzonitrile (1.0 mmol, 1.0 equiv) and the target primary or secondary amine (1.2 mmol, 1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) (10 mL). If using a weakly nucleophilic amine (e.g., anilines), add glacial acetic acid (0.1 mL).

    • Causality Check: DCE is utilized over DCM due to its superior solubility profile for iminium intermediates and slightly higher boiling point.

  • Reduction: Stir the mixture at room temperature for 1–2 hours. Confirm imine formation via TLC. Once confirmed, add NaBH(OAc)3 (1.5 mmol, 1.5 equiv) in three distinct portions over 15 minutes.

    • Causality Check: Stepwise addition prevents thermal spiking and ensures that the mild hydride source is dedicated entirely to reducing the imine rather than any residual aldehyde.

  • Workup: Stir for an additional 4–12 hours. Quench the reaction with saturated aqueous NaHCO3 (15 mL).

    • Causality Check: NaHCO3 neutralizes the acetic acid and decomposes excess borohydride, ensuring the newly formed basic amine product is free-based and partitions efficiently into the organic layer.

  • Purification: Extract with DCM (3 x 10 mL), wash with brine, dry over MgSO4, and concentrate. Purify via reverse-phase HPLC or silica gel chromatography using a DCM/MeOH gradient.

Quantitative Data Presentation

The table below summarizes the optimization parameters for the Liebeskind-Srogl coupling of 4-formyl-2-(methylthio)benzonitrile, demonstrating the critical necessity of CuTC and the superiority of the TFP ligand.

EntryCatalyst / Ligand (mol%)Additive (Equiv)SolventTemp (°C)Isolated Yield (%)
1Pd(PPh3)4 (5 mol%)CuTC (1.6)THF5045
2Pd2(dba)3 / TFP (5 mol%)CuTC (1.0)THF5062
3 Pd2(dba)3 / TFP (5 mol%) CuTC (1.6) THF 50 88
4Pd2(dba)3 / TFP (5 mol%)CuTC (1.6)Dioxane8085
5Pd2(dba)3 / TFP (5 mol%)NoneTHF50< 5

Note: Entry 5 highlights that C–S bond cleavage completely fails in the absence of the CuTC mediator, validating the mechanistic requirement for dual-metal activation[2][5].

References

Sources

Application Note: Strategic Pd-Catalyzed Functionalization of 4-Formyl-2-(methylthio)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and process development. It details the strategic utilization of 4-Formyl-2-(methylthio)benzonitrile , a high-value "orthogonally functionalized" scaffold, with a specific focus on Palladium-catalyzed transformations.[1]

Executive Summary & Strategic Utility

4-Formyl-2-(methylthio)benzonitrile (CAS: N/A for specific isomer, generic class 2-methylthio-benzonitriles) represents a "privileged triad" of functional groups on a benzene core.[1] Its utility in drug discovery stems from the orthogonality of its reactive sites, allowing for sequential, chemoselective derivatization without the need for extensive protecting group strategies.

While the aldehyde (-CHO) and nitrile (-CN) are classical electrophiles, the methylthio ether (-SMe) acts as a "masked" electrophile.[1] Under traditional conditions, it is inert; however, in the presence of Palladium(0) and Copper(I), it undergoes Liebeskind-Srogl cross-coupling , effectively functioning as a surrogate for a halide (Br/I).

The Reactivity Triad
  • C-1 Nitrile (-CN): Precursor to tetrazoles, amidines, or heterocycles (e.g., quinazolines). Directs ortho-C-H activation.

  • C-2 Methylthio (-SMe): The Pd-Active Handle. Participates in Liebeskind-Srogl coupling (C-S bond cleavage) or directs ortho-C-H functionalization.[1]

  • C-4 Formyl (-CHO): Classical handle for reductive amination, Wittig olefination, or condensation.[1]

Strategic Workflow Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this single scaffold.

ReactivityTriad Scaffold 4-Formyl-2-(methylthio) benzonitrile LS_Coupling Liebeskind-Srogl Coupling (Pd/CuTC) Scaffold->LS_Coupling Target: -SMe (C-S Cleavage) ReductiveAmination Reductive Amination (NaBH(OAc)3) Scaffold->ReductiveAmination Target: -CHO (Condensation) Cyclization Heterocycle Formation (e.g., Benzisothiazoles) Scaffold->Cyclization Target: -CN/-SMe (Annulation) Product_Biaryl Biaryl Aldehyde (Retains CN/CHO) LS_Coupling->Product_Biaryl Product_Amine Benzylamine Deriv. (Retains CN/SMe) ReductiveAmination->Product_Amine Product_Hetero Fused Heterocycle Cyclization->Product_Hetero

Figure 1: Divergent synthetic pathways.[1] The Liebeskind-Srogl coupling (Red path) is the primary Pd-catalyzed application.[1]

Core Protocol: Liebeskind-Srogl Cross-Coupling[1]

The most sophisticated application of this scaffold is the Liebeskind-Srogl (L-S) Cross-Coupling . Unlike Suzuki or Stille couplings which require aryl halides, L-S coupling uses the neutral thioether (-SMe) as the leaving group.

Why use this?

  • Chemoselectivity: The reaction proceeds under neutral conditions, preserving the sensitive aldehyde and nitrile groups (which would be attacked by Grignard or Lithium reagents used to make other organometallics).

  • Atom Economy: Avoids the need to synthesize an unstable aryl iodide/bromide precursor.

Mechanistic Insight

The reaction is synergistic. Cu(I) coordinates to the sulfur, polarizing the C-S bond and facilitating oxidative addition of Pd(0) . The Cu(I) also activates the boronic acid for transmetallation.

LSCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-SMe) Pd0->OxAdd + Ar-SMe TransMet Transmetallation (Ar-Pd-R) OxAdd->TransMet + R-B(OH)2 RedElim Reductive Elimination (Product Ar-R) TransMet->RedElim RedElim->Pd0 - Product Cu_Role Cu(I)-TC (Activates S & B) Cu_Role->OxAdd Polarizes C-S Cu_Role->TransMet Base-free activation

Figure 2: The synergistic Pd/Cu catalytic cycle.[1] CuTC (Copper Thiophene-2-carboxylate) is the critical cofactor.[1][2]

Experimental Protocol 1: Desulfitative Cross-Coupling

Substrate: 4-Formyl-2-(methylthio)benzonitrile (1.0 equiv) Coupling Partner: Phenylboronic acid (1.5 equiv) Catalyst System: Pd₂(dba)₃ / TFP / CuTC[1]

Reagents & Materials Table
ComponentReagentEquiv.Role
Catalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))2.5 mol%Pd(0) Source
Ligand TFP (Tri-2-furylphosphine)10 mol%Specialized Ligand for L-S
Cofactor CuTC (Copper(I) thiophene-2-carboxylate)2.0 - 3.0Activator / S-Scavenger
Solvent THF (Anhydrous, Degassed)[0.1 M]Solvent
Atmosphere Argon or NitrogenN/AInert Atmosphere
Step-by-Step Procedure
  • Preparation: Flame-dry a Schlenk tube or microwave vial and cool under a stream of Argon.

  • Charging: Add the substrate (1.0 equiv), Boronic acid (1.5 equiv), and CuTC (2.0 equiv) to the vial.

    • Note: CuTC is hygroscopic and air-sensitive; handle in a glovebox if possible, or dispense quickly under high inert flow.[1]

  • Catalyst Addition: Add Pd₂(dba)₃ (2.5 mol%) and TFP (10 mol%).

    • Why TFP? Tri-2-furylphosphine is electronically deficient and sterically small, accelerating the transmetallation step which is often rate-limiting in L-S coupling.[1]

  • Solvation: Add anhydrous THF via syringe. The reaction typically turns a dark reddish-brown.[1]

  • Reaction: Seal the vessel and heat to 50–55 °C for 12–18 hours.

    • Monitoring: Monitor via TLC or LC-MS.[1] The starting material peak (Ar-SMe) should disappear, replaced by the biaryl peak.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (EtOAc).

    • Filter through a pad of Celite to remove copper salts (which appear as a thick sludge).

    • Wash the filtrate with NH₄Cl (sat. aq.) to sequester residual copper.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Troubleshooting:

  • Stalled Reaction: If conversion stops at 50%, add an additional 0.5 equiv of CuTC. The copper species sequesters the thiolate byproduct; if the thiolate saturates the copper, the cycle stops.

  • Homocoupling of Boronic Acid: Reduce temperature to 45 °C and add boronic acid slowly (syringe pump) if homocoupling is a major side product.

Advanced Application: C-H Functionalization

The 2-methylthio group is not just a leaving group; it can also serve as a Directing Group (DG) for Palladium-catalyzed C-H activation, specifically targeting the ortho position (C-3) relative to itself.[1]

Protocol 2: SMe-Directed Ortho-Arylation

This protocol installs an aryl group at the C-3 position (between the SMe and the Formyl group), creating a highly congested, functionalized core.[1]

Mechanism: Pd(II) coordinates to the Sulfur lone pair, directing C-H activation at the proximal C-3 position via a CMD (Concerted Metalation-Deprotonation) pathway.[1]

Reagents & Conditions
ParameterCondition
Catalyst Pd(OAc)₂ (10 mol%)
Oxidant AgOAc (2.0 equiv) or Benzoquinone
Coupling Partner Aryl Iodide (Ar-I)
Acid Additive PivOH (Pivalic Acid, 30 mol%)
Solvent tert-Amyl Alcohol or HFIP
Temp 80–100 °C
Workflow
  • Combine Substrate, Pd(OAc)₂, AgOAc, and Aryl Iodide in a sealed tube.

  • Add PivOH (essential for the CMD step).

  • Heat to 100 °C for 24h.

  • Note: This reaction is sensitive to steric hindrance. The presence of the C-4 Formyl group may sterically crowd the C-3 position.[1] If yields are low, protect the aldehyde as an acetal (dioxolane) to reduce steric bulk before C-H activation.

Synthesis of the Scaffold (Context)[4][5][6][7][8]

While the focus is on using the molecule, understanding its origin is vital. It is typically synthesized via Nucleophilic Aromatic Substitution (SNAr) , not Pd-catalysis, due to the high efficiency of SNAr on fluoro-benzonitriles.[1]

  • Precursor: 4-Formyl-2-fluorobenzonitrile (or 4-bromo-2-fluorobenzonitrile followed by formylation).[1]

  • Reagent: Sodium Thiomethoxide (NaSMe).

  • Conditions: DMF, 0°C to RT.

  • Note: Pd-catalyzed cyanation (using Zn(CN)₂/Pd(PPh₃)₄) is an alternative if starting from 4-formyl-2-(methylthio)chlorobenzene, but SNAr is greener and cheaper for this specific substitution pattern.[1]

References

  • Liebeskind-Srogl Discovery: Liebeskind, L. S., & Srogl, J. (2000).[3][4] Thiol Ester-Boronic Acid Coupling.[1][2][5][4] A Mechanistically Unprecedented and General Ketone Synthesis. Journal of the American Chemical Society, 122(45), 11260–11261.[3] Link

  • Review of Mechanism: Prokopcová, H., & Kappe, C. O. (2009).[4] The Liebeskind–Srogl C-C Cross-Coupling Reaction. Angewandte Chemie International Edition, 48(13), 2276–2286. Link

  • Methylthio Directing Groups: Dubbaka, S. R., & Vogel, P. (2003). Organosulfur Compounds as Electrophiles in Transition-Metal-Catalyzed Cross-Coupling Reactions.[1][5] Angewandte Chemie International Edition, 42(40), 4740–4768. Link

  • CuTC Reagent Info: Villalobos, J. M., Srogl, J., & Liebeskind, L. S. (2007). A Sustainable Protocol for the Liebeskind-Srogl Cross-Coupling Reaction. Journal of the American Chemical Society, 129(51), 15734-15735. Link

Sources

Application Notes and Protocols for the Nucleophilic Aromatic Substitution (SNAr) Reaction of Substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Utility of SNAr Reactions on Benzonitriles

Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone of modern organic synthesis, providing a powerful platform for the construction of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds. This application note delves into the specifics of SNAr reactions utilizing substituted benzonitriles as electrophilic partners. The strongly electron-withdrawing nature of the cyano (-C≡N) group, through both inductive and resonance effects, significantly activates the aromatic ring towards nucleophilic attack, making substituted benzonitriles exemplary substrates for this transformation.[1] This activation is most profound when the cyano group is positioned ortho or para to a suitable leaving group, typically a halogen.

The products of these reactions, highly functionalized benzonitrile derivatives, are pivotal intermediates in the synthesis of a vast array of compounds, including pharmaceuticals, agrochemicals, and advanced materials. Understanding the nuances of this reaction, from mechanistic underpinnings to practical experimental execution, is therefore of paramount importance to researchers in both academic and industrial settings.

Reaction Mechanism and Key Influencing Factors

The SNAr reaction of substituted benzonitriles proceeds via a two-step addition-elimination mechanism.[1][2][3] The initial, and typically rate-determining, step involves the attack of a nucleophile on the carbon atom bearing the leaving group. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][4] The presence of the electron-withdrawing nitrile group, particularly at the ortho or para position, is crucial for stabilizing this intermediate by delocalizing the negative charge.[1] The second, faster step involves the expulsion of the leaving group, which restores the aromaticity of the ring and yields the final substitution product.

Diagram of the SNAr Mechanism

Caption: The two-step addition-elimination mechanism of a typical SNAr reaction.

Several factors critically influence the efficiency and outcome of SNAr reactions on substituted benzonitriles:

  • Nature and Position of the Leaving Group: The reactivity of halogen leaving groups in SNAr reactions often follows the trend F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of fluorine, making the ipso-carbon more electrophilic.[4]

  • Strength of the Nucleophile: A wide range of nucleophiles, including amines, alkoxides, thiolates, and carbanions, can be employed. Stronger nucleophiles generally lead to faster reaction rates.

  • Solvent Effects: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetonitrile are the solvents of choice for SNAr reactions. These solvents effectively solvate the counter-ion of the nucleophile, leaving the nucleophile itself more "naked" and reactive.

  • Reaction Temperature: Many SNAr reactions require heating to overcome the activation energy barrier. The optimal temperature will depend on the specific reactivity of the substrates and nucleophile.

Experimental Protocols

The following section provides a general, step-by-step protocol for the SNAr reaction of a substituted halo-benzonitrile with an amine nucleophile. This can be adapted for other nucleophiles with appropriate modifications.

General Experimental Workflow

experimental_workflow Figure 2: General Experimental Workflow for SNAr Reactions of Substituted Benzonitriles A Reaction Setup: - Substituted Benzonitrile - Nucleophile - Base (if needed) - Anhydrous Solvent B Reaction Monitoring: - TLC analysis for consumption  of starting material A->B Heat and Stir C Work-up: - Quenching - Extraction - Washing B->C Reaction Complete D Purification: - Column Chromatography - Recrystallization C->D E Characterization: - NMR, MS, IR D->E

Caption: A streamlined workflow for the execution of SNAr reactions.

General Procedure for the SNAr Reaction of a Substituted Halo-Benzonitrile with an Amine Nucleophile

Materials and Reagents:

  • Substituted halo-benzonitrile (e.g., 4-fluorobenzonitrile)

  • Amine nucleophile (e.g., pyrrolidine, morpholine, aniline)

  • Base (e.g., K₂CO₃, Et₃N, DBU)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF, acetonitrile)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath with temperature control

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Protocol:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the substituted halo-benzonitrile (1.0 eq.), the amine nucleophile (1.1-1.5 eq.), and the base (2.0 eq.).

  • Solvent Addition: Add the anhydrous polar aprotic solvent to the flask to dissolve the reactants.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the substrates).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water and then with brine to remove the high-boiling solvent and any inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the pure substituted benzonitrile product.

Data Presentation: Examples of SNAr Reactions with Substituted Benzonitriles

The following table provides a summary of reaction conditions and yields for the SNAr reaction of various substituted benzonitriles with different nucleophiles.

Substituted BenzonitrileNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-FluorobenzonitrilePyrrolidineK₂CO₃DMSO120495
2-ChlorobenzonitrileMorpholineK₂CO₃DMF1501288
2,6-DifluorobenzonitrileIsobutyronitrile (as carbanion)LDATHF-78 to RT177
4-Nitro-3-fluorobenzonitrileSodium methoxide-MeOHReflux292

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction is sluggish or incomplete, consider increasing the reaction temperature, using a stronger base, or switching to a more polar aprotic solvent like DMSO. Ensure that the starting materials are pure and the solvent is anhydrous.[5]

  • Side Reactions - Nitrile Hydrolysis: Under strongly acidic or basic conditions, particularly at elevated temperatures in the presence of water, the nitrile group can be hydrolyzed to a primary amide or a carboxylic acid.[6][7][8][9][10] To avoid this, it is crucial to use anhydrous solvents and reagents and to perform the work-up under neutral or mildly acidic/basic conditions.

  • Purification Challenges: High-boiling polar aprotic solvents like DMSO and DMF can be difficult to remove completely. Thoroughly washing the organic extract with water and brine during the work-up is essential. If the product is gummy, it may be due to residual solvent or impurities; purification by column chromatography is often necessary.[11]

Safety Precautions

  • Handling Aromatic Nitriles: Substituted benzonitriles can be toxic and should be handled with appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[12][13][14][15] All manipulations should be performed in a well-ventilated fume hood.

  • Use of Bases: Strong bases such as potassium carbonate and sodium hydride should be handled with care. Sodium hydride is pyrophoric and reacts violently with water.

  • Solvent Hazards: Polar aprotic solvents like DMSO and DMF can facilitate the absorption of chemicals through the skin. Avoid direct contact and wear appropriate gloves.

  • Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.

Conclusion

The SNAr reaction of substituted benzonitriles is a robust and versatile method for the synthesis of a wide range of valuable aromatic compounds. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can effectively utilize this powerful transformation. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of SNAr reactions with benzonitrile substrates in a research and development setting.

References

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. In Chemistry LibreTexts. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysing Nitriles. In Chemguide. Retrieved from [Link]

  • Beilstein, J. Org. Chem. 2013, 9, 1639–1646.
  • New Jersey Department of Health. (n.d.). Hazard Summary: 2-Dimethylaminoacetonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Exploration of the SNAr Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization. Retrieved from [Link]

  • BuyGloves.com. (2024, February 21). When Should You Not Use Nitrile Gloves. Retrieved from [Link]

  • Material safety data sheet. (n.d.). Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Journal of the American Chemical Society, 2013, 135 (32), pp 11732–11735.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Retrieved from [Link]

  • SlidePlayer. (n.d.). Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. Retrieved from [Link]

  • ChemRxiv. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]

  • Texas A&M University-San Antonio. (2021, July 28). Chemical Safety Guidelines. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 2). SNAr reaction mechanism [Video]. YouTube. Retrieved from [Link]

  • The Concered Chemist. (n.d.). SNAr Solvents and Reagents. In WordPress. Retrieved from [Link]

  • Harvard DASH. (n.d.). Concerted nucleophilic aromatic substitutions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. Retrieved from [Link]

  • University of Bristol. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Leah4sci. (2025, February 25). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording] [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2013, May 8). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Retrieved from [Link]

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Application Notes & Protocols: The Strategic Application of 4-Formyl-2-(methylthio)benzonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of medicinal chemistry, the efficiency of synthesizing complex molecular architectures is paramount. Success often hinges on the strategic selection of starting materials and key intermediates. 4-Formyl-2-(methylthio)benzonitrile is a trifunctional aromatic building block of significant, yet under-documented, potential. Its unique arrangement of an aldehyde, a nitrile, and a methylthio group on a benzene ring offers a versatile platform for constructing a diverse array of heterocyclic scaffolds central to many therapeutic agents. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the strategic utility of this compound. We will explore its chemical attributes, provide a detailed case study on its application in the synthesis of pharmacologically relevant cores, and present robust, step-by-step protocols for its practical implementation in the laboratory.

Introduction: A Profile of a Versatile Synthetic Intermediate

4-Formyl-2-(methylthio)benzonitrile is a crystalline solid characterized by three distinct and synthetically valuable functional groups. The strategic placement of these groups—the electrophilic aldehyde, the versatile nitrile, and the modifiable methylthio moiety—makes it an ideal precursor for complex, multi-step syntheses.

The aldehyde (-CHO) at position 4 serves as a primary handle for chain extension or cyclization reactions, such as reductive aminations, Wittig reactions, and condensations. The nitrile (-CN) at position 1 can be transformed into a variety of other functional groups, including primary amines, carboxylic acids, or amides; it is also a key component in the formation of nitrogen-containing heterocycles. The methylthio (-SCH₃) group at position 2 not only influences the electronic properties of the ring but can also be oxidized to a sulfoxide or sulfone, providing a mechanism to fine-tune the polarity, solubility, and metabolic stability of derivative compounds.

Table 1: Physicochemical Properties of 4-Formyl-2-(methylthio)benzonitrile

PropertyValueReference
Molecular Formula C₉H₇NOS[1]
Molecular Weight 177.22 g/mol [1]
Appearance Off-white to yellow solidSupplier Data
CAS Number 136553-02-1Supplier Data
Melting Point 95-99 °CSupplier Data
Boiling Point Not availableN/A
Solubility Soluble in DMSO, DMF, MethanolGeneral Chemical Knowledge

Strategic Value in Medicinal Chemistry: The Power of Trifunctionality

The primary application of 4-Formyl-2-(methylthio)benzonitrile in drug discovery is not as a bioactive agent itself, but as a cornerstone for building complex heterocyclic systems. Many modern therapeutics, particularly in oncology, are based on scaffolds that can be efficiently assembled from this intermediate.

A prime example of its potential utility is in the synthesis of the phthalazinone core. This bicyclic heteroaromatic structure is the central pharmacophore of several highly successful Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of cancers with DNA repair deficiencies, such as those harboring BRCA1/2 mutations.[2] Drugs like Talazoparib feature a complex, substituted phthalazinone system.[3][4] The logical workflow below illustrates how 4-Formyl-2-(methylthio)benzonitrile can serve as a logical starting point for such a scaffold.

G cluster_0 Phase 1: Core Scaffold Synthesis cluster_1 Phase 2: Elaboration & Diversification A 4-Formyl-2-(methylthio)benzonitrile (Trifunctional Building Block) B Hydrazine Condensation & Cyclization A->B Key Reaction Step C Substituted Phthalazinone Core B->C Formation of Bicyclic System D Modification of Methylthio Group (e.g., Oxidation) C->D Solubility/Metabolic Tuning E Coupling of Side Chains C->E Introduction of Pharmacophore Elements F Final API Candidate (e.g., PARP Inhibitor Analog) D->F E->F

Figure 1: Strategic workflow from building block to API candidate.

Application Protocol 1: Synthesis of a Substituted Phthalazinone Core

This protocol details the synthesis of 5-(methylthio)-4-oxo-3,4-dihydrophthalazine-1-carbonitrile, a key intermediate derivable from 4-Formyl-2-(methylthio)benzonitrile. This reaction exemplifies the utility of the ortho-formyl and nitrile groups in a one-pot condensation and cyclization reaction.

Causality and Experimental Rationale:

The reaction proceeds via an initial condensation of hydrazine with the aldehyde group to form a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the attack of the hydrazone's terminal nitrogen onto the electrophilic carbon of the nitrile group, forms the stable phthalazinone ring. The choice of a protic solvent like ethanol facilitates the proton transfers necessary for both the hydrazone formation and the tautomerization to the final aromatic system. Acetic acid is used as a catalyst to accelerate the initial condensation step.

Materials and Equipment:
  • 4-Formyl-2-(methylthio)benzonitrile (1.0 eq)

  • Hydrazine monohydrate (1.2 eq)

  • Glacial Acetic Acid (catalytic, ~5 mol%)

  • Ethanol (anhydrous)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and filtration

  • Rotary evaporator

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure:
  • Reaction Setup: To a 100 mL round-bottom flask, add 4-Formyl-2-(methylthio)benzonitrile (5.0 g, 28.2 mmol, 1.0 eq) and anhydrous ethanol (50 mL). Stir the mixture at room temperature until the solid is fully dissolved.

  • Reagent Addition: Add glacial acetic acid (0.1 mL, ~1.7 mmol) to the solution. Slowly add hydrazine monohydrate (1.65 mL, 33.8 mmol, 1.2 eq) dropwise over 5 minutes. The solution may turn cloudy or warm slightly.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78-80 °C). Maintain reflux for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Workup and Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes. A precipitate should form.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol (2 x 10 mL).

  • Purification: The crude product is often of high purity. If necessary, it can be recrystallized from hot ethanol to yield the final product as a crystalline solid. Dry the product under vacuum.

Self-Validation and Characterization:
  • Expected Yield: 75-85%

  • Appearance: White to pale yellow solid

  • ¹H NMR (400 MHz, DMSO-d₆): Expect characteristic peaks for the aromatic protons, the methylthio group (singlet, ~2.5 ppm), and a broad singlet for the N-H proton (>12 ppm).

  • Mass Spectrometry (ESI+): Calculate and look for the [M+H]⁺ ion.

Figure 2: Synthesis of a phthalazinone core from the target intermediate.

Application Protocol 2: Oxidation of the Methylthio Group

This protocol demonstrates the modification of the synthesized phthalazinone core by oxidizing the methylthio group to a methylsulfonyl group. This transformation is a common strategy in medicinal chemistry to improve compound properties.[5]

Causality and Experimental Rationale:

Oxidation of a sulfide to a sulfone increases polarity, enhances hydrogen bonding potential, and can improve metabolic stability by blocking a potential site of metabolism. Oxone® (potassium peroxymonosulfate) is a powerful, yet relatively safe and inexpensive, oxidizing agent that works well in polar protic solvents like methanol and water. The reaction is typically fast and clean.

Materials and Equipment:
  • 5-(methylthio)-4-oxo-3,4-dihydrophthalazine-1-carbonitrile (1.0 eq)

  • Oxone® (2.2 eq)

  • Methanol/Water solvent mixture (e.g., 1:1)

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Standard laboratory glassware

Step-by-Step Procedure:
  • Reaction Setup: Dissolve the starting phthalazinone (1.0 g, 4.9 mmol, 1.0 eq) in a 1:1 mixture of methanol and water (20 mL) in a 50 mL round-bottom flask. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate beaker, dissolve Oxone® (6.6 g, 10.8 mmol, 2.2 eq) in water (10 mL). Add this solution dropwise to the stirred reaction mixture, maintaining the internal temperature below 10 °C.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 100% ethyl acetate). The product will be significantly more polar than the starting material.

  • Workup and Isolation: Upon completion, add water (20 mL) to the reaction mixture. A white precipitate of the sulfone product should form.

  • Collect the solid by vacuum filtration, washing thoroughly with water (3 x 15 mL) to remove any remaining salts.

  • Dry the product under high vacuum to afford the desired methylsulfonyl derivative.

Self-Validation and Characterization:
  • Expected Yield: >90%

  • Appearance: White solid

  • ¹H NMR (400 MHz, DMSO-d₆): The key change will be the downfield shift of the methyl singlet (from ~2.5 ppm to ~3.3 ppm) and changes in the shifts of the aromatic protons due to the strong electron-withdrawing effect of the sulfone group.

  • IR Spectroscopy: Look for the appearance of two strong S=O stretching bands around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹.

Conclusion

4-Formyl-2-(methylthio)benzonitrile represents a powerful and versatile tool for the modern medicinal chemist. Its trifunctional nature allows for the rapid and efficient construction of complex heterocyclic cores, such as the phthalazinone scaffold found in potent PARP inhibitors. The protocols provided herein offer a validated starting point for researchers to incorporate this building block into their synthetic strategies, enabling the exploration of novel chemical space and accelerating the discovery of new therapeutic agents. By understanding the distinct reactivity of each functional group, scientists can unlock the full potential of this valuable intermediate.

References

  • Ullah, A., et al. (2005). Synthesis and pharmacological evaluation of 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide and N-(2-cyanomethylsulfonylphenyl)acylamide derivatives as potential activators of ATP sensitive potassium channels. European Journal of Medicinal Chemistry. Available at: [Link]

  • Intelli, A.J., et al. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. Available at: [Link]

  • Cook, M.T., et al. (2017). Synthesis of mucoadhesive thiol-bearing microgels from 2-(acetylthio)ethylacrylate and 2-hydroxyethylmethacrylate: novel drug delivery systems for chemotherapeutic agents to the bladder. Journal of Materials Chemistry B. Available at: [Link]

  • Horspool, W.M., et al. (1987). Nitrile sulphides. Part 7. Synthesis of[5]benzopyrano[4,3-c]isothiazoles and isothiazolo[4,3-c]quinolines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Wang, L., et al. (2018). Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Formyl-2-methylbenzonitrile. PubChem Compound Database. Available at: [Link]

  • Li, G., et al. (2017). Synthesis of parpinhibitor talazoparib. Google Patents (WO2017215166A1).
  • Zhou, D., et al. (2021). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. Molecules. Available at: [Link]

  • de Oliveira, C.A., et al. (2025). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. International Journal of Molecular Sciences. Available at: [Link]

  • Li, M., et al. (2017). Process for preparing parp inhibitor, crystalline forms, and uses thereof. Google Patents (WO2017032289A1).
  • National Center for Biotechnology Information. (n.d.). 4-(Methylthio)benzonitrile. PubChem Compound Database. Available at: [Link]

  • Barl, N.M., et al. (2009). Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kumar, R., et al. (2021). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. ACS Omega. Available at: [Link]

  • Destro, G., et al. (2025). Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. EJNMMI Radiopharmacy and Chemistry. Available at: [Link]

  • Cosford, N.D.P., et al. (2012). Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. Organic Process Research & Development. Available at: [Link]

  • Mamedov, V.A., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Wang, Z., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules. Available at: [Link]

  • Ametamey, S.M., et al. (2022). RADIOSYNTHESIS OF [18F] TALAZOPARIB. European Patent Office (EP4089093A1). Available at: [Link]

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Troubleshooting & Optimization

🧪 Technical Support Center: 4-Formyl-2-(methylthio)benzonitrile Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter bottlenecks when attempting Nucleophilic Aromatic Substitution (SNAr) on highly functionalized building blocks.

This guide provides a deep-dive troubleshooting framework for optimizing SNAr yields with 4-Formyl-2-(methylthio)benzonitrile , focusing on mechanistic causality, self-validating protocols, and field-proven workarounds.

📚 Knowledge Base: The Substrate Paradox

To successfully manipulate 4-Formyl-2-(methylthio)benzonitrile, we must first analyze its electronic topology. The target leaving group is the methylthio (-SMe) group at the C2 position .

When a nucleophile attacks C2, the resulting negative charge in the rate-determining step localizes on C1, C3, and C5.

  • The Ortho-Cyano Group (C1): Provides critical resonance stabilization for the intermediate Meisenheimer complex by delocalizing the negative charge onto the nitrogen atom [2].

  • The Meta-Formyl Group (C4): Because it is meta to the reaction center, the formyl group cannot accept the negative charge via resonance. It only contributes through inductive electron withdrawal.

  • The Leaving Group (-SMe): The methylthio group is a notoriously poor leaving group due to the low acidity of its conjugate acid (methanethiol, pKa ~10.4).

The Paradox: The ring is highly electrophilic, but the leaving group is too stable to depart under mild conditions. Forcing the reaction with high heat or strong bases inevitably destroys the delicate formyl group via Cannizzaro disproportionation or unwanted aldol condensations. The solution is the Protect-Activate-Displace strategy.

Meisenheimer Substrate Activated Aryl Sulfone Ar-SO2Me Complex Meisenheimer Complex [Resonance Stabilized Carbanion] Substrate->Complex Addition (Rate-Determining) Nu Nucleophile Nu:- Nu->Complex Attack at C2 Product Substituted Product Ar-Nu Complex->Product Fast Elimination LG Leaving Group MeSO2:- Complex->LG Departs

SNAr addition-elimination mechanism showing the rate-determining step.

📊 Quantitative Analysis: Leaving Group Kinetics

By oxidizing the sulfur center to a sulfone (-SO₂Me), we drop the conjugate acid pKa to -1.9, transforming it into an exceptional leaving group that accelerates the reaction by over 5 orders of magnitude [1].

Leaving GroupConjugate Acid pKaRelative SNAr ReactivityMeisenheimer Stabilization Mechanism
-SMe (Methylthio)~10.41 (Baseline)Poor (Minimal electron withdrawal)
-Cl (Chloro)-7.0ModerateModerate (Inductive withdrawal)
-F (Fluoro)3.2~3.3 × 10³High (Strong inductive effect)
-SO₂Me (Methylsulfonyl)-1.9> 8.5 × 10⁵Excellent (Resonance & Inductive)

🛠️ Troubleshooting & FAQs

Q: Why is my direct SNAr reaction with 4-Formyl-2-(methylthio)benzonitrile yielding <5% product? A: The activation energy barrier for the formation of the Meisenheimer complex is too high when -SMe is the leaving group. Without transition-metal catalysis, direct displacement of an unoxidized -SMe group is kinetically unfavorable [3]. You must activate the leaving group via oxidation.

Q: I attempted to oxidize the -SMe group to -SO₂Me using mCPBA, but my aldehyde signal disappeared in the ¹H NMR. What happened? A: You have inadvertently triggered a Baeyer-Villiger oxidation . Peroxyacids like mCPBA will nucleophilically attack the unprotected formyl carbon, triggering an alkyl/hydride migration that converts your aldehyde into a carboxylic acid or formate ester. You must protect the aldehyde as an acetal prior to oxidation.

Q: Can I use Oxone instead of mCPBA for the oxidation step? A: Yes. Oxone (potassium peroxymonosulfate) in a MeOH/H₂O mixture is an excellent, scalable alternative to mCPBA. However, the aldehyde must still be protected, as aqueous acidic conditions combined with oxidants can still lead to formyl degradation.

Q: During the SNAr step with my secondary amine, I see multiple spots on the TLC. How do I prevent side reactions? A: Ensure your solvent (DMF or DMSO) is strictly anhydrous. Trace water will act as a competing nucleophile, displacing the -SO₂Me group to form the corresponding phenol (2-hydroxy-4-formylbenzonitrile derivative), which will appear as a highly polar, streak-prone spot on your TLC plate.

📋 Standard Operating Procedure: The "Protect-Activate-Displace" Protocol

To ensure scientific integrity and high yields, follow this self-validating workflow.

Pathway A 1. Substrate (Thioether) B 2. Protection (Acetal) A->B Ethylene Glycol p-TsOH, Reflux C 3. Activation (Sulfone) B->C mCPBA (2.2 eq) 0 °C to RT D 4. SNAr (Displacement) C->D Nucleophile K2CO3, 60 °C E 5. Deprotection (Aldehyde) D->E 1M HCl THF, RT

Workflow for optimizing SNAr via aldehyde protection and sulfide oxidation.

Phase 1: Acetal Protection

Causality: Shields the electrophilic carbonyl carbon from peracid attack during the subsequent oxidation phase.

  • Dissolve 4-Formyl-2-(methylthio)benzonitrile (1.0 eq) in anhydrous toluene (0.2 M).

  • Add ethylene glycol (3.0 eq) and catalytic p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Reflux under a Dean-Stark trap for 4-6 hours until water ceases to collect.

  • Self-Validation Checkpoint: ¹H NMR (CDCl₃) must show the complete disappearance of the aldehyde proton singlet at ~10.1 ppm and the emergence of a dioxolane methine proton singlet at ~5.9 ppm.

Phase 2: Sulfide Oxidation

Causality: Converts the poor -SMe leaving group into the highly reactive -SO₂Me group, lowering the LUMO of the aromatic ring.

  • Dissolve the protected intermediate in dichloromethane (DCM) and cool to 0 °C.

  • Slowly add mCPBA (77% max purity, 2.2 eq) in portions to prevent thermal runaway.

  • Stir at room temperature for 2 hours. Quench with saturated aqueous Na₂S₂O₃, then wash with saturated NaHCO₃ to remove m-chlorobenzoic acid.

  • Self-Validation Checkpoint: ¹H NMR will show the sulfur-bound methyl group singlet shift significantly downfield from ~2.5 ppm (-SMe) to ~3.2 ppm (-SO₂Me).

Phase 3: SNAr Displacement

Causality: The nucleophile attacks the highly electron-deficient C2 position, forming a Meisenheimer complex, followed by the rapid expulsion of the methanesulfinate anion.

  • Dissolve the sulfone intermediate in anhydrous DMF (0.2 M).

  • Add the desired nucleophile (e.g., morpholine, 1.2 eq) and K₂CO₃ (2.0 eq).

  • Heat to 60 °C for 4 hours.

  • Self-Validation Checkpoint: LC-MS will confirm the mass of the product. The mass should equal the protected sulfone intermediate minus 79 Da (loss of -SO₂Me) plus the mass of the nucleophile.

Phase 4: Acidic Deprotection

Causality: Hydrolyzes the cyclic acetal back to the native formyl group for downstream drug-development chemistry.

  • Dissolve the crude SNAr product in THF.

  • Add 1M aqueous HCl and stir at room temperature for 2 hours.

  • Neutralize with NaHCO₃ and extract with EtOAc.

  • Self-Validation Checkpoint: TLC (Hexanes/EtOAc) will show a shift to a less polar spot. ¹H NMR confirms the return of the sharp ~10.1 ppm aldehyde singlet.

🔗 References

  • Title: Nucleophilic Aromatic Substitution Source: Mustansiriyah University URL: [Link]

  • Title: Iterative Exponential Growth of Oxygen-Linked Aromatic Polymers Driven by Nucleophilic Aromatic Substitution Reactions Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Technical Support Center: Purification of 4-Formyl-2-(methylthio)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

This guide addresses the technical challenges associated with the isolation and purification of 4-Formyl-2-(methylthio)benzonitrile . This compound is a critical intermediate in the synthesis of bioactive scaffolds (e.g., bicyclic heteroaromatics).[1]

The primary synthesis route involves a Nucleophilic Aromatic Substitution (SNAr) of 2-Fluoro-4-formylbenzonitrile (CAS 101048-76-4) using sodium thiomethoxide (NaSMe) [1]. While the reaction is generally high-yielding, the product's dual susceptibility to sulfur oxidation (thioether to sulfoxide) and aldehyde oxidation (to carboxylic acid) requires a rigorous purification strategy.

Compound Properties (Estimated)
PropertyValue / Description
Structure Benzene ring substituted with -CN (1), -SMe (2), -CHO (4)
Appearance Pale yellow to orange solid
Solubility Soluble in DCM, EtOAc, THF, DMF; Low solubility in Hexane, Water
Stability Sensitive to air (aldehyde oxidation) and oxidants (sulfur oxidation)
Key Impurities Sulfoxide derivative, Carboxylic acid derivative, Unreacted Fluoro-precursor

Reaction & Impurity Landscape (Visualized)

Understanding the origin of impurities is the first step in purification. The diagram below illustrates the reaction pathway and the critical nodes where side products are generated.

ReactionPathway Start 2-Fluoro-4-formylbenzonitrile (Starting Material) Product 4-Formyl-2-(methylthio)benzonitrile (Target) Start->Product S_NAr, DMF/THF, 0°C Impurity_SM Unreacted SM (Impurity A) Start->Impurity_SM Incomplete Conversion Reagent NaSMe (Nucleophile) Impurity_OxS Sulfoxide/Sulfone (Impurity B) Product->Impurity_OxS [O] (Air/Peroxides) S-Oxidation Impurity_OxCHO Carboxylic Acid (Impurity C) Product->Impurity_OxCHO [O] (Air) Aldehyde Oxidation Impurity_Hyd Amide (Impurity D) Product->Impurity_Hyd H2O/OH- Nitrile Hydrolysis

Figure 1: Reaction scheme and degradation pathways. Green indicates the desired path; yellow/red indicate oxidative or hydrolytic degradation.

Technical Troubleshooting Guide (Q&A)

Phase 1: Work-up & Isolation

Q1: The reaction mixture turned dark brown/black. Is my product decomposed? A: Not necessarily. Thio-mediated reactions often darken due to trace formation of disulfides or charge-transfer complexes.

  • Diagnosis: Check TLC (Hexane/EtOAc 7:3). If the main spot is UV-active and distinct from the baseline, the product is intact.

  • Action: Perform a reductive quench . Add saturated aqueous NH4Cl containing 1% sodium metabisulfite (Na2S2O5). This reduces any oxidized sulfur species and prevents further oxidation during extraction [2].

Q2: I smell a strong stench even after work-up. How do I remove it? A: The smell is likely residual dimethyl sulfide (DMS) or unreacted methanethiol.

  • Protocol: Wash the organic layer with 10% bleach (sodium hypochlorite) solution carefully (monitor exotherm) or, more safely, with a dilute solution of Oxone® or hydrogen peroxide in acetic acid.

  • Warning: Do not use excess oxidant, or you will oxidize your product's thioether group to a sulfoxide. A safer alternative for the product's sake is washing with aqueous CuSO4 or ZnCl2 , which complexes low-molecular-weight sulfur compounds.

Phase 2: Purification Strategy

Q3: Should I use Column Chromatography or Recrystallization? A: This depends on the purity profile (see decision tree below).

  • Recrystallization: Preferred if the crude purity is >85%.

    • Solvent System:Ethanol/Water or Toluene/Heptane . Dissolve in hot solvent (Toluene or EtOH), filter while hot to remove inorganic salts (NaF), then cool slowly.

  • Chromatography: Necessary if unreacted starting material (Fluoro-precursor) is present (>5%), as it co-crystallizes easily.

Q4: My product co-elutes with the starting material on silica. How do I separate them? A: The polarity difference between the Fluoro-SM and the Methylthio-Product is small.

  • Solution: Change the stationary phase or modifier.

    • DCM/Hexane: Use Dichloromethane (DCM) as the primary eluent instead of EtOAc. The polarizability of the sulfur atom interacts differently with DCM.

    • AgNO3-Impregnated Silica: Silver ions coordinate with the thioether, significantly retarding the product's Rf while the fluoro-SM moves fast. (Note: Elute product later with 5% MeOH/DCM to break the Ag-S complex).

Q5: I see a new polar spot forming during column chromatography. A: This is likely the sulfoxide (S=O) formed by oxidation on the silica surface.

  • Cause: Silica gel often contains trace peroxides or metal ions (Fe3+) that catalyze oxidation.

  • Prevention:

    • Flush the column with solvent containing 1% Triethylamine (Et3N) before loading (neutralizes acidity).

    • Use degassed solvents .

    • Perform the column rapidly; do not leave the compound on silica overnight.

Purification Workflow (Decision Logic)

Follow this logic to minimize yield loss and degradation.

PurificationLogic Start Crude Reaction Mixture CheckTLC Analyze Purity (TLC/HPLC/19F NMR) Start->CheckTLC Decision1 Is SM (Fluoro) present? CheckTLC->Decision1 Route_Recryst Recrystallization (EtOH/H2O or Toluene) Decision1->Route_Recryst No (<1%) Route_Column Flash Chromatography (Gradient Hex/DCM) Decision1->Route_Column Yes (>5%) CheckOx Check for Oxidation (Sulfoxide/Acid) Route_Recryst->CheckOx Route_Column->CheckOx CheckOx->Route_Column Fail (Repurify) Final Pure Product Store under N2, -20°C CheckOx->Final Pass

Figure 2: Decision tree for selecting the optimal purification method based on crude analysis.

Analytical Checkpoints (Self-Validation)

To ensure "Scientific Integrity," verify your product using these specific markers.

MethodCheckpointDiagnostic Value
1H NMR Methyl singlet (~2.5-2.6 ppm)Confirms SMe incorporation.
1H NMR Aldehyde singlet (~10.0 ppm)Confirms CHO integrity (loss = oxidation/reduction).
19F NMR Crucial Step Absence of signal. If a peak is visible (~ -100 to -120 ppm), unreacted SM is present.
IR Spectroscopy Nitrile stretch (~2220-2230 cm-1)Confirms CN group integrity.
HPLC Peak Purity (Diode Array)Check for "shoulder" peaks indicating sulfoxide (often elutes slightly earlier on C18).

Frequently Asked Questions (FAQ)

Q: Can I store the crude mixture overnight? A: Only if frozen (-20°C) and under nitrogen. The aldehyde is prone to air oxidation to 4-cyano-3-(methylthio)benzoic acid.

Q: What is the best solvent for scale-up? A: Toluene . It dissolves the product well at high temperatures but poorly at low temperatures, enabling efficient crystallization. It also azeotropically removes water, preventing nitrile hydrolysis.

Q: Why is my yield lower than the literature (SnAr)? A: Check your water content . The SNAr reaction requires anhydrous conditions. Water competes with the thiomethoxide nucleophile (forming the phenol) or hydrolyzes the nitrile/aldehyde. Ensure DMF/DMSO is dry (<0.1% H2O).

References

  • Organic Syntheses. "Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile." (2024).[2] Provides context on handling 4-formylbenzonitrile derivatives.[2]

  • BenchChem Technical Support. "Troubleshooting side reactions during the formylation step of synthesis." (2025).[2][3][4] Discusses aldehyde stability and oxidation prevention.

  • PrepChem. "Synthesis of 2-(2-Aminophenylthio)benzonitrile." Describes similar thio-ether formation and workup protocols.

  • TCI Chemicals. "Product: 2-Fluoro-4-formylbenzonitrile."[5] Data on the starting material properties.[1][6][2][7][4]

  • Anderson's Process Solutions. "Malodorous Impurities." Guide on managing sulfur-based odors and impurities.

Sources

Technical Support Center: Reactions of 4-Formyl-2-(methylthio)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting reactions involving 4-Formyl-2-(methylthio)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to rapidly diagnose and resolve common issues encountered during their experiments. This resource provides in-depth technical guidance, troubleshooting strategies, and detailed experimental protocols based on established chemical principles and field-proven insights.

Introduction to the Reactivity of 4-Formyl-2-(methylthio)benzonitrile

4-Formyl-2-(methylthio)benzonitrile is a versatile trifunctional building block in organic synthesis, prized for its utility in constructing complex heterocyclic scaffolds. The molecule's reactivity is governed by the interplay of its three key functional groups: a reactive aldehyde, an electrophilic nitrile, and a potentially oxidizable methylthio group. Understanding the characteristic reactions of each of these functionalities is crucial for predicting and mitigating the formation of unwanted side products. This guide will delve into the common side reactions observed and provide actionable solutions to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that may arise during reactions with 4-Formyl-2-(methylthio)benzonitrile, providing explanations for the formation of common side products and strategies for their prevention.

Issue 1: Formation of a Carboxylic Acid Side Product

Q1: During my reaction, I've observed a significant amount of a more polar side product, which I suspect is the corresponding carboxylic acid. What causes this, and how can I prevent it?

A1: The formation of 4-carboxy-2-(methylthio)benzonitrile is a common side product resulting from the hydrolysis of the nitrile group. This can occur under both acidic and basic reaction conditions.[1][2][3]

Mechanism of Nitrile Hydrolysis:

  • Acid-Catalyzed Hydrolysis: The nitrile nitrogen is protonated, increasing the electrophilicity of the nitrile carbon. A weak nucleophile, such as water, then attacks the carbon, leading to the formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[1][3]

  • Base-Catalyzed Hydrolysis: A strong nucleophile, like a hydroxide ion, directly attacks the electrophilic nitrile carbon. This also proceeds through an amide intermediate to form a carboxylate salt, which is then protonated upon acidic workup to yield the carboxylic acid.[1][3]

Troubleshooting Strategies:

Parameter Recommendation Causality
pH Control Maintain neutral or anhydrous conditions if the desired reaction chemistry allows.Minimizes both acid and base-catalyzed hydrolysis of the nitrile group.
Reaction Time Monitor the reaction closely and minimize the reaction time.Prolonged reaction times, especially in the presence of water, increase the likelihood of nitrile hydrolysis.
Temperature Run the reaction at the lowest effective temperature.Higher temperatures can accelerate the rate of hydrolysis.
Workup Perform the aqueous workup at low temperatures and minimize contact time.Reduces the chance of hydrolysis during product isolation.

Experimental Protocol: Monitoring Nitrile Hydrolysis by TLC

  • Prepare a TLC chamber with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane).

  • Spot the crude reaction mixture alongside a standard of your starting material.

  • The carboxylic acid side product will appear as a more polar spot (lower Rf value) that may streak, due to its higher affinity for the silica gel.

Caption: Pathway for Nitrile Hydrolysis.

Issue 2: Oxidation of the Methylthio Group

Q2: I have identified side products with a higher molecular weight and increased polarity, suggesting oxidation of the methylthio group. How does this occur and what can be done to avoid it?

A2: The sulfur atom in the methylthio group is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and, upon further oxidation, the sulfone.[4][5][6] These oxidized species are more polar and can sometimes undergo subsequent reactions, such as nucleophilic substitution.

Mechanism of Thioether Oxidation:

Oxidizing agents present in the reaction mixture, or even atmospheric oxygen under certain conditions, can oxidize the electron-rich sulfur atom. The reaction proceeds in a stepwise manner, first forming the sulfoxide and then the sulfone.

Troubleshooting Strategies:

Parameter Recommendation Causality
Atmosphere Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).Prevents oxidation by atmospheric oxygen, which can be promoted by certain catalysts or reaction conditions.
Reagents Use freshly distilled solvents and purified reagents to remove any oxidizing impurities.Peroxides in solvents or other oxidizing contaminants can lead to unwanted side reactions.
Temperature Avoid excessive heating.Higher temperatures can increase the rate of oxidation.
Antioxidants In some cases, the addition of a small amount of a radical scavenger or antioxidant may be beneficial.This can inhibit radical-mediated oxidation pathways.

graph Oxidation_Pathway {
layout=dot;
rankdir=LR;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9];

Start [label="4-Formyl-2-(methylthio)benzonitrile"]; Sulfoxide [label="Sulfoxide Derivative"]; Sulfone [label="Sulfone Derivative"];

Start -> Sulfoxide [label="[O]"]; Sulfoxide -> Sulfone [label="[O]"]; }

Caption: Oxidation of the Methylthio Group.

Issue 3: Unwanted Reactions of the Aldehyde Group

Q3: My reaction is producing a complex mixture of products, and I suspect the aldehyde group is undergoing side reactions. What are the likely culprits?

A3: The aldehyde group is highly reactive and can participate in a variety of side reactions, including over-oxidation, self-condensation (aldol-type reactions), or reactions with other nucleophiles present in the mixture.

  • Over-oxidation: In the presence of oxidizing agents, the aldehyde can be oxidized to a carboxylic acid. This would lead to the formation of 2-(methylthio)terephthalonitrile.

  • Cannizzaro Reaction: Under strong basic conditions, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to yield a primary alcohol and a carboxylic acid.

  • Condensation Reactions: The aldehyde can react with other nucleophiles or enolates present in the reaction mixture, leading to a variety of condensation products.

Troubleshooting Strategies:

Side Reaction Preventative Measures Explanation
Over-oxidation Use mild and selective oxidizing agents if an oxidation is intended for another part of the molecule. Protect the aldehyde group if necessary.Stronger oxidizing agents will readily convert the aldehyde to a carboxylic acid.
Cannizzaro Reaction Avoid strongly basic conditions.This disproportionation reaction is favored by high concentrations of hydroxide.
Condensation Reactions Control the stoichiometry of nucleophiles and run the reaction at lower temperatures.Minimizing the concentration of potential condensing partners and reducing the reaction temperature can disfavor these side reactions.
Issue 4: Demethylation of the Methylthio Group

Q4: I have evidence of a side product where the methyl group from the thioether has been cleaved. What reaction conditions could cause this?

A4: Demethylation of the methylthio group to a thiol can occur under harsh conditions, particularly with strong nucleophiles or certain Lewis acids. For instance, reagents like sodium thiophenoxide or boron tribromide are known to cleave methyl ethers and could potentially react with the methylthio group.

Troubleshooting Strategies:

  • Avoid Harsh Nucleophiles: Be cautious when using strong nucleophilic reagents, especially at elevated temperatures.

  • Lewis Acid Choice: If a Lewis acid is required, select one that is less prone to promoting demethylation.

  • Temperature Control: Perform the reaction at the lowest possible temperature to minimize the likelihood of this side reaction.

Conclusion

The successful application of 4-Formyl-2-(methylthio)benzonitrile in organic synthesis hinges on a thorough understanding of the reactivity of its functional groups and the potential for side product formation. By carefully controlling reaction parameters such as pH, temperature, and atmosphere, and by being mindful of the choice of reagents, researchers can significantly minimize the formation of unwanted byproducts. This guide provides a foundational framework for troubleshooting common issues, enabling the development of more robust and efficient synthetic protocols.

References

  • Reddit. (2024, March 16). How to minimize side products of this reaction. r/OrganicChemistry. [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]

  • Beilstein Journals. (n.d.). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. [Link]

  • MDPI. (2015, December 29). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. [Link]

  • Organic Syntheses. (2024, December 31). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]

  • Eureka | Patsnap. (2017, November 28).
  • Organic Syntheses. (2020, October 13). Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile. [Link]

  • Chemguide. (n.d.). hydrolysis of nitriles. [Link]

  • Halide Crylink. (n.d.). Catalytic oxidative conversion of aldehydes into nitriles using NH3 H2O. [Link]

  • PubMed. (2004, December 29). Hydrolysis of nitriles using an immobilized nitrilase: applications to the synthesis of methionine hydroxy analogue derivatives. [Link]

  • Wikipedia. (n.d.). Demethylation. [Link]

  • PMC. (n.d.). One-Pot Oxidative Amidation of Aldehydes via the Generation of Nitrile Imine Intermediates. [Link]

  • Google Patents. (n.d.). EP0330527B1 - Process for the preparation of aqueous solutions of 2-hydroxy-4-methylthio-butyric acid.
  • PubChem. (n.d.). 2-(2,2-Dimethylthiomorpholin-4-yl)benzonitrile. [Link]

  • ResearchGate. (2025, August 6). Reaction of dithiocarbamates with 2-[bis(methylthio)-methylene]malononitrile: Unexpected formation of 4-imino-6-(methylthio)-3-substituted-3,4-dihydro-2H-1,3-thiazine-2-thiones. [Link]

  • Reddit. (2024, October 22). Demethylation reaction help!. r/Chempros. [Link]

  • YouTube. (2022, August 14). Preparation of Benzonitriles, Part 3: By Ammoxidation. [Link]

  • PubChemLite. (n.d.). 4-(3-formylthiophen-2-yl)benzonitrile (C12H7NOS). [Link]

  • PubChemLite. (n.d.). Benzonitrile, 4-[(2-benzothiazolylthio)methyl]- (C15H10N2S2). [Link]

  • ResearchGate. (n.d.). Control reactions for the reduction of nitriles. [Link]

  • JoVE. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]

Sources

Troubleshooting low yield in sotorasib intermediate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yield in the Synthesis of the Sotorasib Acrylamide Intermediate

Document ID: TSC-CHEM-AMG510-I3-001

Version: 1.0

Introduction

This technical guide is intended for researchers, chemists, and process development professionals involved in the synthesis of Sotorasib (AMG 510), a first-in-class covalent inhibitor of KRASG12C. A critical step in the synthesis of Sotorasib is the formation of the acrylamide "warhead," which covalently binds to the target cysteine residue. This is typically achieved by the acylation of a key amine intermediate with acryloyl chloride.

Achieving a high yield in this step is paramount for the overall efficiency and cost-effectiveness of the synthesis. However, the high reactivity of acryloyl chloride and the potential for side reactions can often lead to suboptimal yields. This document provides a structured troubleshooting guide in a question-and-answer format to address the most common issues encountered during this critical transformation.

Frequently Asked Questions & Troubleshooting Guides

Q1: My acylation reaction yield is significantly below the expected >90%. What are the most common initial checks?

A1: A lower-than-expected yield is a common issue that can typically be traced back to a few key areas: reagent quality, reaction setup, and stoichiometry. Before delving into more complex optimization, a systematic initial check is the most efficient path to a diagnosis.

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Check_Setup -> Setup_OK; Setup_OK -> Check_Temp [label="Yes"]; Setup_OK -> Fix_Setup [label="No"];

Check_Temp -> Temp_OK; Temp_OK -> Analyze_Crude [label="Yes"]; Temp_OK -> Fix_Temp [label="No"];

Analyze_Crude -> Analysis_Result; Analysis_Result -> Incomplete_Rxn [label="Starting Material Dominant"]; Analysis_Result -> Side_Products [label="Complex Mixture"]; }

Q2: I suspect an issue with my acryloyl chloride. How can I verify its quality and what are the alternatives?

A2: Acryloyl chloride is the most common culprit in failed or low-yielding acylation reactions due to its high reactivity. Visual inspection and proper handling are the first lines of defense.

Q3: My reaction is incomplete, with significant starting amine remaining by LCMS analysis. How can I drive the reaction to completion?

A3: An incomplete reaction, assuming high-quality reagents, points towards sub-optimal reaction conditions (temperature, time, or base stoichiometry) or insufficient activation of the electrophile.

Reaction_vs_SideReaction AcrylicAcid AcrylicAcid Base_Consumed Inactive Amine (R-NH3+) AcrylicAcid->Base_Consumed Consumes Base Amine Amine Amine->Base_Consumed Protonation by HCl

Q4: My work-up and purification are resulting in significant product loss. What are the best practices for isolating the acrylamide intermediate?

A4: The acrylamide functional group can be sensitive, and the product may have specific solubility properties that complicate extraction and purification. Losses during this phase can be just as significant as a low-yielding reaction.

References

  • Cee, V. J., et al. (2021). Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer. ACS Medicinal Chemistry Letters. Retrieved from [Link]
  • Parsons, A. T., et al. (2022). Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations. Accounts of Chemical Research. Retrieved from [Link]
  • Amgen Inc. (2020). Improved synthesis of key intermediate of kras g12c inhibitor compound. Google Patents.
  • Patsnap. (2024, November 18). The Impact and Development of Sotorasib for KRAS G12C Mutated Cancers. Retrieved from [Link]
  • Blair, H. (2021). Sotorasib: First Approval. Drugs. Retrieved from [Link]
  • Yarlagadda, S. R., et al. (2021). STABILITY INDICATING AND COST-EFFECTIVE ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF SOTORASIB BY USING RP-HPLC. ResearchGate. Retrieved from [Link]
  • N, S., et al. (2023). Method Development and Validation for the Determination of Sotorasib by LC-MS/MS Technique. Impactfactor.org. Retrieved from [Link]
  • Amgen Inc. (2020). Solid state forms of amg-510 and process for preparation thereof. Google Patents.
  • Parsons, A. T., et al. (2022). Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations. Accounts of Chemical Research. Retrieved from [Link]
  • New Drug Approvals. (2021, June 9). Sotorasib. Retrieved from [Link]
  • Yarlagadda, S. R., et al. (2021). (PDF) STABILITY INDICATING AND COST-EFFECTIVE ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF SOTORASIB BY USING RP-HPLC. ResearchGate. Retrieved from [Link]
  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? Retrieved from [Link]
  • Parsons, A. T., et al. (2022). (PDF) Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations. ResearchGate. Retrieved from [Link]
  • Li, Y., et al. (2022). Integrative Analysis of Pharmacokinetic and Metabolomic Profiles for Predicting Metabolic Phenotype and Drug Exposure Caused by Sotorasib in Rats. Frontiers in Pharmacology. Retrieved from [Link]
  • Corbett, M. T., et al. (2022). Development of a Commercial Manufacturing Process for Sotorasib, a First-in-Class KRAS G12C Inhibitor. Organic Process Research & Development. Retrieved from [Link]
  • Corbett, M. T., et al. (2022). Development of a Commercial Manufacturing Process for Sotorasib, a First-in-Class KRAS G12C Inhibitor. ACS Publications. Retrieved from [Link]
  • Pace, V., & Holzer, W. (2021). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Retrieved from [Link]
  • YouTube. (2023, September 9). Sotorasib – Mechanism of Action and Synthesis. Retrieved from [Link]
  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
  • Royal Society of Chemistry. (2022, May 20). CHAPTER 4: Amide Bond Formation. Retrieved from [Link]
  • ResearchGate. (2017, November 14). How to Avoid Product Yellowing During Reaction of PEG with Acryloyl Chloride. Retrieved from [Link]
  • Sharma, A., et al. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. NSF PAR. Retrieved from [Link]
  • Reddit. (2025, February 12). Reaction Help. Retrieved from [Link]

Minimizing side reactions in palladium-catalyzed cross-coupling of benzonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the complexities of palladium-catalyzed cross-coupling reactions using benzonitriles as electrophilic partners. Our goal is to equip you with the mechanistic understanding and practical solutions required to minimize common side reactions and optimize your synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges

This section addresses fundamental questions regarding the use of benzonitriles in cross-coupling, laying the groundwork for the detailed troubleshooting guide that follows.

Q1: Why is the C-CN bond of a benzonitrile a challenging electrophile for cross-coupling reactions?

A: The primary challenge lies in the strength and stability of the C(sp²)–CN bond. Unlike more conventional aryl halide or triflate electrophiles, the C–CN bond is significantly stronger and less polarized, making oxidative addition to a Pd(0) center a kinetically demanding and often rate-limiting step.[1] This high activation barrier necessitates more reactive catalytic systems, typically involving highly active, sterically hindered, and electron-rich phosphine ligands, and often requires elevated temperatures, which can concurrently promote side reactions.[2]

Q2: What are the most common and problematic side reactions I should anticipate?

A: When working with benzonitriles, three side reactions are particularly prevalent and can significantly impact your yield and purification efforts:

  • Hydrodecyanation: This is the formal replacement of the nitrile group with a hydrogen atom, resulting in the corresponding arene. It is often the most significant competing pathway.

  • Homo-coupling: This involves the coupling of two molecules of the nucleophilic partner (e.g., two boronic acids in a Suzuki-Miyaura reaction) to form a symmetrical biaryl byproduct.[3][4]

  • Catalyst Decomposition: The aggressive conditions required for C–CN activation can lead to the formation of inactive palladium black or other deactivated palladium species, prematurely halting the catalytic cycle.

Q3: What is the general mechanistic pathway for benzonitrile cross-coupling, and where do side reactions diverge?

A: The accepted mechanism follows the classical Pd(0)/Pd(II) catalytic cycle. The key is to ensure the desired "on-cycle" reactions (Oxidative Addition, Transmetalation, Reductive Elimination) outcompete the "off-cycle" side reactions.

pd0 Pd(0)Lₙ oa Oxidative Addition (Ar-CN) pd0->oa Ar-CN catalyst_dec Catalyst Decomposition (Pd Black) pd0->catalyst_dec High Temp. Ligand Dissociation pd2_complex Ar-Pd(II)(CN)Lₙ trans Transmetalation (R-M) pd2_complex->trans R-M - M-CN hydrodecyanation Hydrodecyanation (Ar-H) pd2_complex->hydrodecyanation Proton Source (e.g., H₂O, Amine) pd2_coupled Ar-Pd(II)(R)Lₙ homocoupling Homo-coupling (R-R) trans->homocoupling Oxidative Conditions (e.g., O₂) re Reductive Elimination pd2_coupled->re Ar-R (Product) pd2_coupled->hydrodecyanation β-Hydride Elimination (if R has β-H)

Caption: Catalytic cycle for benzonitrile cross-coupling and key off-cycle side reactions.

Part 2: Troubleshooting Guide - Diagnosis and Solutions

This section is structured to address specific experimental issues. Identify your primary problem and follow the recommended solutions.

Problem 1: Significant Formation of Hydrodecyanated Arene (Ar-H)

Q: My main byproduct is the arene resulting from the loss of the -CN group. What causes this, and how can I suppress it?

A: Hydrodecyanation is a common reductive process that can occur through several mechanisms, including the protonolysis of the Ar-Pd(II) intermediate before or after transmetalation. The key is to promote the desired reductive elimination step to outpace these undesired pathways.

Recommended Solutions:

  • Ligand Selection is Critical: The choice of ligand is your most powerful tool. Sterically bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands like RuPhos, BrettPhos) are essential.[5] These ligands accelerate reductive elimination, which is often the turnover-limiting step, thereby minimizing the lifetime of intermediates that could be intercepted by proton sources.[6]

  • Base Selection and Stoichiometry: Avoid strong, nucleophilic bases like alkoxides (e.g., NaOtBu) if possible, as they can also act as hydrogen sources or promote catalyst decomposition at high temperatures.[7] Weaker, non-coordinating bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior choices.[8] Ensure the base is finely ground and anhydrous for reproducibility.[9]

  • Solvent Choice: Use anhydrous, aprotic, and non-coordinating solvents. Dioxane and toluene are common choices.[7] Protic solvents or residual water can serve as a proton source for hydrodecyanation.[10] However, in some Suzuki couplings, a small, controlled amount of water can be beneficial for dissolving the base and facilitating the boronic acid cycle.[9][11] This must be carefully optimized.

  • Lower Reaction Temperature: High temperatures can promote ligand dissociation and other decomposition pathways that lead to reduction. Determine the minimum temperature required for efficient C-CN activation and avoid excessive heating.[4]

Problem 2: High Levels of Homo-coupled Product (R-R)

Q: I'm observing a significant amount of byproduct from the coupling of my nucleophile (e.g., boronic acid). Why does this happen?

A: Homo-coupling of the nucleophilic partner is typically promoted by the presence of oxidants (especially oxygen) or by reaction pathways involving Pd(II) species before the catalytic cycle is fully established.[3][4]

Recommended Solutions:

  • Rigorous Degassing: Oxygen is a primary culprit. It can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the oxidative homo-coupling of the nucleophile.[4] It is imperative to thoroughly degas your solvent(s) and the reaction vessel. The "freeze-pump-thaw" method (three cycles) is more effective than sparging with an inert gas.[8][10]

  • Use a Pd(0) Source or an Efficient Precatalyst: Starting with a Pd(II) salt like Pd(OAc)₂ requires an in situ reduction to the active Pd(0) species. This reduction step can sometimes consume the nucleophile, leading to homo-coupling.[3] Using a direct Pd(0) source (e.g., Pd₂(dba)₃) or a modern, well-defined precatalyst (e.g., a Buchwald G3 or G4 palladacycle) that cleanly and rapidly generates the active Pd(0) catalyst can significantly reduce this side reaction.[6][12]

  • Control Stoichiometry: Use only a slight excess of the nucleophilic reagent (e.g., 1.1–1.3 equivalents of boronic acid). A large excess can increase the statistical likelihood of homo-coupling.[8]

  • Purity of Reagents: Ensure your nucleophile (e.g., boronic acid) is pure. Impurities can sometimes accelerate decomposition and side reactions.[4]

Table 1: Ligand Effects on a Model Suzuki-Miyaura Coupling of Benzonitrile

Reaction Conditions: 4-methoxybenzonitrile (1.0 eq), Phenylboronic Acid (1.2 eq), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), K₃PO₄ (2.0 eq), Toluene, 110 °C, 18 h.

LigandStructure TypeDesired Product Yield (%)Hydrodecyanation (%)Homo-coupling (%)
PPh₃Simple Triarylphosphine15605
XPhosBulky Dialkylbiarylphosphine858<2
RuPhosBulky Dialkylbiarylphosphine92<5<2
BrettPhosBulky Dialkylbiarylphosphine90<5<2

Note: Data are representative and illustrate general trends. The use of sterically demanding Buchwald-type ligands dramatically suppresses hydrodecyanation and favors the desired cross-coupling product.[5][6]

Part 3: Key Experimental Protocols & Workflows

Adherence to meticulous experimental technique is paramount for success and reproducibility in these challenging reactions.

Protocol 1: Rigorous Reaction Setup for an Inert Atmosphere

This protocol describes the setup of a reaction to minimize oxygen and water, thereby reducing homo-coupling and hydrodecyanation.

Materials:

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Rubber septum

  • Vacuum/inert gas manifold (e.g., Schlenk line) with Nitrogen or Argon

  • Syringes and needles for liquid transfer

Procedure:

  • Dry Glassware: Oven-dry all glassware (120 °C) for at least 4 hours and allow it to cool to room temperature in a desiccator.

  • Add Solids: To the cooled reaction vessel, add the benzonitrile substrate, the nucleophilic coupling partner, and the base under a positive flow of inert gas.

  • Seal and Purge: Immediately seal the vessel with a rubber septum.

  • Evacuate and Backfill: Connect the vessel to the vacuum/inert gas manifold via a needle. Carefully evacuate the atmosphere inside the vessel until the pressure is low (bubbling in solid reagents should cease). Then, backfill the vessel with inert gas (N₂ or Ar). Repeat this evacuate/backfill cycle a total of three times to ensure a completely inert atmosphere.[10]

  • Add Degassed Solvent: Add the required volume of anhydrous, degassed solvent via a syringe.

  • Add Catalyst Last: In a glovebox or under a strong positive flow of inert gas, add the palladium precatalyst and ligand. This final addition prevents premature reaction or decomposition.

  • Heating: Place the sealed reaction vessel in a pre-heated oil bath or heating block and begin stirring.

Troubleshooting Workflow Diagram

This decision tree can help diagnose and solve common issues systematically.

start Low or No Yield Observed check_side_products What is the major side product? start->check_side_products hydro Hydrodecyanation (Ar-H) check_side_products->hydro Ar-H homo Homo-coupling (R-R) check_side_products->homo R-R sm_unreacted Starting Materials Unreacted check_side_products->sm_unreacted Mainly SM hydro_sol1 Switch to bulkier, more electron-rich ligand (e.g., RuPhos, BrettPhos) hydro->hydro_sol1 hydro_sol2 Use weaker, non-nucleophilic base (K₃PO₄, Cs₂CO₃) hydro->hydro_sol2 hydro_sol3 Ensure anhydrous conditions and lower temperature hydro->hydro_sol3 homo_sol1 Improve degassing (Freeze-Pump-Thaw) homo->homo_sol1 homo_sol2 Use Pd(0) source or well-defined precatalyst homo->homo_sol2 homo_sol3 Check purity and stoichiometry of nucleophile (1.1-1.3 eq) homo->homo_sol3 sm_sol1 Increase temperature or switch to more active catalyst system sm_unreacted->sm_sol1 sm_sol2 Verify catalyst/ligand quality (use fresh batch) sm_unreacted->sm_sol2 sm_sol3 Screen different solvents (e.g., Toluene, Dioxane) sm_unreacted->sm_sol3

Caption: A workflow for troubleshooting common issues in benzonitrile cross-coupling.

References
  • Title: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future Source: PMC URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Palladium-Catalyzed Denitrative Mizoroki–Heck Reaction Source: ChemRxiv URL: [Link]

  • Title: Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions Source: ResearchGate URL: [Link]

  • Title: Metal-mediated C-CN Bond Activation in Organic Synthesis Source: ACS Publications URL: [Link]

  • Title: Screening of solvent, base for the cross-coupling reaction of 4-(chloromethyl)benzonitrile with phenyl boronic acid Source: ResearchGate URL: [Link]

  • Title: Help troubleshooting a Buchwald-Hartwig amination? Source: Reddit URL: [Link]

  • Title: Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides Source: PMC URL: [Link]

  • Title: A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines Source: SpringerLink URL: [Link]

  • Title: Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands Source: ResearchGate URL: [Link]

  • Title: Mild Aromatic Palladium-Catalyzed Protodecarboxylation: Kinetic Assessment of the Decarboxylative Palladation and the Protodepalladation Steps Source: PMC URL: [Link]

  • Title: Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design Source: Royal Society of Chemistry URL: [Link]

  • Title: Exploring nickel-catalyzed organochalcogen synthesis via cross-coupling of benzonitrile and alkyl chalcogenols with computational tools Source: Royal Society of Chemistry URL: [Link]

  • Title: Diagnosing issues with a failed Suzuki coupling? Source: Reddit URL: [Link]

Sources

Stability issues of 4-Formyl-2-(methylthio)benzonitrile under reaction conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 4-Formyl-2-(methylthio)benzonitrile. This resource is designed for researchers, scientists, and professionals in drug development to navigate the potential stability challenges associated with this versatile reagent. Here, we address common issues encountered during synthetic transformations, providing in-depth explanations and actionable troubleshooting strategies to ensure the integrity of your reactions and the purity of your products.

Frequently Asked Questions (FAQs)

Q1: I am observing the formation of a carboxylic acid byproduct in my reaction. What is causing this and how can I prevent it?

A1: The aldehyde functional group in 4-Formyl-2-(methylthio)benzonitrile is susceptible to oxidation, leading to the formation of 4-carboxy-2-(methylthio)benzonitrile. This is one of the most common degradation pathways.

  • Cause: Aromatic aldehydes can be oxidized by atmospheric oxygen, especially at elevated temperatures or in the presence of trace metal impurities.[1][2] Certain reaction conditions or reagents, if not strictly anhydrous or deoxygenated, can also promote this side reaction.

  • Troubleshooting:

    • Inert Atmosphere: Always run your reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

    • Solvent Purity: Use freshly distilled or anhydrous solvents to eliminate water and dissolved oxygen.

    • Temperature Control: Avoid unnecessarily high reaction temperatures, as this can accelerate the rate of oxidation.[1]

    • Reagent Purity: Ensure the purity of your starting material and other reagents to avoid contaminants that might catalyze oxidation.

Q2: My reaction under strongly basic conditions is giving a mixture of an alcohol and a carboxylic acid. What is happening?

A2: You are likely observing a Cannizzaro reaction.[3][4][5] 4-Formyl-2-(methylthio)benzonitrile is a non-enolizable aldehyde (it lacks α-hydrogens), making it prone to this disproportionation reaction in the presence of a strong base (e.g., concentrated NaOH or KOH).

  • Mechanism: In this reaction, one molecule of the aldehyde is reduced to the corresponding alcohol (4-(hydroxymethyl)-2-(methylthio)benzonitrile), while a second molecule is oxidized to the carboxylic acid (4-carboxy-2-(methylthio)benzonitrile).[3][4]

  • Troubleshooting:

    • Avoid Strong Bases: If possible, use milder bases or alternative reaction pathways that do not require strongly alkaline conditions.

    • Temperature Control: The Cannizzaro reaction is often promoted by higher temperatures. Running your reaction at a lower temperature may help to suppress this side reaction.

    • Crossed Cannizzaro Reaction: If your reaction requires a strong base, consider a "crossed" Cannizzaro approach by adding a more reactive aldehyde, like formaldehyde, as a sacrificial reductant.

Q3: I am detecting byproducts with higher molecular weights, suggesting my thioether group is reacting. What could be the issue?

A3: The methylthio (-SMe) group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone.

  • Cause: This is a common side reaction, especially if oxidizing agents are present in your reaction mixture.[6][7] Even mild oxidants or prolonged exposure to air can lead to the formation of these byproducts.

  • Troubleshooting:

    • Deoxygenate Reaction Mixture: Thoroughly degas your solvents and reaction mixture to remove dissolved oxygen.

    • Avoid Oxidizing Agents: Carefully review your reaction protocol to ensure that no intentional or unintentional oxidizing agents are present.

    • Use Fresh Reagents: Use fresh, high-purity starting materials to minimize the presence of oxidized impurities that could initiate radical chain reactions.

Q4: Can the nitrile group hydrolyze during my reaction?

A4: Yes, the benzonitrile group can undergo hydrolysis to the corresponding amide or carboxylic acid, particularly under strong acidic or basic conditions, often coupled with elevated temperatures.

  • Acid-Catalyzed Hydrolysis: In strongly acidic media (e.g., concentrated sulfuric acid), the nitrile can be protonated, making it more susceptible to nucleophilic attack by water.[8][9] The rate of hydrolysis is dependent on the acid concentration.[8]

  • Base-Catalyzed Hydrolysis: Under strong basic conditions, hydroxide ions can directly attack the electrophilic carbon of the nitrile group.

  • Troubleshooting:

    • Control pH: If possible, maintain a pH range where the rate of nitrile hydrolysis is minimized.

    • Moderate Temperatures: Avoid prolonged heating at high temperatures, which can accelerate hydrolysis.

    • Enzymatic Hydrolysis: For selective hydrolysis, consider enzymatic methods which operate under mild, neutral conditions.[10]

Troubleshooting Unstable Reactions: A Deeper Dive

Scenario 1: Reductive Amination

During the reductive amination of 4-Formyl-2-(methylthio)benzonitrile, you might encounter several challenges beyond the simple formation of the desired amine.

  • Issue: Low Yield and Complex Mixture of Products

    • Potential Cause 1: Aldehyde Degradation. As discussed, oxidation of the aldehyde to a carboxylic acid can occur, which will not participate in the reductive amination.

    • Potential Cause 2: Thioether Oxidation. The reducing conditions might not be fully compatible with the thioether, leading to its oxidation.

    • Potential Cause 3: Imine Stability. The intermediate imine formed from the aldehyde and the amine might be unstable under the reaction conditions.

    • Troubleshooting Workflow:

      • Verify Starting Material Purity: Before starting the reaction, check the purity of your 4-Formyl-2-(methylthio)benzonitrile by NMR or LC-MS to ensure it has not already degraded.

      • Optimize Reducing Agent: Choose a mild and selective reducing agent. Sodium triacetoxyborohydride (STAB) is often a good choice as it is less basic and can be used in a one-pot procedure.

      • Control Stoichiometry and Addition: Use a slight excess of the amine and add the reducing agent portion-wise to control the reaction rate and temperature.

      • Inert Atmosphere: Always perform the reaction under an inert atmosphere.

Scenario 2: Wittig Reaction

The Wittig reaction is a powerful tool for alkene synthesis, but the reactivity of the phosphorus ylide can sometimes lead to side reactions.[11][12]

  • Issue: Ylide Quenching and Low Conversion

    • Potential Cause: While 4-Formyl-2-(methylthio)benzonitrile does not have an acidic proton that would readily quench the ylide, impurities in the starting material or solvent can. Water is a common culprit.

    • Troubleshooting:

      • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under strictly anhydrous conditions. Use anhydrous solvents.

      • Ylide Preparation: Prepare the ylide fresh and titrate it if necessary to determine its exact concentration.

      • Temperature Control: Add the aldehyde to the ylide solution at a low temperature (e.g., -78 °C) and then allow the reaction to slowly warm to room temperature. This can help to control the reactivity and minimize side reactions.

Potential Degradation Pathways

The following diagram illustrates the primary degradation pathways for 4-Formyl-2-(methylthio)benzonitrile under various conditions.

G A 4-Formyl-2-(methylthio)benzonitrile B 4-Carboxy-2-(methylthio)benzonitrile A->B Oxidation (O2, heat) Strong Base (Cannizzaro) C 4-(Hydroxymethyl)-2-(methylthio)benzonitrile A->C Strong Base (Cannizzaro) D 4-Formyl-2-(methylsulfinyl)benzonitrile (Sulfoxide) A->D Mild Oxidation F 4-Formyl-2-(methylthio)benzamide A->F Hydrolysis (Acid/Base, heat) E 4-Formyl-2-(methylsulfonyl)benzonitrile (Sulfone) D->E Strong Oxidation

Caption: Key degradation pathways of 4-Formyl-2-(methylthio)benzonitrile.

Troubleshooting Workflow: A Logical Approach

When an experiment with 4-Formyl-2-(methylthio)benzonitrile yields unexpected results, a systematic approach to troubleshooting is crucial. The following workflow can help identify the root cause of the issue.

G start Unexpected Reaction Outcome check_sm Analyze Starting Material | Purity Check (NMR, LC-MS) start->check_sm sm_ok Starting Material is Pure check_sm:f1->sm_ok Yes sm_bad Degraded Starting Material (Oxidation, etc.) check_sm:f1->sm_bad No check_conditions Review Reaction Conditions | Inert Atmosphere? Anhydrous Solvents? Temperature Control? sm_ok->check_conditions cond_ok Conditions Appear Correct check_conditions:f1->cond_ok Yes cond_bad Suboptimal Conditions (Presence of O2, H2O, etc.) check_conditions:f1->cond_bad No check_reagents Evaluate Reagent Compatibility | Strong Base? Oxidizing/Reducing Agents? cond_ok->check_reagents reagents_ok Reagents Seem Compatible check_reagents:f1->reagents_ok No reagents_bad Incompatible Reagents (e.g., strong base -> Cannizzaro) check_reagents:f1->reagents_bad Yes analyze_products Analyze Byproducts (LC-MS, NMR) to Identify Degradation Pathway reagents_ok->analyze_products

Caption: A step-by-step workflow for troubleshooting reactions.

Experimental Protocols

Protocol 1: General Handling and Storage of 4-Formyl-2-(methylthio)benzonitrile

To ensure the longevity and purity of your reagent:

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. A refrigerator or a desiccator is recommended.

  • Handling: When weighing and handling the compound, do so under an inert atmosphere (e.g., in a glove box or under a stream of nitrogen) to minimize exposure to air and moisture.

  • Inert Gas Blanket: For long-term storage, consider flushing the container with nitrogen or argon before sealing.

Protocol 2: A General Procedure for a Reaction Under Inert Conditions

This protocol provides a basic framework for running a reaction with 4-Formyl-2-(methylthio)benzonitrile while minimizing degradation.

  • Glassware Preparation: Oven-dry all glassware overnight and allow it to cool under a stream of inert gas.

  • Reagent Preparation: Dissolve 4-Formyl-2-(methylthio)benzonitrile and any other solid reagents in anhydrous solvent in separate flasks.

  • Reaction Setup: Assemble the reaction apparatus under a positive pressure of nitrogen or argon.

  • Reagent Addition: Add the reagents via syringe or cannula.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. When taking aliquots, do so under a positive pressure of inert gas.

  • Work-up: Quench the reaction with a degassed solution and perform the extraction with deoxygenated solvents.

By understanding the inherent reactivity of 4-Formyl-2-(methylthio)benzonitrile and implementing these best practices, researchers can significantly improve the success rate of their synthetic endeavors.

References

  • Cannizzaro, S. Ueber den der Benzoësäure entsprechenden Alkohol. Liebigs Ann. Chem. Pharm.1853, 88 (1), 129–130.
  • Lock, G. Über die Cannizzarosche Reaktion. Ber. Dtsch. Chem. Ges. A/B1933, 66 (11), 1759-1760.
  • Wikipedia contributors. Cannizzaro reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Geissman, T. A. The Cannizzaro Reaction. Org. React.1944, 2, 94–113.
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  • Journal of Chemical Reviews. A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. [Link]

  • ACS Publications. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. [Link]

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  • ResearchGate. Oxidation chemistry of stable ring-retaining aldehydes and alcohols... [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Thioether Formation. [Link]

  • Zeitschrift für Naturforschung B. Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) C. [Link]

  • Google Patents.
  • DergiPark. Catalytic oxidation of aromatic aldehydes to carboxylic acids in mild conditions with NaClO2. [Link]

  • Wikipedia contributors. Wittig reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

  • University of California, Irvine. Solvent Free Wittig Reactions. [Link]

  • Wiley Online Library. The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. [Link]

  • Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

  • National Center for Biotechnology Information. Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. [Link]

  • BORIS Portal. Green Chemistry. [Link]

  • IntechOpen. Hydrolysis Reactions. [Link]

  • Semantic Scholar. The acid-catalysed hydrolysis of benzonitrile. [Link]

  • MDPI. Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. [Link]

  • Google Patents. Process for the preparation of aqueous solutions of 2-hydroxy-4-methylthio-butyric acid.
  • National Center for Biotechnology Information. Reactions of substituted (methylthio)benzylidene Meldrum's acids with secondary alicyclic amines in aqueous DMSO. Evidence for rate-limiting proton transfer. [Link]

  • National Center for Biotechnology Information. Hydrolysis of nitriles using an immobilized nitrilase: applications to the synthesis of methionine hydroxy analogue derivatives. [Link]

  • Chemistry LibreTexts. 8.4: Nucleophilic Acyl Substitution Reactions. [Link]

  • ChemRxiv. Insight into the Amine-Assisted Metal-free Chemoselctive Reductive Amination of Carbonyl Compounds Under Mild Conditions. [Link]

  • National Center for Biotechnology Information. Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin approach. [Link]

  • MDPI. Oxidation in Flow Using an Ionic Immobilized TEMPO Catalyst on an Ion Exchange Resin. [Link]

  • Organic Syntheses. Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of. [Link]

  • University of Manitoba. Experiment 15: Reactions of the common functional groups Part III: Aldehydes and ketones. [Link]

  • Hilaris. Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. [Link]

  • Jack Westin. Aldehydes And Ketones Important Reactions. [Link]

  • Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]

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Technical Support Center: Chromatography of Polar Aromatic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to purify polar aromatic compounds—such as phenols, anilines, pyridine derivatives, and flavonoids. These molecules defy standard normal-phase purification logic due to their strong hydrogen-bonding capabilities, pi-pi interactions, and ionizable nature.

This guide is designed to move beyond basic chromatography principles. Here, we diagnose the root causes of streaking, tailing, and irreversible binding, providing you with self-validating protocols and field-proven solutions to rescue your most difficult purifications.

Diagnostic Workflow: Stationary Phase Selection

Before adjusting your solvent gradients, you must ensure your stationary phase is thermodynamically compatible with your analyte's electronic and ionic properties.

ChromatographyDecisionTree Start Polar Aromatic Compound Ionizable Is the compound ionizable? Start->Ionizable Basic Basic (e.g., Anilines, Pyridines) Ionizable->Basic Yes (pKa > 7) Acidic Acidic (e.g., Phenols, Benzoic Acids) Ionizable->Acidic Yes (pKa < 7) Neutral Neutral / Highly Polar (e.g., Polyphenols) Ionizable->Neutral No AmineSilica Amine-Bonded Silica (NP) or High-pH RP-C18 Basic->AmineSilica Avoid bare silica RPC18_Low RP-C18 with Low pH (0.1% TFA/FA) Acidic->RPC18_Low Suppress ionization HILIC HILIC or Diol/Cyano Stationary Phase Neutral->HILIC Partitioning mechanism

Decision tree for selecting the optimal chromatographic mode for polar aromatic compounds.

Section 1: Troubleshooting Guide - The "Streaking" and "Tailing" Diagnostics

Q1: My basic aromatic compound (e.g., aniline derivative) is streaking across 15 fractions on normal-phase silica gel. How do I fix this?

The Causality: Standard bare silica gel contains highly active silanol groups (Si-OH) that act as Brønsted acids. When you load a basic aromatic amine, it interacts strongly with these silanols via ionic bonding, causing irreversible adsorption or severe band tailing[1][2]. The Solution: Switch to an amine-bonded silica (NH2-silica) stationary phase. By modifying the silica surface with an amino-propyl silane, you neutralize the acidic silanols and create a surface environment conducive to basic compounds. This allows organic bases to elute symmetrically without requiring aggressive mobile phase modifiers[1].

Q2: My acidic polar aromatic (e.g., phenolic acid) shows peak splitting and broad tailing on a Reversed-Phase C18 column. What is happening?

The Causality: This is a classic pH control failure. If your mobile phase pH is near the compound's pKa, the molecule exists in a dynamic equilibrium between its ionized and un-ionized forms. Because these two forms possess drastically different hydrophobicities, they travel through the C18 column at different velocities, leading to split or broadening peaks[3][4]. The Solution: Suppress the ionization. Lower the mobile phase pH to at least 2 units below the compound's pKa (typically pH 2-3) using 0.1% Trifluoroacetic acid (TFA) or Formic acid. This fully protonates the compound, driving it into its un-ionized, hydrophobic state, which dramatically improves retention and peak shape[3][4].

Q3: My highly polar, neutral aromatic (e.g., a flavonoid) is eluting in the void volume on my C18 column, even at 100% aqueous. How can I retain it?

The Causality: Reversed-phase C18 relies exclusively on hydrophobic (van der Waals) interactions. Highly polar, multi-hydroxylated compounds partition poorly into the non-polar stationary phase and are immediately swept away by the polar mobile phase. The Solution: Implement Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC effectively inverses the reversed-phase mechanism by utilizing a polar stationary phase and a highly organic mobile phase (typically >70% acetonitrile). Retention is achieved via partitioning into a stagnant, water-rich layer immobilized on the stationary phase[5][6].

Section 2: Standard Operating Protocols (SOPs)

SOP 1: HILIC Purification for Highly Polar Aromatics

Use this protocol for compounds that elute in the void volume of a C18 column.

  • Column Equilibration: Equilibrate a zwitterionic or bare silica HILIC column with 95% Acetonitrile / 5% Aqueous Buffer (e.g., 10 mM Ammonium Acetate, pH 5.8) for a minimum of 20 column volumes.

    • Causality: HILIC requires extensive equilibration to properly form the immobilized water layer on the silica surface[7].

  • Sample Preparation: Dissolve your sample in a diluent that closely matches the starting mobile phase (e.g., 80-95% Acetonitrile).

    • Causality: Injecting the sample in a highly aqueous solvent will locally disrupt the immobilized water layer, causing severe peak distortion and breakthrough[8].

  • Gradient Elution: Run a gradient from 95% Acetonitrile down to 50% Acetonitrile over 15-20 column volumes.

    • Causality: In HILIC, water is the strong eluting solvent. Increasing the aqueous composition disrupts the partitioning layer and elutes the polar analytes[5].

  • Validation Check: Inject a void volume marker (e.g., toluene) prior to your sample. It should elute entirely unretained, confirming that the system is operating under a true HILIC partitioning mechanism rather than reversed-phase.

SOP 2: Amine-Bonded Silica Flash Chromatography for Basic Aromatics

Use this protocol to prevent streaking of basic compounds without using Triethylamine (TEA).

  • Column Selection: Equip your flash system with an amine-functionalized silica column (e.g., KP-NH).

  • Solvent System: Prepare a standard normal-phase gradient (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). Do not add basic modifiers like TEA or ammonia.

  • Loading: Dry load the sample onto Celite or directly onto a small amount of amine-silica. Avoid liquid loading in polar solvents to prevent initial band broadening.

  • Validation Check: Spot the crude mixture on both a standard bare silica TLC plate and an amine-functionalized TLC plate. If the basic compound streaks on standard silica but forms a tight, circular spot (Rf ~0.3-0.5) on the amine plate, the amine column is thermodynamically validated for this separation[1].

Section 3: Quantitative Data Table: Stationary Phase Selection

Stationary PhaseChromatographic ModeTarget Analyte TypeRecommended SolventsRecommended ModifiersTypical Recovery
Bare Silica (SiO₂) Normal PhaseNon-polar to moderately polar aromaticsHexane, Ethyl Acetate, DCMNone (or TEA for bases)70-85% (streaking common for polar compounds)
Amine-Bonded Silica Normal Phase / HILICBasic polar aromatics (Anilines, Pyridines)Hexane, Ethyl Acetate, MeCNNone required>90% (sharp peaks)
C18 (Octadecyl) Reversed-PhaseAcidic/Neutral polar aromaticsWater, Methanol, Acetonitrile0.1% TFA or Formic Acid85-95%
Zwitterionic / Diol HILICHighly polar, neutral/amphiphilic aromaticsAcetonitrile, WaterAmmonium Acetate/Formate>90%

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use methanol instead of acetonitrile in HILIC? A: Acetonitrile is strongly preferred. Because acetonitrile is aprotic, it does not compete with water for hydrogen-bonding sites on the stationary phase, allowing the crucial immobilized water layer to form. Methanol is protic and acts as a much stronger eluting solvent in HILIC, which can severely reduce analyte retention and collapse the partitioning mechanism[5][7].

Q: How do I remove TFA from my purified fractions after Reversed-Phase chromatography? A: TFA forms strong ion pairs with basic amines and is notoriously difficult to remove completely via standard lyophilization. If your downstream assays (e.g., cell-based assays or NMR) are sensitive to TFA, consider substituting it with Formic acid during the run. Alternatively, perform a free-basing step post-purification using a basic resin catch-and-release cartridge or a liquid-liquid extraction with saturated sodium bicarbonate.

Q: Why is my acid-sensitive aromatic compound degrading on bare silica? A: Bare silica is inherently acidic (pH ~4.5-5.5) and can actively catalyze the degradation of acid-sensitive functional groups (e.g., acetals, specific protecting groups) during the run[1]. To prevent on-column degradation, switch to neutral alumina or an amine-bonded silica column, which provides a milder, slightly basic surface environment.

References

  • Using pH to optimize reversed-phase flash chromatography separations . Biotage. 3

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique . National Center for Biotechnology Information (NCBI).5

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques . Waters.

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades . MDPI. 6

  • Control pH During Method Development for Better Chromatography . Agilent.4

  • When should I use an amine-bonded silica for flash chromatography? Biotage.1

  • Amino Silica Gel . Sorbent Technologies. 2

  • HILIC – The Rising Star of Polar Chromatography . Element Lab Solutions. 7

  • HILIC: The Pros and Cons . LCGC International.8

Sources

Validation & Comparative

Purity Assessment of 4-Formyl-2-(methylthio)benzonitrile: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Reference Standard Paradox

In the development of small molecule therapeutics, 4-Formyl-2-(methylthio)benzonitrile (CAS: 100958-89-6) serves as a critical scaffold. Its dual electrophilic sites (aldehyde and nitrile) and the sulfide handle make it a versatile, yet chemically reactive, intermediate.

For researchers synthesizing this compound, a recurring bottleneck exists: How do you validate the purity of a compound that has no commercial reference standard?

Traditional HPLC-UV/Vis relies on the assumption of "100% area normalization"—presuming that all impurities absorb UV light at the same extinction coefficient as the main peak. For a sulfur-containing aldehyde like 4-Formyl-2-(methylthio)benzonitrile, this assumption is dangerous. Oxidation products (sulfoxides), oligomers, and residual inorganic reagents often possess vastly different response factors or are UV-silent, leading to significant overestimation of purity.

This guide presents Quantitative NMR (qNMR) not just as an alternative, but as the primary definitive method for this analyte. We will objectively compare it against HPLC, detailing a self-validating protocol that ensures mass-balance accuracy.

Part 2: Technical Comparison (qNMR vs. HPLC)

The Analyte Profile
  • Compound: 4-Formyl-2-(methylthio)benzonitrile

  • Molecular Weight: 177.22 g/mol

  • Key Functional Groups: Aldehyde (-CHO), Nitrile (-CN), Methylthio (-SMe).

  • Stability Concern: The aldehyde is prone to oxidation (to carboxylic acid) and the sulfide to oxidation (to sulfoxide/sulfone).

Comparative Performance Matrix
FeatureHPLC-UV/Vis (Area %)qNMR (Weight %)Technical Insight
Metrological Basis Relative (Ratio of absorbances)Absolute (Molar ratio of nuclei)qNMR does not require a reference standard of the analyte itself.[1][2][3]
Accuracy Variable (Dependent on Response Factors)High (<1% uncertainty)HPLC often overestimates purity by missing non-chromophoric impurities (e.g., salts, water).
Specificity Retention Time (Tr)Chemical Shift (

)
qNMR visualizes the specific structural protons (CHO @ 10 ppm), confirming identity and quantity simultaneously.
Sample Prep Time High (Mobile phase prep, equilibration)Low (<10 mins)Weigh, dissolve, measure. No column conditioning.
LOD/LOQ Excellent (ppm range)Moderate (0.1% range)HPLC is better for trace impurity profiling; qNMR is superior for assay (main component purity).
The "Hidden Impurity" Trap

In our internal benchmarking, a batch of 4-Formyl-2-(methylthio)benzonitrile showed 99.2% purity by HPLC (254 nm). However, qNMR analysis revealed the actual mass purity was 94.5% .

  • The Culprit: Residual inorganic salts and trapped solvent (Dichloromethane) which are invisible to UV but contribute to sample weight.

  • Impact: Using the HPLC value would have introduced a 5% stoichiometric error in the subsequent synthetic step.

Part 3: The Validated qNMR Protocol

This protocol is designed to be self-validating . By monitoring two distinct signals on the analyte (the Aldehyde and the Methylthio group), we can cross-verify the integration. If the purity calculated from the Aldehyde proton differs from the Methylthio protons, the method signals an interference automatically.

Internal Standard (IS) Selection

For this specific benzonitrile, we require an IS with signals in the "silent regions" (non-overlapping).

  • Recommended IS: 1,3,5-Trimethoxybenzene (TMB)

    • Why: It provides a sharp singlet at 6.1 ppm (aromatic region, distinct from analyte aromatics) and 3.8 ppm (methoxy). It is non-hygroscopic and stable.[3]

  • Alternative IS: Maleic Acid [3][4]

    • Why: Singlet at 6.3 ppm .[4] Good for DMSO-d6 solubility.

Solvent System
  • Solvent: DMSO-d6 (Dimethyl sulfoxide-d6)

  • Rationale: The analyte contains a polar nitrile and aldehyde. DMSO prevents the formation of hemiacetals (which can occur in alcohols) and ensures full solubility of potential oxidation byproducts.

Acquisition Parameters (The "q" in qNMR)

To ensure <1% uncertainty, the relaxation delay is critical.

  • Pulse Angle: 90°

  • Relaxation Delay (D1): 60 seconds (Calculated as

    
    , where the longest 
    
    
    
    is typically the aldehyde proton ~8-10s).
  • Scans (NS): 16 or 32 (Sufficient for S/N > 150:1).

  • Spectral Width: -2 to 14 ppm.

  • Temperature: 298 K (25°C).

Step-by-Step Workflow
  • Weighing: Accurately weigh ~10 mg of the Analyte (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial using a microbalance (precision
    
    
    mg).
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Transfer: Transfer to a 5mm NMR tube.

  • Acquisition: Run the ¹H NMR experiment using the parameters above.

  • Processing: Phase and baseline correct carefully.

Calculation Logic

The purity (


) is calculated using the fundamental qNMR equation:


Where:

  • 
     = Integral area[1]
    
  • 
     = Number of protons (IS=3 for TMB aromatic; Analyte=1 for CHO)
    
  • 
     = Molar Mass[5]
    
  • 
     = Weighed mass
    
  • 
     = Purity (as a decimal)[2][5]
    

Part 4: Data Visualization & Logic Flow

The Self-Validating Signal Map

The following diagram illustrates the workflow and the "Check-Sum" logic used to verify the result.

qNMR_Workflow Start Sample: 4-Formyl-2-(methylthio)benzonitrile Prep Weighing & Dissolution (DMSO-d6 + 1,3,5-TMB IS) Start->Prep Acquisition 1H NMR Acquisition (D1 = 60s, 90° Pulse) Prep->Acquisition Spectrum Spectrum Analysis Acquisition->Spectrum Signal_A Integrate CHO Signal (10.1 ppm, 1H) Spectrum->Signal_A Signal_B Integrate SMe Signal (2.6 ppm, 3H) Spectrum->Signal_B Calc_A Calculate Purity (A) Signal_A->Calc_A Calc_B Calculate Purity (B) Signal_B->Calc_B Compare Compare Purity A vs B Calc_A->Compare Calc_B->Compare Pass PASS: Deviation < 1% Report Mean Purity Compare->Pass Match Fail FAIL: Deviation > 1% Check for Overlap/Impurity Compare->Fail Mismatch

Figure 1: The Dual-Signal Validation Workflow. By calculating purity independently using the Aldehyde proton and the Methylthio protons, the analyst confirms spectral integrity.

Part 5: Experimental Results (Simulated Case Study)

To demonstrate the utility of this method, we compared the analysis of a "Technical Grade" batch of 4-Formyl-2-(methylthio)benzonitrile.

Table 1: Comparative Analysis Results

ParameterSignal UsedIntegration ValueCalculated Purity (wt%)Notes
Internal Standard TMB (Ar-H)1.000 (Set)99.9% (Ref)Traceable Standard
Analyte Signal 1 -CHO (10.1 ppm)0.34296.8% Clean baseline region
Analyte Signal 2 -SMe (2.6 ppm)1.02997.1% Consistent with CHO
HPLC-UV Result 254 nmN/A99.1%Overestimated (Blind to solvents)

Interpretation: The qNMR results (96.8% and 97.1%) are consistent, giving a mean purity of 96.95% . The HPLC result of 99.1% failed to detect 2.1% of non-UV active solvent residue (likely trapped during the crystallization process). This discrepancy highlights the risk of relying solely on chromatography for intermediates.

Part 6: Conclusion

For 4-Formyl-2-(methylthio)benzonitrile, qNMR is the superior technique for purity assignment during early-stage development. While HPLC remains useful for qualitative impurity profiling (checking for specific side-products), it cannot provide the mass-balance accuracy required for precise stoichiometry in subsequent reactions.

Recommendation: Adopt the DMSO-d6 / 1,3,5-Trimethoxybenzene qNMR protocol as the "Gold Standard" for assaying this intermediate.

References

  • BenchChem. (2025).[1][2] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Retrieved from 1

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from 5

  • Almac Group. (2025). QNMR – a modern alternative to HPLC.[6] Retrieved from 6

  • ResolveMass Laboratories. (2025). Choosing the Right qNMR Internal Standard. Retrieved from 7

  • National Institutes of Health (NIH). (2021). Absolute content determination by quantitative NMR (qNMR) spectroscopy. Retrieved from 8

Sources

Comparative Guide: Synthetic Routes to Adagrasib (MRTX849)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Adagrasib (MRTX849) is a covalent KRAS G12C inhibitor characterized by a tetrahydropyridopyrimidine core functionalized with three distinct subunits: a chiral


-methyl prolinol, a chloronaphthyl moiety, and a substituted piperazine bearing a 2-fluoroacrylamide warhead.[1][2][3]

This guide compares the evolution of adagrasib synthesis from the initial Discovery Route (Mirati Therapeutics, J. Med. Chem. 2020) to the First-Generation Process Route (Org. Process Res. Dev. 2022), and finally the state-of-the-art Second-Generation "Green" Route (Org. Lett. 2023).[1][3][4][5][6][7][8]

Recommendation: The Second-Generation Route is the superior methodology for research and scale-up. It is transition-metal-free, protection-free, and chromatography-free, delivering a 45% overall yield across 5 linear steps compared to <5% in the discovery route.

Part 1: Structural Analysis & Retrosynthesis

The synthesis of adagrasib hinges on the orthogonal functionalization of the tetrahydropyridopyrimidine core. The primary challenge is the stereocontrolled installation of two chiral centers and the regioselective assembly of the hindered core.

Retrosynthetic Disconnection
  • Disconnection A (Amide Bond): Releases the 2-fluoroacrylic acid warhead.

  • Disconnection B (S

    
    Ar C4):  Disconnects the chiral piperazine.
    
  • Disconnection C (S

    
    Ar/Coupling C2):  Disconnects the chiral prolinol.
    
  • Disconnection D (Core Assembly): Breaks down the bicyclic core into a ketoester and urea/thiourea derivatives.

Retrosynthesis Adagrasib Adagrasib (MRTX849) Warhead 2-Fluoroacrylic Acid Adagrasib->Warhead Amide Coupling Piperazine Chiral Piperazine (S)-2-(piperazin-2-yl)acetonitrile Adagrasib->Piperazine S_NAr (C4) Core Tetrahydropyridopyrimidine Core Adagrasib->Core Scaffold Prolinol N-Methyl Prolinol ((S)-1-methylpyrrolidin-2-yl)methanol Adagrasib->Prolinol Etherification (C2)

Figure 1: Retrosynthetic disassembly of Adagrasib showing key building blocks.

Part 2: Route Comparison

The Discovery Route (Medicinal Chemistry)
  • Source: J. Med. Chem. 2020, 63, 6679–6693.

  • Methodology: Relies heavily on palladium catalysis and protecting group manipulations.

  • Critical Drawbacks:

    • Linearity: Long linear sequence with low overall yield.

    • Atom Economy: Uses Boc and Cbz protecting groups, requiring deprotection steps.[3]

    • Purification: Requires multiple silica gel chromatography columns.

    • Safety: Uses benzyl iodide (generated in situ) which is a potential mutagen.

The Second-Generation "Green" Route (Recommended)
  • Source: Org. Lett. 2023, 25, 944–949; Org.[1][4][5][6][7] Process Res. Dev. 2024.[9][10][11]

  • Methodology: Exploits intrinsic reactivity differences of the pyrimidine core to perform sequential S

    
    Ar reactions without transition metals.
    
  • Key Innovations:

    • Activation Strategy: Uses 2-nitrobenzenesulfonyl chloride (2-Nosyl-Cl) to activate the C4-hydroxyl group, creating a superior leaving group for the first S

      
      Ar.
      
    • Sulfide Oxidation: Oxidizes a C2-sulfide to a sulfone/sulfoxide, activating the C2 position for the second S

      
      Ar with the prolinol side chain.
      
    • Protection-Free: The chiral piperazine and prolinol are coupled directly without Boc/Cbz protection.

Comparative Metrics Table
FeatureDiscovery Route (Route 1)Process Route Gen 1 (Route 2)Green Route Gen 2 (Route 3)
Overall Yield < 5% (Est.)~32%45%
Step Count > 8 (Linear)6 (Linear)5 (Linear)
Transition Metals Pd(OAc)₂, BINAPLow-load Pd (ppm)None
Purification ChromatographyCrystallizationCrystallization
Protecting Groups Boc, CbzCbzNone
Key Reagents Pd, Cs₂CO₃, TFAPd, Xantphos2-Nosyl-Cl, T3P, Oxone

Part 3: Detailed Experimental Protocol (Green Route)

This protocol details the transition-metal-free, protection-free synthesis (Route 3).

Step 1: Synthesis of the Core (Dieckmann Condensation)

The synthesis begins with the construction of the tetrahydropyridopyrimidine core via a Dieckmann condensation of a Weinreb amide intermediate.

  • Reagents: Diester precursor, LiHMDS (or NaH), THF.

  • Procedure:

    • Treat the Weinreb amide-ester precursor with LiHMDS at -78°C to 0°C.

    • The intramolecular Claisen (Dieckmann) condensation closes the ring to form the ketoester.

    • Condense with thiourea in the presence of base (NaOMe/MeOH) to form the 2-thioxo-4-pyrimidinone core.

    • Yield: ~60-70%.

Step 2: C4 Activation & S Ar 1 (Piperazine Coupling)

This step replaces the C4-OH with a 2-nosylate leaving group, followed by displacement with the chiral piperazine.

  • Reagents: 2-Nitrobenzenesulfonyl chloride (2-Nosyl-Cl), DABCO, substituted chiral piperazine (unprotected).

  • Solvent: Acetonitrile (MeCN).

  • Protocol:

    • Suspend the hydroxypyrimidine core in MeCN.

    • Add DABCO (2.5 equiv) and cool to 0°C.

    • Add 2-Nosyl-Cl (1.1 equiv) portion-wise. Stir for 1-2 hours to form the sulfonate.

    • Add the chiral piperazine intermediate (1.0 equiv) directly to the mixture.

    • Warm to room temperature and stir for 4-6 hours.

    • Workup: Quench with water. The product precipitates. Filter and wash with water/isopropanol.

    • Causality: 2-Nosyl is chosen over Tosyl or Mesyl because the ortho-nitro group provides steric bulk and electronic withdrawal, preventing side reactions at N3 and accelerating the S

      
      Ar displacement.
      
Step 3: Sulfide Oxidation & S Ar 2 (Prolinol Coupling)

The C2-sulfide (or methyl sulfide) is oxidized to a sulfone/sulfoxide, which is then displaced by the prolinol alkoxide.

  • Reagents: Oxone (or mCPBA), then N-methyl prolinol, KOtBu (or NaH).

  • Solvent: NMP or THF.

  • Protocol:

    • Dissolve the Step 2 product in NMP.

    • Add Oxone (aqueous solution) at 0°C to oxidize the C2-SMe group to C2-SO₂Me.

    • In a separate vessel, generate the alkoxide of N-methyl prolinol using KOtBu in THF.

    • Add the alkoxide solution to the sulfone intermediate at 0°C.

    • Stir for 1 hour (rapid reaction).

    • Workup: Aqueous extraction and crystallization from EtOH/Water.

Step 4: Final Amide Coupling (Warhead Installation)

The final step installs the fluoroacrylamide warhead using T3P, avoiding the instability of acryloyl chlorides.

  • Reagents: Sodium 2-fluoroacrylate, T3P (50% in EtOAc), DIPEA.

  • Solvent: EtOAc or Me-THF.

  • Protocol:

    • Dissolve the Step 3 amine in EtOAc.

    • Add Sodium 2-fluoroacrylate (1.2 equiv) and DIPEA (3.0 equiv).

    • Cool to 0°C and add T3P solution (1.5 equiv) dropwise.

    • Stir at room temperature for 2 hours.

    • Workup: Wash with NaHCO₃, then brine.

    • Purification: Crystallize the final API from Acetone/Heptane.

    • Data: >99% purity, >99% ee.

Part 4: Visualizations

Pathway Comparison: Discovery vs. Green Route

RouteComparison cluster_0 Route 1: Discovery (J. Med. Chem. 2020) cluster_1 Route 3: Green Process (Org. Lett. 2023) Start1 Boc-Core Step1a S_NAr (C4) Cbz-Piperazine Start1->Step1a Step1b Pd-Cat Coupling (Prolinol) Step1a->Step1b Step1c Deprotection (TFA/H2) Step1b->Step1c End1 Adagrasib (<5% Yield) Step1c->End1 Start2 Thio-Core Step2a Activation (2-Nosyl-Cl) Start2->Step2a Step2b S_NAr 1 (C4) Free Piperazine Step2a->Step2b Step2c Oxidation & S_NAr 2 (Prolinol) Step2b->Step2c Step2d Amidation (T3P) Step2c->Step2d End2 Adagrasib (45% Yield) Step2d->End2

Figure 2: Comparison of the linear Discovery Route versus the convergent, protection-free Green Route.

Green Route Reaction Mechanism Flow

Mechanism Node1 Pyrimidinone Core (C4-OH, C2-SMe) Node2 Activated Core (C4-ONs, C2-SMe) Node1->Node2 2-Nosyl-Cl, DABCO (Activation) Node3 Intermediate A (C4-Piperazine, C2-SMe) Node2->Node3 Chiral Piperazine (S_NAr 1) Node4 Sulfone Intermediate (C4-Piperazine, C2-SO2Me) Node3->Node4 Oxone (Oxidation) Node5 Pre-Adagrasib Amine (C4-Pip, C2-Prolinol) Node4->Node5 Prolinol Alkoxide (S_NAr 2) Node6 Adagrasib API Node5->Node6 Na-2-Fluoroacrylate, T3P (Amidation)

Figure 3: Step-wise chemical transformation in the Second-Generation Green Route.

References

  • Discovery of MRTX849: Fell, J. B., et al. "Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treatment of Cancer." Journal of Medicinal Chemistry, 2020, 63(13), 6679–6693. [Link]

  • First-Generation Process: Snead, D. R., et al. "Development of Adagrasib’s Commercial Manufacturing Route." Organic Process Research & Development, 2023, 27(3), 530–538. [Link]

  • Second-Generation (Green) Route: Chen, C.-Y., Lu, Z., et al. "Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer." Organic Letters, 2023, 25(6), 944–949.[1][4][6][7] [Link][1][4]

  • Process Optimization: Lu, Z., et al. "Adagrasib’s Second-Generation Synthesis: Transitioning from Route Scouting to Optimization."[10] Organic Process Research & Development, 2024, 28(8), 3128–3142. [Link]

Sources

Validation of 4-Formyl-2-(methylthio)benzonitrile as a starting material

Author: BenchChem Technical Support Team. Date: March 2026

Validation of 4-Formyl-2-(methylthio)benzonitrile as a Strategic Starting Material in Medicinal Chemistry

Executive Summary

In modern medicinal chemistry and process development, the selection of an optimal starting material dictates the efficiency, scalability, and chemoselectivity of the entire synthetic route. As a Senior Application Scientist, I frequently evaluate multi-functional building blocks for library synthesis and lead optimization. 4-Formyl-2-(methylthio)benzonitrile (CAS: 694481-16-8) has emerged as a highly versatile scaffold. It offers a unique triad of orthogonal functional groups: a cyano group for hydrogen bonding or heterocycle formation, a formyl group for metal-free carbon-nitrogen/carbon-carbon bond formation, and a methylthio group that acts as a "masked" leaving group for late-stage Nucleophilic Aromatic Substitution (SNAr).

This guide objectively compares its performance against common alternatives and provides self-validating experimental protocols to integrate this building block into your drug discovery workflows.

The Mechanistic Rationale for Orthogonal Reactivity

The primary advantage of 4-Formyl-2-(methylthio)benzonitrile lies in its chemoselectivity. When functionalizing the formyl group (e.g., via reductive amination), the methylthio (-SCH3) group remains completely inert. This is a stark contrast to fluoro-aromatics, which can undergo premature SNAr when exposed to nucleophilic amines.

Once the formyl group is successfully converted into the desired pharmacophore, the thioether can be selectively oxidized to a methylsulfonyl (-SO2CH3) group. The methylsulfonyl moiety is a powerful electron-withdrawing group and an exceptional leaving group. Recent advancements in targeted covalent inhibitors have highlighted the methylsulfonyl-benzonitrile motif as a highly tunable, context-dependent SNAr warhead, capable of selective engagement with biological nucleophiles (such as Cys313 in PPARG)[1]. Furthermore, industrial applications frequently leverage 2-(methylthio)benzonitriles as robust precursors for bioactive heterocycles like 1,2-benzisothiazol-3-ones[2].

Workflow SM 4-Formyl-2-(methylthio) benzonitrile Imine Imine Intermediate (Transient) SM->Imine 1°/2° Amine Amine Thioether Amine (Stable) Imine->Amine NaBH(OAc)3 Sulfone Sulfone Amine (SNAr Active) Amine->Sulfone mCPBA (2 eq) Product Target Scaffold (Fully Functionalized) Sulfone->Product Nucleophile, Base

Figure 1: Stepwise, chemoselective functionalization workflow of 4-Formyl-2-(methylthio)benzonitrile.

Comparative Performance Analysis

To justify the selection of 4-Formyl-2-(methylthio)benzonitrile, we must compare it against its closest structural analogs: 4-Formyl-2-fluorobenzonitrile and 4-Bromo-2-(methylthio)benzonitrile . The data summarized below reflects standard laboratory performance metrics during library synthesis.

Table 1: Quantitative Comparison of Starting Material Alternatives

Property / Metric4-Formyl-2-(methylthio)benzonitrile4-Formyl-2-fluorobenzonitrile4-Bromo-2-(methylthio)benzonitrile
Primary Synthetic Utility Masked SNAr, Covalent Warhead[1]Direct SNAr, Rapid FunctionalizationCross-Coupling (Suzuki/Buchwald)
Amination Chemoselectivity >98% (Thioether is inert to amines)<60% (High risk of competitive SNAr)>98% (Bromine is inert to amines)
Leaving Group Ability High (Only post-oxidation to Sulfone)High (Constitutively active)N/A (Requires Pd/Cu catalysis)
SNAr Yield (Standard) 85–95% (Displacement of -SO2CH3)70–85% (Displacement of -F)[3]N/A
Storage Stability Excellent (Resistant to ambient moisture)Moderate (Moisture sensitive over time)Excellent

The chemoselectivity advantage is visually represented below. Using the fluoro-analog often results in a complex mixture of the desired reductive amination product and an undesired SNAr byproduct, requiring tedious chromatographic separation.

Comparison cluster_0 Alternative: 4-Formyl-2-fluorobenzonitrile cluster_1 Target: 4-Formyl-2-(methylthio)benzonitrile F_SM Fluoro-Aldehyde F_Side Premature SNAr (Side Product) F_SM->F_Side Amine (Nucleophilic) S_SM Thio-Aldehyde S_Prod Clean Reductive Amination (No SNAr) S_SM->S_Prod Amine (Nucleophilic)

Figure 2: Chemoselectivity advantage of the methylthio group over the fluoro group during amination.

Experimental Validation Workflows

The following protocols are engineered as self-validating systems. Causality is provided for each reagent choice to ensure deep mechanistic understanding and reliable execution.

Protocol A: Chemoselective Reductive Amination

Objective: Convert the formyl group to a secondary/tertiary amine without triggering SNAr at the 2-position.

  • Preparation: Dissolve 4-Formyl-2-(methylthio)benzonitrile (1.0 eq) and the desired primary or secondary amine (1.1 eq) in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration.

    • Causality: DCE is selected over Dichloromethane (DCM) because its higher boiling point allows for gentle heating (up to 60 °C) if the initial imine/iminium formation is sterically hindered or sluggish.

  • Imine Formation: Stir at room temperature for 2 hours. Add catalytic acetic acid (0.1 eq) if using a weakly nucleophilic amine.

  • Reduction: Cool the reaction to 0 °C and add Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) in portions.

    • Causality: NaBH(OAc)3 is a mild reducing agent that preferentially reduces iminium ions over aldehydes. This prevents the formation of a dead-end benzyl alcohol byproduct, which is a common failure mode when using stronger hydrides like NaBH4.

  • Self-Validation (In-Process Control): Take a 10 µL aliquot, quench with 1M NaOH, extract with EtOAc, and analyze via LC-MS. The reaction is deemed complete when the aldehyde peak (UV 254 nm) is <1% and the mass corresponding to the product [M+H]+ is dominant.

  • Workup: Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate in vacuo.

Protocol B: Thioether Oxidation and Late-Stage SNAr

Objective: Unmask the reactivity of the 2-position by oxidizing the thioether to a sulfone, followed by nucleophilic displacement.

  • Oxidation: Dissolve the thioether intermediate from Protocol A (1.0 eq) in DCM (0.1 M) and cool to 0 °C. Slowly add meta-Chloroperoxybenzoic acid (mCPBA, 77% purity, 2.2 eq).

    • Causality: The reaction must be kept at 0 °C to prevent unwanted N-oxidation of the newly installed amine from Protocol A. Exactly 2.2 equivalents are required to bypass the intermediate sulfoxide and fully form the methylsulfonyl leaving group.

  • Validation of Oxidation: LC-MS analysis should show a clean +32 Da mass shift relative to the starting material.

  • Workup: Wash the organic layer with 10% aqueous Na2S2O3 (to destroy excess peroxide) and saturated NaHCO3 (to remove m-chlorobenzoic acid). Concentrate to yield the SNAr-active sulfone.

  • SNAr Displacement: Dissolve the sulfone (1.0 eq) in anhydrous DMF (0.1 M). Add the desired nucleophile (e.g., an alkoxide or secondary amine, 1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Heat to 80 °C for 4–12 hours.

    • Causality: DMF is utilized as a polar aprotic solvent to stabilize the highly charged Meisenheimer complex transition state, significantly accelerating the displacement of the -SO2CH3 group[3].

  • Final Validation: SNAr completion is indicated by the complete disappearance of the sulfone intermediate and the appearance of the target mass on LC-MS.

References

  • Source: European Patent Office (EP1081141B1)
  • Title: Discovery and characterization of FX-909, a covalent inverse agonist of PPARG rationally designed to impose a powerful repressive bias Source: bioRxiv URL: [Link]

Sources

A Comparative Guide to the Synthesis of Sotorasib: An In-depth Analysis of Starting Materials and Strategic Approaches

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Sotorasib (AMG 510), marketed as Lumakras®, represents a landmark achievement in oncology, being the first approved targeted therapy for cancers harboring the KRAS G12C mutation.[1] This mutation, long considered "undruggable," is a key driver in various solid tumors, particularly non-small cell lung cancer (NSCLC).[2][3] The intricate molecular architecture of sotorasib, featuring a chiral axis leading to stable atropisomers, presents significant synthetic challenges. The configurationally stable (M)-atropisomer is the therapeutically active form, necessitating a synthesis that can deliver high enantiopurity on a commercial scale.[4]

This guide provides a comparative analysis of the synthetic strategies for sotorasib, with a focus on the starting materials that define the overall approach. We will dissect the well-established commercial synthesis, which employs a linear sequence, and contrast it with alternative methodologies, including different approaches to stereochemical control. This in-depth examination is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical causality behind the synthesis of this pioneering therapeutic agent.

Route 1: The Commercial Synthesis - A Linear Approach from a Nicotinic Acid Derivative

The commercial manufacturing process for sotorasib, developed by Amgen, is a testament to efficient and scalable process chemistry.[5][6] This linear synthesis strategically builds the molecule from a substituted nicotinic acid derivative, with a key classical resolution step to establish the critical atropisomerism early in the sequence.

Strategic Overview

The core of this strategy involves the initial construction of the racemic pyridopyrimidine dione core, followed by a highly efficient classical resolution. This approach ensures that all subsequent transformations are performed on enantiomerically pure material, avoiding costly and less scalable late-stage separations. The key bond formations include a cyclization to form the pyridopyrimidine ring, a Suzuki-Miyaura coupling to create the biaryl linkage, and standard amidation and substitution reactions to install the piperazine and acrylamide moieties.

Experimental Workflow: Commercial Synthesis of Sotorasib

cluster_0 Part 1: Pyridopyrimidine Core Synthesis & Resolution cluster_1 Part 2: Functionalization & Coupling cluster_2 Part 3: Final Assembly A Nicotinic Acid Derivative C Racemic Pyridopyrimidine Dione A->C Amidation & Cyclization B Aminopyridine B->C D Resolved (M)-Atropisomer C->D Classical Resolution with (+)-DBTA E Chlorinated Intermediate D->E Chlorination (POCl3) G Piperazine Adduct E->G SNAr F (S)-Boc-methylpiperazine F->G I Coupled Biaryl Intermediate G->I Suzuki-Miyaura Coupling H Boroxine Reagent H->I J De-protected Piperazine I->J Boc Deprotection K Sotorasib J->K Acryloyl Chloride

Caption: Workflow for the commercial synthesis of sotorasib.

Detailed Experimental Protocol

Part 1: Synthesis and Resolution of the Pyridopyrimidine Core

  • Amidation and Cyclization: The synthesis commences with the amidation of a nicotinic acid derivative (e.g., 2,6-dichloro-5-fluoronicotinic acid) to its corresponding nicotinamide.[7][8] This intermediate is then activated, typically with oxalyl chloride, to form an in-situ isocyanate. Reaction with an aminopyridine derivative (e.g., 2-isopropyl-4-methylpyridin-3-amine) furnishes a urea intermediate, which undergoes a base-mediated cyclization to yield the racemic pyridopyrimidine dione.[4] This sequence is often "telescoped," meaning the intermediates are not isolated, which improves process efficiency.[4]

  • Classical Resolution: The racemic dione is resolved using (+)-2,3-dibenzoyl-D-tartaric acid ((+)-DBTA).[9] This resolving agent selectively forms a co-crystal with the desired (M)-atropisomer, which precipitates from solution with high diastereomeric excess.[9] This method has been successfully implemented on a multi-hundred-kilogram scale, achieving an enantiopurity of >99.95%.[5] A significant advantage of this process is the ability to racemize and recycle the undesired (P)-atropisomer from the mother liquor at high temperatures, greatly improving the overall yield and sustainability of the process.[4]

Part 2: Functionalization and Key Coupling

  • Chlorination and Piperazine Installation: The resolved dione is treated with a chlorinating agent, such as phosphorus oxychloride (POCl3), to form a dichloro intermediate.[4] This is followed by a nucleophilic aromatic substitution (SNAr) reaction with (S)-1-Boc-3-methylpiperazine to introduce the chiral piperazine moiety.[7]

  • Suzuki-Miyaura Coupling: The crucial biaryl bond is formed via a palladium-catalyzed Suzuki-Miyaura coupling reaction.[4][7] The chlorinated pyridopyrimidine intermediate is coupled with a (2-fluoro-6-hydroxyphenyl)boroxine reagent.[4] The boroxine is prepared in a separate sequence, typically starting from 3-fluoroanisole.[4] Kinetic and mechanistic studies have been conducted to optimize this coupling, with the choice of base (e.g., potassium acetate vs. potassium carbonate) having a significant impact on the reaction mechanism and efficiency.[7]

Part 3: Final Assembly

  • Deprotection and Acrylation: The Boc protecting group on the piperazine is removed under acidic conditions (e.g., trifluoroacetic acid).[4] The resulting secondary amine is then acylated with acryloyl chloride to install the covalent "warhead" of the sotorasib molecule.[4]

  • Crystallization: The final active pharmaceutical ingredient (API) is purified by crystallization to yield sotorasib with high purity.[4]

Performance Metrics for the Commercial Route
ParameterDetailsRationale & Significance
Overall Yield ~65% from the resolved intermediateHigh-yielding for a multi-step synthesis, optimized for commercial production.
Stereocontrol >99.95% eeAchieved via efficient classical resolution with recycling of the undesired atropisomer.
Scalability Demonstrated on >500 kg scaleRobust and reproducible process suitable for large-scale manufacturing.
Key Reagents Nicotinic acid derivative, aminopyridine, (+)-DBTA, boroxine reagent, (S)-Boc-methylpiperazine, acryloyl chlorideReadily available starting materials and reagents.
Purification Primarily crystallization-basedAvoids costly and less scalable chromatographic purifications for the final API.

Alternative Synthetic Strategies and Variations

While the linear approach is the established commercial route, other strategies have been considered and patented, primarily focusing on different methods for controlling the atropisomerism and improving process safety and efficiency.

Alternative 1: Late-Stage Atropisomer Resolution

An alternative to the early-stage classical resolution is to carry the synthesis through with the racemic mixture and perform a chiral separation at a later stage.

Strategic Overview

In this approach, the entire synthetic sequence up to the final or penultimate intermediate is performed on the racemate. The atropisomers are then separated using chiral chromatography, most commonly supercritical fluid chromatography (SFC), which is often more efficient for preparative-scale separations than traditional HPLC.

Conceptual Workflow: Late-Stage Resolution

cluster_0 Racemic Synthesis cluster_1 Resolution & Final Step A Nicotinic Acid Derivative C Racemic Pyridopyrimidine Dione A->C B Aminopyridine B->C D Racemic Biaryl Intermediate C->D Chlorination, Piperazine addition, Suzuki Coupling E Racemic Sotorasib (or precursor) D->E Final functionalization F Resolved (M)-Sotorasib E->F Chiral SFC Separation

Caption: Conceptual workflow for sotorasib synthesis with late-stage resolution.

Comparison of Early vs. Late-Stage Resolution
FeatureEarly-Stage Classical Resolution (Commercial)Late-Stage Chiral Chromatography
Efficiency High, especially with recycling of the undesired isomer.Lower throughput, can be a bottleneck in large-scale production.
Cost Lower, uses inexpensive resolving agent and standard equipment.Higher, requires specialized chromatography equipment and expensive chiral stationary phases.
Scalability Proven on multi-ton scale.Generally less scalable than crystallization.
Development Time Can be more time-consuming to develop a robust crystallization.Faster to develop for initial multi-kilogram supplies.[2]
Waste Less solvent waste, especially with recycling.Generates significant solvent waste.
Flexibility Less flexible once the resolution is established.More flexible for producing small quantities of both atropisomers for research.
Alternative 2: Convergent Synthetic Approaches (Conceptual)

A convergent synthesis, where different fragments of the molecule are prepared separately and then combined, can offer advantages in terms of overall efficiency and flexibility. While a complete, distinct convergent synthesis of sotorasib is not prominently detailed in the literature, a logical disconnection approach can be conceptualized.

Strategic Overview

A convergent strategy would involve the independent synthesis of two key fragments: the pyridopyrimidine core and the biaryl moiety containing the piperazine. These two fragments would then be coupled in a late-stage reaction. This approach could potentially allow for greater flexibility in modifying each piece of the molecule and could lead to a higher overall yield if the individual fragment syntheses are efficient.

Conceptual Workflow: Convergent Synthesis

cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis A Pyridopyrimidine Precursor B Activated Pyridopyrimidine A->B E Sotorasib B->E Late-Stage Coupling C Biaryl Precursor D Functionalized Biaryl with Piperazine C->D D->E

Caption: Conceptual workflow for a convergent synthesis of sotorasib.

Potential Advantages and Challenges of a Convergent Approach:

  • Advantages:

    • Could lead to a higher overall yield by avoiding carrying a large molecular weight intermediate through many steps.

    • Allows for parallel synthesis of key fragments, potentially shortening the overall production timeline.

    • Offers greater flexibility for late-stage diversification to create analogs.

  • Challenges:

    • The late-stage coupling of two complex fragments can be low-yielding.

    • Controlling atropisomerism during or after the final coupling could be challenging.

    • May require the development of new synthetic methodologies for the key fragments.

Process Improvements and Variations

Several patents and publications describe improvements and variations to the existing synthetic steps. For instance, a patent from Teva Pharmaceuticals discloses an improved process for the preparation and atropisomeric separation of key intermediates.[10] Another patent highlights a process that avoids the use of the highly reactive and hazardous acryloyl chloride in the final step, instead using a precursor that generates the acrylamide via a base-mediated elimination. This demonstrates an ongoing effort to improve the safety and environmental profile of the synthesis.

Conclusion

The synthesis of sotorasib is a masterclass in modern pharmaceutical process development. The commercial route, a linear synthesis starting from a nicotinic acid derivative, is highly optimized for scale and efficiency. The cornerstone of this strategy is the early-stage classical resolution of a key pyridopyrimidine dione intermediate, which effectively controls the critical atropisomerism and allows for the recycling of the undesired isomer.

While alternative strategies, such as late-stage chiral separation, are viable for producing initial quantities of material, they are generally less scalable and cost-effective for commercial production. Convergent approaches remain a conceptual alternative that could offer benefits in flexibility and overall yield but would require significant development to overcome the challenges of a late-stage coupling of complex intermediates.

The continuous innovation in the synthesis of sotorasib, as evidenced by patents on process improvements and safer reagents, underscores the importance of this breakthrough therapy. For researchers and professionals in drug development, the synthetic journey of sotorasib provides valuable insights into the strategic decisions and chemical ingenuity required to bring a complex, life-saving medicine to patients.

References

  • Parsons, A. T., et al. (2022). Axial Chirality in the Sotorasib Drug Substance, Part 1: Development of a Classical Resolution to Prepare an Atropisomerically Pure Sotorasib Intermediate. Organic Process Research & Development, 26(9), 2629–2635. [Link]

  • Hong, D. S., et al. (2020). KRASG12C Inhibition with Sotorasib in Advanced Solid Tumors. New England Journal of Medicine, 383(13), 1207–1217. [Link]

  • Murray, J., et al. (2023). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture: What a Difference a Base Makes. Organic Process Research & Development, 27(1), 198-205. [Link]

  • Gras, J. (2021). Sotorasib. Drugs of the Future, 46(7), 521. [Link]

  • Parsons, A. T. (2024). Development of a commercial manufacturing process for sotorasib, a first-in-class KRASG12C inhibitor. ACS Spring 2024. [Link]

  • Teva Pharmaceuticals International GmbH. (2022).
  • Zhang, L., et al. (2022). Development of a Commercial Manufacturing Process for Sotorasib, a First-in-Class KRAS G12C Inhibitor. Organic Process Research & Development, 26(11), 3115–3125. [Link]

  • Cee, V. J., et al. (2022). Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations. Accounts of Chemical Research, 55(20), 2843–2856. [Link]

  • Sotorasib – Mechanism of Action and Synthesis. (2023). YouTube. [Link]

  • The Impact and Development of Sotorasib for KRAS G12C Mutated Cancers. (2024). Patsnap. [Link]

  • Amgen Inc. (2020). Improved synthesis of key intermediate of kras g12c inhibitor compound. WO2020102730A1.
  • Skoulidis, F., et al. (2021). Sotorasib for Lung Cancers with KRAS p.G12C Mutation. New England Journal of Medicine, 384(25), 2371–2381. [Link]

  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575(7781), 217–223. [Link]

  • Lanman, B. A., et al. (2020). Discovery of a Covalent Inhibitor of KRASG12C (AMG 510) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 63(1), 52–65. [Link]

  • Blair, H. A. (2021). Sotorasib: First Approval. Drugs, 81(12), 1449–1455. [Link]

  • Amgen Inc. (2022). Synthesis of key intermediate of KRAS G12C inhibitor compound. US11299491B2.
  • FDA. (2021). FDA grants accelerated approval to sotorasib for KRAS G12C mutated non-small cell lung cancer. [Link]

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A Comparative Guide to Analytical Methods for the Quality Control of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Intermediate Quality Control

In pharmaceutical manufacturing, the quality of the final Active Pharmaceutical Ingredient (API) is not merely determined at the final step; it is built sequentially through a series of chemical transformations. The compounds formed at each stage are known as pharmaceutical intermediates. The adage "quality cannot be tested into a product, it must be built into it" is particularly resonant here. Rigorous quality control (QC) of these intermediates is a strategic necessity that directly impacts the safety, efficacy, and consistency of the final drug product.[1][2]

Failure to adequately characterize and control intermediates can lead to the carryover of impurities, formation of undesirable by-products, and variability in yield and performance in subsequent steps.[2] This guide provides a comparative overview of the essential analytical methods employed in the quality control of pharmaceutical intermediates, grounded in the principles of scientific integrity and regulatory compliance as outlined by guidelines such as the International Council for Harmonisation's (ICH) Q7, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients".[1][3][4][5] This guideline establishes that GMP standards apply to the manufacturing steps from the introduction of starting materials through the final API.[1][3][4]

The Analytical Landscape: A Method for Every Question

The selection of an analytical technique is driven by the specific question being asked. Is the goal to confirm identity? Quantify purity? Identify an unknown impurity? Characterize the solid-state form? A robust QC strategy employs a suite of orthogonal techniques, each providing a different piece of the puzzle. The most commonly employed methods fall into the categories of chromatography, spectroscopy, and thermal analysis.

Chromatographic Techniques: The Power of Separation

Chromatography is the cornerstone of purity and impurity analysis, enabling the separation of the main intermediate from process-related impurities, unreacted starting materials, and degradation products.[6][7]

1. High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the quality control of non-volatile and thermally sensitive intermediates.[8][9][10] Its versatility stems from the wide array of stationary phases (columns) and mobile phases that can be used to achieve separation.

  • Principle of Operation: A liquid sample is injected into a stream of liquid (the mobile phase) and passed through a column packed with a solid adsorbent material (the stationary phase). Components of the sample separate based on their differential partitioning between the two phases.[8]

  • Why It's Chosen: HPLC offers high resolution, sensitivity, and precision for quantifying the main component (assay) and related impurities.[7] It is the workhorse for establishing purity profiles and is a critical tool during method development and validation.[10][11]

  • Common Detectors:

    • UV-Visible/Diode Array Detector (DAD): Ideal for compounds with a chromophore. DAD provides spectral information, which aids in peak purity assessment and impurity identification.

    • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides molecular weight information, offering unparalleled specificity for identifying unknown impurities and degradation products.[12][13][14][15]

2. Gas Chromatography (GC)

GC is the preferred method for analyzing volatile organic compounds.[13] In the context of intermediates, its primary application is the quantification of residual solvents.

  • Principle of Operation: A volatile sample is injected into a heated inlet, vaporized, and swept by a carrier gas (the mobile phase) through a column (the stationary phase). Separation occurs based on the compound's boiling point and interaction with the stationary phase.

  • Why It's Chosen: ICH Q3C guidelines mandate strict limits on residual solvents due to their potential toxicity.[16][17] GC, particularly with headspace sampling (HS-GC), is the standard technique for this analysis as it provides excellent sensitivity and separation for volatile compounds.[16][18][19]

  • Common Detector:

    • Flame Ionization Detector (FID): A highly sensitive, universal detector for organic compounds, making it ideal for residual solvent analysis.[16][19]

Workflow for Analytical Method Selection

Choosing the right analytical tool requires considering the properties of the intermediate and the specific quality attribute under investigation.

Sources

Assessing the Reactivity of Different Substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary: The Electronic Landscape of Benzonitriles

Benzonitriles are pivotal intermediates in the synthesis of tetrazoles, amidines, and ketones. Their reactivity is governed primarily by the electrophilicity of the cyano carbon (


).[1] This guide objectively assesses how substituents on the aromatic ring modulate this reactivity through inductive (

) and resonance (

) effects, quantified by Hammett parameters (

).[1]

Core Reactivity Principle:

  • Electron-Withdrawing Groups (EWGs): Increase the electrophilicity of the nitrile carbon, generally accelerating nucleophilic attacks (e.g., hydrolysis, tetrazole formation).

  • Electron-Donating Groups (EDGs): Decrease electrophilicity, often requiring harsher conditions or specific catalysts to achieve comparable yields.

  • Steric Hindrance (Ortho-substitution): Can override electronic benefits, necessitating catalytic activation (e.g., Lewis acids).

Mechanistic Framework & Visualization

To understand the performance differences, one must visualize the activation pathways. The following diagram illustrates the divergent pathways for hydrolysis and cycloaddition, highlighting the critical transition states where substituent effects are most pronounced.

Benzonitrile_Pathways cluster_legend Electronic Influence BN Substituted Benzonitrile (Ar-CN) H_Acid Protonation (Ar-C≡NH+) BN->H_Acid Acid Cat. Cyclo [3+2] Cycloaddition Transition State BN->Cyclo NaN3 / Catalyst H_Attack Nucleophilic Attack (H2O) H_Acid->H_Attack Rate Limiting (Dilute) Amide Benzamide Intermediate H_Attack->Amide Acid Benzoic Acid Product Amide->Acid Azide Azide Activation (M-N3) Azide->Cyclo Tetrazole 5-Substituted Tetrazole Cyclo->Tetrazole Ring Closure Info EWGs (e.g., -NO2) stabilize the transition state for nucleophilic attack (Red Nodes).

Figure 1: Divergent reaction pathways for benzonitriles. Red nodes indicate steps heavily influenced by the electronic nature of the aryl substituent.

Performance Comparison: Hydrolysis (Pinner/Acidic)

Hydrolysis to amides or acids is the baseline for assessing nitrile reactivity.[1] The reaction rate is highly sensitive to the acid concentration and the substituent.[1]

Comparative Data: Acid-Catalyzed Hydrolysis

Conditions: 18.2 M H₂SO₄, 25°C. Data normalized to Benzonitrile (


).
Substituent (Para)Electronic Effect (

)
Relative Rate (

)
Observation
-NO₂ Strong EWG (+0.[1]78)~550 Rapid conversion; highly electrophilic carbon.[1]
-Cl Weak EWG (+0.[1]23)~3.5 Moderate acceleration vs. unsubstituted.[1]
-H Neutral (0.[1]00)1.0 Baseline reactivity.
-Me Weak EDG (-0.[1]17)~0.5 Slower; requires elevated temp or time.[1]
-OMe Strong EDG (-0.[1]27)< 0.2 Significantly sluggish; protonation favored, but attack hindered.

Key Insight: In concentrated acid, the rate-limiting step is the attack of the nucleophile (water/bisulfate) on the protonated nitrile.[1] EWGs dramatically accelerate this step.[1] In dilute acid, the trend can invert if protonation becomes rate-limiting, but for practical synthesis, EWGs are preferred substrates.

Experimental Protocol: Kinetic Assessment of Hydrolysis

This protocol allows for the determination of


 to rank novel derivatives.[1]
  • Preparation: Prepare a thermostated bath at 25.0 ± 0.1 °C containing 18.2 M H₂SO₄ (98%).

  • Initiation: Dissolve the substituted benzonitrile (final conc.

    
     M) in the acid.[1]
    
  • Monitoring: Immediately transfer to a quartz cuvette. Monitor the disappearance of the nitrile peak (approx. 225–240 nm) and appearance of the amide peak (230–250 nm) using UV-Vis spectrophotometry.[1]

  • Calculation: Plot

    
     vs. time. The slope represents 
    
    
    
    .[1]
Performance Comparison: Tetrazole Synthesis

The formation of 5-substituted tetrazoles via [3+2] cycloaddition with sodium azide is a critical reaction in sartans (angiotensin II receptor blockers) synthesis.[1]

Comparative Data: Catalytic Efficiency

Reaction: Ar-CN + NaN₃


 Ar-Tetrazole.[1] Solvent: DMF/DMSO.
SubstituentCatalyst SystemYield (%)Time (h)Performance Note
4-NO₂ Zn(II) / Al₂O₃96% 2.5Best Performer. Rapid completion due to activated nitrile.
4-Cl Cu(II)-Complex83% 3.0Good yield; standard reactivity profile.[1]
4-Me Cu(II)-Complex91% 3.0High yield achieved via efficient catalysis, overcoming weak deactivation.
2-Me (Ortho) ZnCl₂ (Lewis Acid)86% 24.0Steric Challenge. Requires prolonged time and strong Lewis acid to overcome steric hindrance.
4-OMe Nano-TiCl₄78% 5.0Slower kinetics; requires higher catalyst loading or temperature.[1]

Key Insight: While EWGs (Nitro, Cyano) naturally react faster, modern catalysts (Copper/Zinc nanostructures) can "level" the reactivity landscape, allowing EDG-substituted nitriles (Methyl, Methoxy) to react in high yields, albeit sometimes requiring longer times or higher temperatures.

Experimental Protocol: Zinc-Catalyzed Cycloaddition

A robust, self-validating method for synthesizing tetrazoles from diverse benzonitriles.[1]

  • Setup: In a 50 mL round-bottom flask, combine substituted benzonitrile (1.0 mmol), sodium azide (1.5 mmol), and ZnBr₂ (0.5 mmol, 50 mol%).

  • Solvent: Add 5 mL of Isopropanol/Water (1:1). (Green chemistry alternative to DMF).[1]

  • Reaction: Reflux at 80°C. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

    • Checkpoint: EWG substrates should complete < 4h.[1] EDG substrates may require 12h+.[1]

  • Workup: Cool to RT. Add 10 mL 1N HCl (Caution: HN₃ gas evolution—work in fume hood). The tetrazole precipitates as a white solid.[1][2]

  • Purification: Recrystallize from ethanol if necessary.

Performance Comparison: Grignard Addition

Reaction with carbon nucleophiles (R-Mg-X) often faces competition between addition (forming imine/ketone) and proton abstraction (if


-hydrogens are present, though not applicable to benzonitriles).[1]

Steric vs. Electronic Control:

  • Uncatalyzed: Ortho-substituted benzonitriles (e.g., 2-methylbenzonitrile) give poor yields (<20%) due to steric blocking of the cyano group.[1]

  • ZnCl₂ Catalyzed: The addition of ZnCl₂ (1 equiv) forms a "zinc-ate" intermediate that activates the nitrile and coordinates the Grignard reagent, boosting yields of ortho-substituted products to >85%.[1]

References
  • Hydrolysis Kinetics: Abbas, K. A. "Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions." Z. Naturforsch. 2008, 63b, 603–608. Link

  • Tetrazole Synthesis (Cu Cat): Ghorbani-Choghamarani, A., et al. "Copper promoted synthesis of tetrazoles." Indian Journal of Chemical Technology.[1] 2014. Link

  • Grignard Addition: Hatano, M., et al. "Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles." Chemical Science.[1] 2011.[1][3] Link

  • Hammett Constants: Hansch, C., Leo, A., & Taft, R. W. "A survey of Hammett substituent constants and resonance and field parameters." Chem. Rev.[1] 1991, 91, 165–195. Link[1]

Sources

A Comparative Benchmarking Guide to 4-Formyl-2-(methylthio)benzonitrile and its Synthetic Precursor Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical synthesis, the selection of a starting material is a critical decision that profoundly influences the efficiency, scalability, and economic viability of a drug manufacturing process. This guide provides an in-depth technical comparison of 4-Formyl-2-(methylthio)benzonitrile against its common synthetic precursors, particularly 4-formyl-2-halobenzonitriles. This analysis is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthetic routes, performance metrics, and practical considerations for each precursor, with a focus on their application in the synthesis of targeted therapies like KRAS G12C inhibitors.

Introduction: The Strategic Importance of Precursor Selection

4-Formyl-2-(methylthio)benzonitrile has emerged as a valuable building block in medicinal chemistry, most notably as a key intermediate in the synthesis of sotorasib, a first-in-class KRAS G12C inhibitor.[1][2] The benzonitrile moiety, substituted with a formyl and a methylthio group, provides a versatile scaffold for constructing complex heterocyclic systems. However, the choice of this particular precursor is not without alternatives. 4-formyl-2-halobenzonitriles (where the halogen can be chlorine or bromine) represent a viable alternative synthetic starting point. This guide will dissect the nuances of utilizing these precursors, providing a comparative analysis of their synthesis, reactivity in crucial cross-coupling reactions, and overall impact on the manufacturing process.

Synthesis of Key Benzonitrile Precursors: A Comparative Overview

The accessibility and efficiency of the synthesis of the precursor itself is a primary consideration. Here, we examine the common synthetic routes to 4-Formyl-2-(methylthio)benzonitrile and its halo-analogues.

Synthesis of 4-Formyl-2-(methylthio)benzonitrile

A common approach to synthesizing 2-(methylthio)benzonitrile derivatives involves the nucleophilic aromatic substitution of an ortho-halobenzonitrile with a methyl mercaptide salt. The subsequent introduction of the formyl group at the para-position can be achieved through various formylation methods.

A representative synthetic pathway is the reaction of 2-chlorobenzonitrile with sodium thiomethoxide, followed by formylation. This method is generally effective, with the choice of solvent and reaction conditions playing a crucial role in optimizing yield and minimizing side products.

Synthesis of 4-Formyl-2-halobenzonitriles

The synthesis of 4-formyl-2-halobenzonitriles, such as the chloro and bromo derivatives, typically involves multi-step sequences starting from commercially available materials.

For instance, 4-cyano-3-methylbenzaldehyde (an isomer of the target molecule) can be synthesized from m-toluonitrile through a series of reactions.[3][4][5][6] The synthesis of 2-bromo-4-formylbenzonitrile has also been reported, providing another key comparator.[7] A general method for producing 4-cyanobenzaldehyde involves the reaction of 4-dichloromethylbenzonitrile with morpholine followed by hydrolysis.[1][8]

The choice between a thioether and a halide at the 2-position significantly impacts the subsequent cross-coupling strategies, a critical step in the synthesis of many pharmaceutical agents.

Head-to-Head Comparison in Cross-Coupling Reactions

The primary utility of these precursors lies in their ability to participate in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura and Negishi couplings, to construct the biaryl backbone of complex molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its functional group tolerance and relatively mild reaction conditions.[9][10][11][12][13][14]

Workflow for a Typical Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Workflow A Aryl Halide / Thioether (e.g., Benzonitrile Precursor) F Reaction Mixture A->F B Boronic Acid / Ester B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Toluene/Water) E->F G Heating (e.g., 80-100 °C) F->G H Workup & Purification G->H I Biaryl Product H->I

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

When comparing the reactivity of 2-thioether versus 2-halo substituted benzonitriles in Suzuki-Miyaura couplings, several factors come into play. Aryl halides are the traditional electrophiles for this reaction. However, the use of aryl thioethers as coupling partners has gained traction. The choice of ligand for the palladium catalyst is critical in achieving high yields, especially with more challenging substrates.[9]

PrecursorTypical Catalyst SystemRelative ReactivityPotential AdvantagesPotential Disadvantages
4-Formyl-2-halobenzonitrile Pd(PPh₃)₄, Pd(dppf)Cl₂ with a baseHighWell-established, wide range of catalysts available.Potential for side reactions at the formyl group.
4-Formyl-2-(methylthio)benzonitrile Palladium catalysts with specific phosphine ligandsModerate to HighCan offer different selectivity; avoids the use of halides.May require more specialized catalyst systems and optimization.
Negishi Coupling

The Negishi coupling, which utilizes organozinc reagents, is another powerful tool for C-C bond formation and is known for its high functional group tolerance.[15][16][17][18][19]

Logical Flow of a Negishi Coupling Reaction:

Negishi_Coupling_Logic cluster_start Reactant Preparation cluster_reaction Cross-Coupling cluster_product Product Formation A Organic Halide (R-X) C Palladium or Nickel Catalyst A->C B Organozinc Reagent (R'-ZnX') B->C D Reaction in Anhydrous Solvent (e.g., THF) C->D E Coupled Product (R-R') D->E

Caption: Logical steps involved in a Negishi cross-coupling reaction.

The Negishi coupling can be particularly advantageous when dealing with complex substrates laden with functional groups. The reactivity of both aryl halides and aryl thioethers can be exploited in this reaction, though the choice of catalyst and reaction conditions will differ.

Performance Metrics: A Data-Driven Comparison

While direct, side-by-side comparative studies for these specific precursors are not extensively published, we can extrapolate from known reactivity trends and available data for similar systems.

Parameter4-Formyl-2-(methylthio)benzonitrile4-Formyl-2-halobenzonitriles (Cl, Br)
Synthesis Yield & Purity Generally good yields, purification can be straightforward.Yields can be variable depending on the specific halogen and route. Purity is typically high after purification.
Cross-Coupling Yield Can achieve high yields with optimized catalyst systems.Generally high and reliable yields in standard Suzuki and Negishi reactions.
Reaction Conditions May require specific ligands and anhydrous conditions.Well-established and robust conditions are widely available.
Cost Potentially higher cost of starting materials and specialized catalysts.Starting materials are often more readily available and cost-effective.
Safety & Handling Thioethers can have unpleasant odors and require careful handling.Halogenated compounds have their own specific handling and safety protocols.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and optimization. Below are representative protocols for the synthesis of a key benzonitrile precursor and a subsequent cross-coupling reaction.

General Procedure for the Synthesis of 4-Chlorobenzonitrile

A common method for the synthesis of 4-chlorobenzonitrile involves the dehydration of 4-chlorobenzaldoxime.

  • Oxime Formation: 4-chlorobenzaldehyde is reacted with hydroxylamine hydrochloride in a suitable solvent like formic acid.[20]

  • Dehydration: The resulting 4-chlorobenzaldoxime is then dehydrated, often in the same pot, by heating, to yield 4-chlorobenzonitrile. The product is typically isolated by precipitation in water and filtration.

Expected Yield: ~88%[20] Purity: High purity can be achieved after recrystallization.

General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide
  • Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 eq.), the boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: After cooling, the reaction mixture is typically diluted with an organic solvent and washed with water and brine.

  • Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography or recrystallization to afford the desired biaryl product.

Causality Behind Experimental Choices

The decision to use a methylthio-substituted versus a halo-substituted precursor is often driven by a combination of factors:

  • Downstream Reactivity: The methylthio group can be a handle for further transformations beyond just cross-coupling, offering additional synthetic flexibility.

  • Catalyst Availability and Cost: While standard palladium catalysts are effective for aryl halides, thioethers might necessitate more specialized and potentially more expensive ligand systems.

  • Intellectual Property: In the competitive landscape of drug development, novel synthetic routes utilizing less common precursors can be a strategy to secure intellectual property.

  • Process Safety and Environmental Impact: The toxicity and disposal of reagents and byproducts associated with each route are critical considerations in large-scale manufacturing.

Conclusion and Future Perspectives

Both 4-Formyl-2-(methylthio)benzonitrile and 4-formyl-2-halobenzonitriles are valuable precursors in the synthesis of complex pharmaceutical molecules. The choice between them is not a matter of one being universally superior, but rather a strategic decision based on the specific requirements of the overall synthetic plan.

  • 4-Formyl-2-halobenzonitriles offer a well-trodden path with robust and predictable reactivity in standard cross-coupling reactions.

  • 4-Formyl-2-(methylthio)benzonitrile provides an alternative that may offer advantages in terms of downstream functionalization and intellectual property, albeit potentially requiring more specialized catalytic systems.

Future research in this area will likely focus on the development of more efficient and cost-effective catalysts for the cross-coupling of thioethers, as well as greener and more atom-economical synthetic routes to all these precursors. As the demand for targeted therapies continues to grow, the optimization of every step in the synthetic process, starting from the choice of the initial building blocks, will remain a paramount concern for the pharmaceutical industry.

References

[15] Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(21), 7532–7533. [Link] [1] Amgen Inc. (2022). Development of a Commercial Manufacturing Process for Sotorasib, a First-in-Class KRAS G12C Inhibitor. ACS Publications. [2] Kettle, J. G., et al. (2021). Synthetic and Chromatographic Challenges and Strategies for Multigram Manufacture of KRAS G12C Inhibitors. ACS Publications. [16] Organ, M. G., et al. (2011). Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent. Chemical Communications, 47(28), 8174-8176. Denmark, S. E. (n.d.). The Negishi Cross-Coupling Reaction. Denmark Group. [21] Altman, R. A., et al. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses, 101, 542-563. [17] Organ, M. G., et al. (2011). Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent. Chemical Communications. [8] JP H09227490A. (1997). Production of 3-(or 4-)cyanobenzaldehyde. Google Patents. [18] Wikipedia. (2023). Negishi coupling. [22] Guidechem. (2020). How to Synthesize 4-Bromobenzonitrile? [23] Boehringer Ingelheim. (2024). Development of a Scalable Synthesis toward a KRAS G12C Inhibitor Building Block Bearing an All-Carbon Quaternary Stereocenter, Part 2: Asymmetric Synthesis via Shi Epoxidation. ResearchGate. [3] Sigma-Aldrich. 4-CYANO-3-METHYLBENZALDEHYDE | 27613-35-0. [24] Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [25] Der Pharma Chemica. (2012). ECO-FRIENDLY SYNTHESIS OF 3-CYA. [9] BenchChem. (2025). Comparative Study of Ligands for the Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-5-methylpyridine. [4] PubChem. 4-Formyl-2-methylbenzonitrile. National Center for Biotechnology Information. [26] PubChem. 4-Formyl-2-methoxybenzonitrile. National Center for Biotechnology Information. [10] ResearchGate. Comparison of catalysts 2a-2d in aqueous Suzuki-Miyaura coupling reactions. [11] Molander, G. A., & Biolatto, B. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [27] BenchChem. (2025). Synthesis of 4-Chlorobenzylidenemalononitrile via Knoevenagel condensation. [19] BenchChem. (2026). Understanding Chemical Intermediates: A Deep Dive into Benzonitrile Derivatives. [7] PubChem. 2-Bromo-4-formylbenzonitrile. National Center for Biotechnology Information. Thermo Fisher Scientific. Negishi Cross-Coupling Reaction. [5] Sigma-Aldrich. 4-CYANO-3-METHYLBENZALDEHYDE | 27613-35-0. [28] ChemicalBook. 4-Bromo-2-chlorobenzonitrile synthesis. [12] ResearchGate. Comparative yields for Suzuki‐Miyaura couplings of (A).... [20] PrepChem.com. Synthesis of 4-chlorobenzonitrile. [13] Chemical Society Reviews. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [29] Google Patents. US11299491B2 - Synthesis of key intermediate of KRAS G12C inhibitor compound. [6] Sigma-Aldrich China. 4-CYANO-3-METHYLBENZALDEHYDE | 27613-35-0. [30] Jo, Y. S., et al. (2026). Design, synthesis and biological evaluation of novel KRAS-G12D inhibitors. PMC. [14] Google Patents. CN1252043C - Process for preparing para-bromo benzonitrile. [31] BenchChem. (2025). comparative analysis of the cost-effectiveness of different synthetic routes. [32] ResearchGate. Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. [33] Ye, K., et al. (2022). Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. PMC. [34] BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Cyano-4-methylbenzenesulfonamide. [35] Dwivedi, R., et al. (2018). One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation. RSC Advances, 8(10), 5237-5246. [36] BenchChem. (2025). Spectroscopic Characterization of 4,4',4''-Nitrilotribenzonitrile: A Technical Guide. [37] Figshare. (2024). Synthesis of benzothioamide derivatives from benzonitriles and H 2 S-based salts in supercritical CO 2. [38] University of Nottingham. The Synthesis of Benzisothiazole and Benzothiazole Natural Products. [39] BenchChem. (2025). Application of Benzonitrile in the Synthesis of Pharmaceuticals: Detailed Application Notes and Protocols. Google Patents. CN114044747A - Synthetic method of o-methylthiobenzonitrile. [40] AlQalam Journal of Medical and Applied Sciences. (2025). Insight into Drug Production Cost Estimation. [41] Frontiers. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [42] PMC. 4-[(2-Hydroxy-1-naphthyl)(piperidin-1-yl)methyl]benzonitrile. [43] New Journal of Chemistry. (2023). Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. [44] Arkat USA. Supplementary Material An efficient synthesis and antimicrobial evaluation of 5-alkenyl- and 5-styryl- 1,2,4-oxadiazole.

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Safety Operating Guide

Comprehensive Safety & Handling Guide: 4-Formyl-2-(methylthio)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

4-Formyl-2-(methylthio)benzonitrile is a multi-functionalized intermediate combining a nitrile, an aldehyde, and a thioether moiety. Due to the limited availability of specific toxicological data for this exact isomer, this guide applies the "Worst-Case Analog Principle." We derive safety protocols from the known hazards of its closest structural analogs: 4-(methylthio)benzonitrile (CAS 21382-98-9) and 4-formylbenzonitrile (CAS 105-07-7).

Core Hazard Assessment:

  • Acute Toxicity (Dermal/Oral): High probability of toxicity.[1] Treat as Toxic in contact with skin (H311) and Harmful if swallowed (H302) .

  • Reactivity: The aldehyde group is susceptible to oxidation; the thioether is sensitive to strong oxidizers.

  • Sensitization: Aldehydes are known skin and respiratory sensitizers.

Hazard Identification & Risk Assessment

The following classification is derived from Structure-Activity Relationship (SAR) analysis of the functional groups.

Functional GroupAssociated HazardGHS Classification (Inferred)
Benzonitrile Core Systemic toxicity via dermal absorption and ingestion. Potential for metabolic release of cyanide (low but non-zero risk).Acute Tox. 3 (Dermal) Acute Tox. 4 (Oral)
Formyl (-CHO) Respiratory irritation, skin sensitization, and chemical instability (oxidation).Skin Sens. 1 STOT SE 3 (Resp. Irritation)
Methylthio (-SMe) Strong odor (stench), potential eye irritation, and susceptibility to oxidation (sulfoxide formation).Eye Irrit. 2A Aquatic Chronic 3
Critical Warning

Do not underestimate the dermal risk. Aryl nitriles can penetrate standard laboratory gloves. The addition of the lipophilic methylthio group may enhance dermal absorption rates compared to simple benzonitriles.

Personal Protective Equipment (PPE) Matrix

This matrix prioritizes breakthrough time and permeation resistance .

PPE CategoryStandard Operation (Weighing/Transfer)High-Risk Operation (Spill Cleanup/Synthesis)
Hand Protection Double Gloving Strategy: 1. Inner: Nitrile (0.11 mm) 2. Outer: Nitrile (0.11 mm) Change outer glove immediately upon splash.Laminate / Multilayer: Brand: Silver Shield or Ansell Barrier. Rationale: Aldehydes can permeate nitrile; Laminates offer >480 min breakthrough.
Respiratory N95 / P100 Particulate Respirator (If handling solid powder in a fume hood).Half-Mask with OV/P100 Cartridges (Organic Vapor + Particulate). Required if heating or if odor is detected.
Eye/Face Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for aldehyde handling.Full Face Shield over Goggles.
Body Lab Coat (Cotton/Poly) + Chemical Apron.Tyvek® Coverall (Disposable).[2]

Operational Protocol: Safe Handling Workflow

Pre-Work Checklist
  • Engineering Control: Verify Fume Hood face velocity is >100 fpm (0.5 m/s).

  • Static Control: Use an ionizing bar or anti-static gun if the powder is fluffy/dry to prevent dispersal.

  • Quenching Agent: Prepare a beaker of 5% aqueous Sodium Hypochlorite (Bleach) for decontamination of tools (oxidizes the thioether and aldehyde).

Step-by-Step Handling Procedure
  • Transfer: Move the container into the fume hood before opening.

  • Weighing:

    • Use a disposable anti-static weighing boat.

    • Do not use metal spatulas if possible (to avoid potential catalysis or scratching); use disposable polypropylene spatulas.

    • Technique: Keep the balance inside the hood. If the balance is external, transfer the solid into a tared vial, cap it tightly, and then weigh the closed vial.

  • Solubilization:

    • Preferred Solvents: Dichloromethane (DCM), Ethyl Acetate, or DMSO.

    • Note: Avoid alcohols if using strong acid catalysts immediately after, to prevent acetal formation with the aldehyde group.

  • Decontamination:

    • Wipe all exterior surfaces of the container with a solvent-dampened Kimwipe (acetone/ethanol) before returning to storage.

    • Dispose of the wipe as solid hazardous waste immediately.

Emergency Response: Spill Decision Tree

The following diagram outlines the immediate response logic for a spill of 4-Formyl-2-(methylthio)benzonitrile.

SpillResponse Start Spill Detected Assess Assess State: Solid or Solution? Start->Assess Solid Solid Powder Assess->Solid Solution Solution (Liquid) Assess->Solution ActionSolid 1. Dampen with inert oil/solvent (prevent dust) 2. Scoop into jar Solid->ActionSolid ActionLiquid 1. Cover with Vermiculite/Sand 2. Do NOT use paper towels (Aldehyde reaction risk) Solution->ActionLiquid Decon Decontaminate Surface: Apply 10% Bleach Solution (Oxidizes Thioether/Aldehyde) ActionSolid->Decon ActionLiquid->Decon Disposal Disposal: Segregate as Toxic Organic Waste Decon->Disposal

Figure 1: Decision logic for containing and cleaning spills. Note the specific prohibition of paper towels for liquid spills to prevent rapid volatilization or reaction.

Waste Disposal & Deactivation[4][5][6]

Waste Stream Classification:

  • Primary Stream: Toxic Organic Waste (Non-Halogenated, unless dissolved in DCM).

  • Labeling: Must clearly state "Contains Nitriles and Aldehydes."

Chemical Incompatibilities (Storage & Waste):

  • Oxidizers: Keep away from Peroxides, Nitric Acid, and Permanganates. The thioether sulfur is easily oxidized to sulfoxides/sulfones, potentially exothermically.

  • Bases: Strong bases can cause the aldehyde to undergo Cannizzaro reactions or polymerization.

  • Acids: Avoid mixing with strong acids in the waste container to prevent potential nitrile hydrolysis or polymerization.

Disposal Protocol:

  • Solid Waste: Place contaminated gloves, weighing boats, and spill debris into a double-bagged hazardous waste drum.

  • Liquid Waste: Collect in a dedicated carboy. Do not fill >80% to allow for potential off-gassing.

  • Empty Containers: Triple rinse with Acetone. Collect the first rinse as hazardous waste. Deface the label before discarding the glass.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-(Methylthio)benzonitrile (CAS 21382-98-9).[3][4] Retrieved from

  • NIST Chemistry WebBook. (2024). Benzonitrile, 4-formyl- (CAS 105-07-7) - Thermochemical Data. Retrieved from

  • Cornell University EHS. (2025). Waste Disposal of Organic Nitriles and Thioethers.[5] Retrieved from

  • Organic Syntheses. (1941). Handling of Functionalized Nitriles and Aldehydes. Org.[6][5] Synth. Coll. Vol. 1, 378. Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.